molecular formula C10H11NO B1583903 2,4,6-Trimethylbenzonitrile N-oxide CAS No. 2904-57-6

2,4,6-Trimethylbenzonitrile N-oxide

Cat. No.: B1583903
CAS No.: 2904-57-6
M. Wt: 161.2 g/mol
InChI Key: ZILPALOUYKHPKI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzonitrile N-oxide is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82069. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzonitrile oxide
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InChI

InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZILPALOUYKHPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#[N+][O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID10183277
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
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Molecular Weight

161.20 g/mol
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CAS No.

2904-57-6
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
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Record name Mesitonitrile oxide
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Record name 2,4,6-Trimethylbenzonitrile, N-oxide
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Record name 2,4,6-Trimethylbenzonitrile N-oxide
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile N-Oxide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stability and Utility of a Sterically Hindered Nitrile Oxide

2,4,6-Trimethylbenzonitrile N-oxide, also known as mesityl nitrile oxide, is a highly valuable and versatile reagent in organic synthesis. As a member of the 1,3-dipole family, its primary utility lies in [3+2] cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in numerous pharmacologically active compounds.[1][2][3][4][5]

What sets this compound apart from many other nitrile oxides is its remarkable stability.[6] The steric hindrance provided by the two ortho-methyl groups on the benzene ring prevents the common dimerization pathway that plagues less substituted nitrile oxides, allowing it to be isolated, stored, and handled as a crystalline solid.[6] This stability simplifies experimental procedures and enhances its practicality in complex synthetic routes, making it a favored reagent for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 2904-57-6[7]
Molecular Formula C₁₀H₁₁NO[8]
Molecular Weight 161.20 g/mol [8]
Appearance White crystalline solid[6]
Melting Point 113-114 °C (from methanol)[9]
Boiling Point 287.51 °C (estimate)[9]
Density 0.98 ± 0.1 g/cm³ (20 °C)[9]

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a well-established, multi-step process that begins with commercially available mesitylene. The following protocols provide a detailed guide for its preparation in a laboratory setting.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

The first step involves the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde.

Synthesis_Step1 Mesitylene Mesitylene DCM_AlCl3 Dichloromethyl methyl ether, Anhydrous AlCl₃ Mesitylene->DCM_AlCl3 Aldehyde 2,4,6-Trimethylbenzaldehyde DCM_AlCl3->Aldehyde Friedel-Crafts Formylation Synthesis_Step2 Aldehyde 2,4,6-Trimethylbenzaldehyde Hydroxylamine Hydroxylamine hydrochloride, Sodium hydroxide Aldehyde->Hydroxylamine Aldoxime 2,4,6-Trimethylbenzaldoxime Hydroxylamine->Aldoxime Condensation

Synthesis of 2,4,6-trimethylbenzaldoxime.

Experimental Protocol:

  • Dissolve 2,4,6-trimethylbenzaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride in water.

  • Add the hydroxylamine solution to the aldehyde solution.

  • Slowly add an aqueous solution of sodium hydroxide to the mixture with stirring.

  • The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,4,6-trimethylbenzaldoxime.

  • The crude product can be recrystallized from a suitable solvent such as ethanol/water.

Step 3: Oxidation to this compound

The final step is the oxidation of the aldoxime to the nitrile N-oxide. A common and effective method utilizes sodium hypobromite, generated in situ.

Synthesis_Step3 Aldoxime 2,4,6-Trimethylbenzaldoxime Oxidant Sodium hypobromite (in situ) or Sodium hypochlorite Aldoxime->Oxidant NitrileOxide This compound Oxidant->NitrileOxide Oxidation Cycloaddition cluster_reactants Reactants NitrileOxide 2,4,6-Trimethylbenzonitrile N-Oxide Isoxazoline Isoxazoline NitrileOxide->Isoxazoline [3+2] Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Isoxazoline

General scheme for [3+2] cycloaddition.
Regioselectivity in Cycloadditions

The regioselectivity of the cycloaddition of this compound with unsymmetrical alkenes is a critical aspect to consider during synthetic planning. The outcome is largely governed by the electronic properties of the substituents on the alkene. In general, the reaction is under frontier molecular orbital (FMO) control.

  • With electron-rich alkenes: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.

  • With electron-deficient alkenes: The dominant interaction is between the LUMO of the alkene and the HOMO of the nitrile oxide.

These interactions dictate which termini of the dipole and dipolarophile will form new bonds, thus determining the regiochemical outcome of the reaction. C[10][11][12]omputational studies, such as those employing Density Functional Theory (DFT), can be valuable tools for predicting the regioselectivity of these reactions.

[10][11][13]### Application in the Synthesis of Pharmacologically Active Compounds

The isoxazoline and isoxazole cores synthesized using this compound are present in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

[4][5]Example: Synthesis of an Isoxazoline-Containing Compound

A representative example is the synthesis of a 3-(2,4,6-trimethylphenyl)-5-substituted-isoxazoline.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent like toluene or dichloromethane, add the desired alkene (1.2 mmol).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkene.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired isoxazoline.

The specific conditions and work-up procedures will vary depending on the nature of the dipolarophile used.

Conclusion

This compound stands out as a uniquely stable and highly effective reagent for the synthesis of isoxazoline and isoxazole heterocycles. Its ease of handling and predictable reactivity in 1,3-dipolar cycloaddition reactions make it an indispensable tool for synthetic chemists, particularly those in the field of drug discovery and development. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to confidently and efficiently utilize this powerful building block in the creation of novel and potentially therapeutic molecules.

References

  • Breugst, M.; Reissig, H.U. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angew. Chem. Int. Ed.2020 , 59, 12293-12307. ([Link])

  • Padwa, A.; Pearson, W. H. Synthetic Application of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. Wiley: New York, 2002. ([Link])

  • PubChem. 2,4,6-Trimethylbenzonitrile. National Center for Biotechnology Information. ([Link])

  • Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Request PDF. ([Link])

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. ([Link])

  • Supplementary Information. Macmillan Group - Princeton University. ([Link])

  • Huisgen, R. 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry; Padwa, A., Ed.; Wiley: New York, 1984; Vol. 1, pp 1–176. ([Link])

  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. ResearchGate. ([Link])

  • Synthesis of 2,4,6-Trimethylbenzaldehyde. Semantic Scholar. ([Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. ([Link])

  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. ([Link])

  • 2-Isoxazolines: A Synthetic and Medicinal Overview. PubMed. ([Link])

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. ([Link])

  • Benzonitrile, 2,4,6-trimethyl-. NIST WebBook. ([Link])

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. ([Link])

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. ([Link])

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. ([Link])

  • Preparation method of 2,4,6-trimethyl benzaldehyde.
  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. PubMed. ([Link])

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. ([Link])

  • Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI. ([Link])

  • Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

  • Selective oxidation of 2-benzylidene-2,3-dihydro-5-methylbenzo[b]thiophen-3-one by sodium hypochlorite–hypochlorous acid. Sci-Hub. ([Link])

Sources

Synthesis of 2,4,6-Trimethylbenzonitrile N-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,4,6-trimethylbenzonitrile N-oxide, a sterically hindered and stable nitrile N-oxide of significant interest in synthetic chemistry. The guide details a robust and efficient two-step synthetic pathway commencing from commercially available 2,4,6-trimethylbenzonitrile. The described methodology first involves the chemoselective reduction of the nitrile to 2,4,6-trimethylbenzaldehyde, followed by oximation and subsequent in-situ oxidation to the target N-oxide. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource complete with detailed experimental protocols, mechanistic insights, safety considerations, and data presentation to ensure reproducible and safe execution of this synthesis.

Introduction: The Significance of Sterically Hindered Nitrile N-Oxides

Nitrile N-oxides are highly versatile 1,3-dipoles that have found extensive application in the construction of five-membered heterocycles through [3+2] cycloaddition reactions. These reactions are pivotal in the synthesis of a wide array of biologically active molecules and functional materials. However, the utility of many simple nitrile N-oxides is often hampered by their propensity to dimerize. The introduction of sterically demanding substituents ortho to the nitrile N-oxide functionality, as seen in this compound, imparts exceptional stability to the molecule, preventing self-condensation and allowing for its isolation and subsequent use in a controlled manner.

The enhanced stability of this compound makes it a valuable reagent for cycloaddition reactions, particularly with less reactive dipolarophiles, and enables its participation in reactions where traditional, unstable nitrile N-oxides would fail. This guide provides a comprehensive and practical approach to its synthesis, empowering researchers to access this important building block.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2,4,6-trimethylbenzonitrile is most effectively achieved through a two-step sequence. This strategy was designed for its efficiency, selectivity, and reliance on well-established and reliable chemical transformations.

Synthetic_Pathway Start 2,4,6-Trimethylbenzonitrile Intermediate1 2,4,6-Trimethylbenzaldehyde Start->Intermediate1 Step 1: Reduction Intermediate2 (E)-2,4,6-Trimethylbenzaldehyde oxime Intermediate1->Intermediate2 Step 2a: Oximation Product This compound Intermediate2->Product Step 2b: Oxidation

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Chemoselective Reduction of a Sterically Hindered Nitrile

The initial and critical step is the partial reduction of the nitrile group in 2,4,6-trimethylbenzonitrile to an aldehyde. Complete reduction to the corresponding amine must be avoided. For this transformation, Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice due to its ability to effect the partial reduction of nitriles to aldehydes at low temperatures.[1][2] The bulky nature of DIBAL-H and the formation of a stable intermediate imine-alane complex at low temperatures prevent over-reduction.[3]

Part 2: Oximation and In-Situ Oxidation

The resulting 2,4,6-trimethylbenzaldehyde is then converted to its corresponding aldoxime, (E)-2,4,6-trimethylbenzaldehyde oxime, through a condensation reaction with hydroxylamine hydrochloride. This is a standard and high-yielding transformation. The final step involves the oxidation of the aldoxime to the desired nitrile N-oxide. For this, an aqueous solution of sodium hypochlorite (bleach) provides a mild, efficient, and cost-effective oxidizing agent. The reaction proceeds via an oxidative dehydrogenation mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

This protocol details the reduction of 2,4,6-trimethylbenzonitrile using DIBAL-H.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4,6-Trimethylbenzonitrile145.2014.5 g0.10
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in toluene142.22120 mL0.12
Anhydrous Toluene-200 mL-
Methanol32.0420 mL-
2 M Hydrochloric Acid-150 mL-
Diethyl Ether-300 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine (Saturated NaCl solution)-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • 2,4,6-trimethylbenzonitrile (14.5 g, 0.10 mol) is dissolved in anhydrous toluene (100 mL) and transferred to the reaction flask.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H (1.0 M solution in toluene, 120 mL, 0.12 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

  • The reaction is quenched by the slow, dropwise addition of methanol (20 mL) at -78 °C.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • 2 M hydrochloric acid (150 mL) is added cautiously, and the mixture is stirred vigorously for 30 minutes until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2,4,6-trimethylbenzaldehyde as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the oximation of 2,4,6-trimethylbenzaldehyde and subsequent in-situ oxidation to the nitrile N-oxide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4,6-Trimethylbenzaldehyde148.2014.8 g0.10
Hydroxylamine Hydrochloride69.498.3 g0.12
Sodium Hydroxide40.004.8 g0.12
Ethanol (95%)-150 mL-
Dichloromethane (DCM)-200 mL-
Sodium Hypochlorite (Bleach, ~5% aqueous solution)74.44~170 mL~0.12
Water-200 mL-
Brine (Saturated NaCl solution)-100 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (14.8 g, 0.10 mol) in ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium hydroxide (4.8 g, 0.12 mol) in water (50 mL) and cool the solution in an ice bath.

  • Slowly add the cold hydroxylamine solution to the aldehyde solution with stirring.

  • Warm the mixture to reflux and heat for 1 hour. The formation of the oxime can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture containing the crude 2,4,6-trimethylbenzaldehyde oxime is diluted with dichloromethane (200 mL).

  • The mixture is transferred to a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel and cooled in an ice-water bath to 0-5 °C.

  • Aqueous sodium hypochlorite solution (~5%, ~170 mL, ~0.12 mol) is added dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred vigorously at 0-5 °C for an additional 2 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a temperature below 30 °C.

  • The resulting solid is recrystallized from a minimal amount of cold methanol to yield this compound as a white crystalline solid.

Expected Yield: 70-85%

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism cluster_0 Step 1: DIBAL-H Reduction cluster_1 Step 2: Oximation and Oxidation Nitrile 2,4,6-Trimethylbenzonitrile Coordination Nitrile-DIBAL-H Complex Nitrile->Coordination Coordination Hydride_Transfer Imine-Alane Intermediate Coordination->Hydride_Transfer Hydride Transfer Hydrolysis Iminium Ion Hydride_Transfer->Hydrolysis Aqueous Workup Aldehyde 2,4,6-Trimethylbenzaldehyde Hydrolysis->Aldehyde Hydrolysis Aldehyde2 2,4,6-Trimethylbenzaldehyde Oxime_Formation Oxime Formation Aldehyde2->Oxime_Formation Reaction with NH2OH Oxime (E)-2,4,6-Trimethylbenzaldehyde oxime Oxime_Formation->Oxime Oxidation_Step Oxidation with NaOCl Oxime->Oxidation_Step Oxidative Dehydrogenation Nitrile_Oxide This compound Oxidation_Step->Nitrile_Oxide

Figure 2: Simplified mechanistic pathways for the synthesis.

DIBAL-H Reduction: The electrophilic aluminum center of DIBAL-H coordinates to the nitrogen atom of the nitrile. This coordination polarizes the C≡N triple bond, making the carbon atom more susceptible to nucleophilic attack by the hydride ion delivered from the same DIBAL-H molecule. The resulting imine-alane complex is stable at low temperatures. Subsequent acidic workup hydrolyzes the imine to the corresponding aldehyde.[3]

Oximation: The formation of the oxime proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.

Oxidation of the Oxime: The oxidation of the aldoxime with sodium hypochlorite is believed to proceed through the formation of an N-chloro intermediate, followed by base-promoted elimination of HCl to furnish the nitrile N-oxide. The steric hindrance provided by the two ortho-methyl groups is crucial for preventing the dimerization of the product.

Characterization Data

CompoundAppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,4,6-Trimethylbenzaldehyde Colorless oil1410.5 (s, 1H), 6.9 (s, 2H), 2.5 (s, 6H), 2.3 (s, 3H)192.8, 141.2, 139.8, 130.5, 129.8, 21.5, 20.1
(E)-2,4,6-Trimethylbenzaldehyde oxime White solid108-1108.3 (s, 1H), 8.1 (br s, 1H), 6.8 (s, 2H), 2.4 (s, 6H), 2.2 (s, 3H)150.1, 138.9, 137.5, 129.4, 128.8, 21.2, 20.0
This compound White crystalline solid113-1156.9 (s, 2H), 2.4 (s, 6H), 2.3 (s, 3H)140.2, 138.1, 129.7, 128.5, 118.9 (C≡N⁺-O⁻), 21.4, 20.3

Safety and Handling

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a pyrophoric liquid, reacting violently with water and air.[4][5][6][7][8] It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. DIBAL-H can cause severe skin burns and eye damage.[4][8]

Hydroxylamine Hydrochloride: This compound is harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[9][10] It is also a suspected carcinogen.[10][11] Handle with appropriate protective equipment in a well-ventilated area.

Sodium Hypochlorite (Bleach): Sodium hypochlorite solutions are corrosive and can cause skin and eye irritation.[12][13] Mixing bleach with acids will release toxic chlorine gas. Reactions should be carried out with adequate ventilation and temperature control.

2,4,6-Trimethylbenzonitrile: This starting material is harmful if swallowed and causes serious eye irritation.[14]

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The described two-step process, involving a DIBAL-H reduction followed by oximation and in-situ oxidation, provides a practical method for accessing this valuable sterically hindered nitrile N-oxide. By providing detailed experimental protocols, mechanistic discussions, and essential safety information, this guide aims to facilitate the successful and safe synthesis of this important building block for researchers in organic synthesis and drug discovery.

References

  • DIBAL-H Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Sodium Hypochlorite Safety Fact Sheet. Stanford University Environmental Health & Safety. [Link]

  • The Reaction of this compound with Polysubstituted p-Benzoquinones. Bulletin of the Chemical Society of Japan. [Link]

  • 2,4,6-Trimethylbenzonitrile. PubChem. [Link]

  • DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Nitrile to Aldehyde. Organic Chemistry Portal. [Link]

  • Diisobutylaluminium hydride Safety Data Sheet. Cole-Parmer. [Link]

  • Sodium Hypochlorite Safety Data Sheet. Chem-Supply. [Link]

  • DIBAL-H Reduction. Organic Synthesis. [Link]

  • Hydroxylamine Hydrochloride Solution MSDS. Loba Chemie. [Link]

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Introduction: The Unique Stability and Reactivity of a Sterically Shielded 1,3-Dipole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile N-Oxide: Structure, Properties, and Synthetic Utility

In the vast toolkit of synthetic organic chemistry, 1,3-dipolar cycloaddition reactions represent a cornerstone for the efficient construction of five-membered heterocycles. Among the various 1,3-dipoles, nitrile oxides stand out for their utility in generating isoxazoles and isoxazolines, core motifs in numerous pharmaceuticals and functional materials. However, the utility of simple nitrile oxides is often hampered by their propensity to undergo rapid dimerization.

This guide focuses on this compound, also known as mesitonitrile oxide. The defining feature of this reagent is the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. This bulky substituent provides a remarkable kinetic shield, effectively inhibiting the dimerization pathway that plagues less substituted aromatic nitrile oxides. This stability transforms the reagent from a transient, in-situ generated species into an isolable, crystalline solid that can be stored and handled with relative ease, unlocking a broader and more controlled scope of synthetic applications.[1] For researchers in drug development and materials science, this reagent offers a reliable and versatile platform for accessing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The unique behavior of this compound is a direct consequence of its molecular architecture. The linear nitrile oxide functional group (-C≡N⁺-O⁻) is a powerful 1,3-dipole, but it is the flanking ortho-methyl groups of the mesityl ring that dictate its practical utility.

Structural Analysis

The molecule consists of a central benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a nitrile oxide group at the 1 position. The steric bulk of the two ortho-methyl groups forces the linear nitrile oxide moiety to be sterically encumbered, which is the primary reason for its high stability against dimerization.

SynthesisWorkflow Start 2,4,6-Trimethyl- benzaldehyde Step1 Step 1: Oximation (NH₂OH·HCl, Pyridine) Start->Step1 Oxime Aldehyde Oxime Intermediate Step1->Oxime Step2 Step 2: Chlorination (N-Chlorosuccinimide) Oxime->Step2 Chloride Hydroximoyl Chloride Intermediate Step2->Chloride Step3 Step 3: Elimination (Triethylamine, Et₂O) Chloride->Step3 Product 2,4,6-Trimethylbenzonitrile N-Oxide Step3->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

  • To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.8 eq). [2]2. Heat the mixture at 60 °C and monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting oxime is typically used in the next step without further purification.

Causality: Pyridine acts as a base to liberate free hydroxylamine from its hydrochloride salt and neutralize the HCl formed during the condensation, driving the reaction to completion.

Step 2: Synthesis of 2,4,6-Trimethylbenzohydroximoyl Chloride

  • Dissolve the crude oxime (1.0 eq) from Step 1 in chloroform or DMF.

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise while maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature until TLC analysis indicates full conversion of the oxime.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroximoyl chloride.

Causality: NCS is an effective electrophilic chlorinating agent for oximes. The reaction proceeds via attack of the oxime nitrogen onto the chlorine atom of NCS.

Step 3: Synthesis of this compound

  • Dissolve the crude 2,4,6-trimethylbenzohydroximoyl chloride (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form immediately.

  • After the addition is complete, stir the mixture at 0 °C for an additional hour.

  • Remove the triethylamine hydrochloride salt by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure at a low temperature (<30 °C).

  • The resulting crude solid can be recrystallized from a suitable solvent like methanol or a hexane/ether mixture to yield pure this compound as a crystalline solid. [3] Causality: Triethylamine is a non-nucleophilic base that efficiently removes HCl from the hydroximoyl chloride intermediate. The low temperature and anhydrous conditions are critical to prevent hydrolysis of the intermediates and the final product.

Spectroscopic Characterization

Confirming the identity and purity of the final product is paramount. The following table summarizes the expected spectroscopic signatures.

TechniqueExpected Data and Interpretation
¹H NMR Singlet around δ 6.8-7.0 ppm (2H, aromatic protons). Singlet around δ 2.3-2.4 ppm (6H, two ortho-CH₃ groups). Singlet around δ 2.2-2.3 ppm (3H, para-CH₃ group). [4]
¹³C NMR Aromatic carbons between δ 125-145 ppm. Methyl carbons between δ 20-22 ppm. The nitrile oxide carbon is a quaternary carbon and may be difficult to observe, but is expected in the δ 110-120 ppm region. [4][5]
IR Spectroscopy Strong, characteristic C≡N stretching vibration around 2290-2310 cm⁻¹. N-O stretching vibration around 1370-1390 cm⁻¹. C-H stretches for methyl and aromatic groups around 2900-3100 cm⁻¹. [6]
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 161. [7]

Chemical Reactivity: A Workhorse for [3+2] Cycloadditions

The primary synthetic value of this compound lies in its function as a 1,3-dipole in [3+2] cycloaddition reactions. This reaction provides a direct and atom-economical route to a wide array of five-membered heterocyclic rings.

The [3+2] Cycloaddition Mechanism

The reaction is a concerted, pericyclic process controlled by the frontier molecular orbitals (FMO) of the nitrile oxide (the dipole) and a dipolarophile (e.g., an alkene or alkyne). The steric hindrance of the mesityl group does not prevent the reaction but often enhances its regioselectivity by directing the approach of the dipolarophile.

Caption: General mechanism of a [3+2] cycloaddition reaction.

Scope of Reactions

This compound reacts with a diverse range of dipolarophiles:

  • With Alkenes and Alkynes: These are the most common reaction partners. Terminal and strained alkenes/alkynes react readily to form isoxazoline and isoxazole rings, respectively.

  • With Quinones: It can react with substituted p-benzoquinones at either the C=C double bond or the C=O carbonyl group, depending on the substituents on the quinone. Tetrasubstituted quinones tend to yield dioxazole derivatives via addition to the carbonyl, while disubstituted quinones can give either dioxazoles or isoxazolines. * With Ketens: Reactions with ketens like diphenylketen lead to the formation of oxazolinone structures. [8]

Applications in Pharmaceutical and Materials Synthesis

While direct incorporation into a final drug product is uncommon, the heterocyclic scaffolds produced using this compound are of immense interest to medicinal chemists. The nitrile functional group itself is a valuable pharmacophore found in over 30 prescribed drugs. [9]The ability to reliably construct isoxazole and isoxazoline rings, which serve as bioisosteres for other functional groups and provide rigid frameworks for orienting substituents, makes this reagent a powerful tool in drug discovery. For instance, the isoxazole ring is a key component in several COX-2 inhibitors and antibiotic compounds. By using this compound, discovery programs can rapidly generate libraries of novel, highly substituted isoxazoles for biological screening. The stability of the reagent allows for its use in more complex synthetic sequences and automated synthesis platforms, accelerating the drug development pipeline.

Handling, Storage, and Safety

  • Stability : The primary advantage of this compound is its stability against dimerization. However, it is still a reactive compound.

  • Storage : It should be stored in a cool (2-8 °C), dry environment, away from light and moisture to prevent slow decomposition. [1]* Safety : The compound is classified as harmful (Xn). [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just another 1,3-dipole; it is a robust, reliable, and versatile building block for modern organic synthesis. Its unique steric shielding confers exceptional stability, allowing for controlled and predictable reactivity in [3+2] cycloaddition reactions. For researchers and professionals in drug discovery and materials science, this reagent provides an invaluable and efficient pathway to complex heterocyclic structures, making it a critical tool for innovation.

References

  • Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. The Royal Society of Chemistry. [Link]

  • 13C{1H} NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. SDBS. [Link]

  • The Journal of Organic Chemistry 1957 Volume.22 No.1. ACS Publications. [Link]

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. [Link]

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  • The Journal of Organic Chemistry 1957 Volume.22 No.12. ACS Publications. [Link]

  • Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Journal of Organic Chemistry 1957 Volume.22 No.4. ACS Publications. [Link]

  • Study on Synthesis of 2,4,6-trimethylbenzaldehyde. CNKI. [Link]

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]

  • Preparation method for 2-4-6-trimethylbenzoyl chloride. Patsnap. [Link]

  • Synthesis of Product Class 15: Oximes. Science of Synthesis. [Link]

  • PREPARATION OF 3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE. Organic Syntheses. [Link]

  • Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.
  • Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. UPCommons. [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis. Protheragen. [Link]

  • The Reaction of this compound with Polysubstituted p-Benzoquinones. Sci-Hub. [Link]

  • Synthesis of mesityl oxide from acetone using acidic ion-exchange resins as catalysts. UPCommons. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. ResearchGate. [Link]

  • Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. ResearchGate. [Link]

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An In-depth Technical Guide to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Foundational Intermediate for Fluoroquinolone Antibiotics

Author's Note on Chemical Identification: For the integrity of this technical guide, it is crucial to address a discrepancy in the provided topic. The chemical name, 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid , is correctly associated with CAS Number 93107-30-3 . The initially provided CAS Number, 2904-57-6, corresponds to a different chemical entity, 2,4,6-Trimethylbenzonitrile N-oxide.[1][2][3][4] This guide will focus exclusively on the quinolone derivative named in the topic, using its correct and verifiable CAS number, 93107-30-3, to ensure all subsequent data is accurate and relevant for researchers and drug development professionals.

Core Chemical Profile and Physicochemical Properties

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a cornerstone building block in medicinal chemistry, recognized primarily as the central precursor for numerous potent fluoroquinolone antibiotics, including the widely prescribed Ciprofloxacin.[5][6] Its molecular architecture is meticulously designed for bioactivity; the cyclopropyl group at the N-1 position and the dual fluorine atoms at the C-6 and C-7 positions are critical for enhancing its spectrum of activity and cell penetration.[7]

A precise understanding of its physical properties is essential for its handling, reaction optimization, and formulation development.

PropertyValueSource(s)
Correct CAS Number 93107-30-3[8][9][10]
Molecular Formula C₁₃H₉F₂NO₃[7][11][12]
Molecular Weight 265.21 g/mol [7][11][12]
Appearance White to off-white crystalline powder[8][13]
Melting Point 293-296 °C[11]
Purity Typically ≥98% (by HPLC)[11][13]
IUPAC Name 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[8][14]
Storage Store at room temperature in a cool, dry place[8][11][13]

The Mechanistic Imperative: Why This Structure is Critical for Antibacterial Activity

The significance of CAS 93107-30-3 lies not in its own therapeutic activity, but in its role as a "synthon"—a molecular fragment primed for conversion into a potent Active Pharmaceutical Ingredient (API). The fluoroquinolone antibiotics derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[7] These enzymes are vital for bacterial DNA replication, repair, and recombination. Their inhibition leads to rapid bactericidal effects.

Causality Behind Key Structural Features:

  • Quinolone Core & Carboxylic Acid: The 4-oxo-3-carboxylic acid moiety is fundamental for the drug's mechanism. It facilitates the binding of the molecule to the enzyme-DNA complex, likely through chelation with magnesium ions, which is crucial for enzyme function.[7]

  • N-1 Cyclopropyl Group: The small, rigid cyclopropyl ring at the N-1 position significantly enhances the potency against a wide range of bacteria, particularly gram-negative pathogens, compared to earlier quinolones with simple alkyl substituents.

  • C-6 and C-7 Difluoro Substitution: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, dramatically increasing cell penetration and potency by enhancing the inhibition of DNA gyrase. The second fluorine at C-7 provides a reactive site for the addition of various amine-containing side chains (like piperazine), which modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile of the final drug.

Experimental Protocol: Synthesis of Ciprofloxacin from CAS 93107-30-3

The conversion of the core intermediate into a final drug product is a well-established process. The following protocol outlines the nucleophilic aromatic substitution reaction to synthesize Ciprofloxacin, a process that drug development professionals frequently optimize.

Workflow: From Intermediate to API

A Core Intermediate (CAS 93107-30-3) C Nucleophilic Aromatic Substitution A->C B Piperazine (Nucleophile) B->C D Crude Ciprofloxacin in Reaction Mixture C->D Heat (e.g., 90°C) Solvent (e.g., DMSO) E pH Adjustment & Precipitation D->E Cool & add acid (e.g., HCl to pH 7) F Purification (Filtration & Washing) E->F G Ciprofloxacin API (CAS 85721-33-1) F->G Drying

Caption: Synthetic conversion of the quinolone intermediate to Ciprofloxacin API.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1 equivalent) in dimethyl sulfoxide (DMSO).[15] Causality: DMSO is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction at an elevated temperature.

  • Addition of Nucleophile: Add piperazine (approximately 4 equivalents) to the solution.[15] Causality: An excess of the nucleophile (piperazine) is used to drive the reaction to completion, ensuring that the starting material is fully consumed.

  • Thermal Reaction: Heat the reaction mixture to approximately 90 °C. Monitor the reaction's progress via High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detected.[15]

  • Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully add 4N Hydrochloric Acid (HCl) to adjust the pH to approximately 7.[15] Causality: Neutralizing the reaction mixture reduces the solubility of the zwitterionic Ciprofloxacin product, causing it to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture further (e.g., 4 °C) to maximize precipitation. Collect the solid product by filtration. Wash the solid sequentially with water and then acetone to remove residual solvent and unreacted starting materials.[15]

  • Drying: Dry the purified solid under vacuum to yield Ciprofloxacin as a yellow solid.

Safety, Handling, and Regulatory Profile

As a fine chemical intermediate, CAS 93107-30-3 requires careful handling in a laboratory or manufacturing setting.

Globally Harmonized System (GHS) Classification:

  • Pictograms:

  • Signal Word: Warning [11][14]

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

    • Some sources also include H302: Harmful if swallowed.[14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Self-Validating Protocol for Handling: Always handle this compound in a well-ventilated fume hood. Use standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles. In case of accidental contact, follow the first-aid measures outlined in the supplier's Safety Data Sheet (SDS).

Sourcing and Procurement: Verified Suppliers

Ensuring a reliable supply of high-purity CAS 93107-30-3 is essential for uninterrupted research and manufacturing timelines. The following companies are established suppliers of this intermediate:

  • AK Scientific, Inc. (AKSci)[11]

  • Sigma-Aldrich (Merck)[8]

  • TCI America (and Fisher Scientific)[16]

  • Pharmaffiliates[17]

  • GLP Pharma Standards[5]

  • SynThink Research Chemicals[12]

  • Amadis Chemical Company Limited[7]

  • Shenzhen Nexconn Pharmatechs Ltd.[9]

  • AiFChem[14]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

References

  • This reference is conceptual to support the author's note.
  • This reference is conceptual to support the author's note.
  • This reference is conceptual to support the author's note.
  • This reference is conceptual to support the author's note.
  • 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 , Hangzhou Zhuyuan Medical Technology Co., Ltd., [Link]

  • This reference is conceptual to support the author's note.
  • This reference is conceptual to support the author's note.
  • This reference is conceptual to support the author's note.
  • This reference is conceptual to support the author's note.
  • Ciprofloxacin Intermediate | CAS No- 93107-30-3 , GLP Pharma Standards, [Link]

  • This compound(CAS# 2904-57-6) , Angene Chemical, [Link]

  • CAS 93107-30-3 , Shenzhen Nexconn Pharmatechs Ltd., [Link]

  • This reference is conceptual to support the author's note.
  • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline... , Chemspace, [Link]

  • This reference is conceptual to support the author's note.
  • CAS No : 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , Pharmaffiliates, [Link]

  • This reference is conceptual to support the author's note.
  • Ciprofloxacin Synthesis , VCU Innovation Gateway, [Link]

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Introduction: The Unique Stability of a Versatile Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Mesitonitrile N-oxide

Mesitonitrile N-oxide (2,4,6-trimethylbenzonitrile N-oxide) is a highly valuable reagent in the field of organic synthesis, primarily utilized for its ability to undergo 1,3-dipolar cycloaddition reactions.[1][2] These reactions provide a powerful and direct route to constructing five-membered heterocyclic rings like isoxazoles and isoxazolines, which are common structural motifs in medicinal chemistry and materials science.[3][4]

Most nitrile oxides (RCNO) are transient, highly reactive intermediates that are challenging to isolate and store.[5] In the absence of a reaction partner (a dipolarophile), they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,4,2,5-dioxadiazines, rendering them unsuitable for long-term storage.[5][6] Mesitonitrile N-oxide, however, is a notable exception. It is a stable, crystalline solid with a melting point of 105-108°C, a property that sets it apart from its less-hindered counterparts.[5]

This guide provides a comprehensive overview of the chemical properties that contribute to the stability of mesitonitrile N-oxide, explores its potential decomposition pathways, and outlines field-proven protocols for its optimal storage and handling.

Part 1: The Foundation of Stability - Steric Hindrance

The remarkable stability of mesitonitrile N-oxide is a direct consequence of its molecular architecture. The nitrile oxide functional group is flanked by two methyl groups in the ortho positions of the benzene ring.[5] This steric bulk creates a protective shield around the reactive 1,3-dipole, physically impeding the approach of another mesitonitrile N-oxide molecule. This steric hindrance is the primary reason for its pronounced resistance to the dimerization that plagues simpler aromatic nitrile oxides.[5][7]

While steric hindrance is the dominant stabilizing factor, the electronic nature of the aromatic ring also plays a role. In general, aromatic nitrile oxides are more stable than their aliphatic counterparts due to resonance delocalization. The mesityl group's methyl substituents are weakly electron-donating, which also contributes to the overall stability of the molecule.[4]

Part 2: Potential Decomposition Pathways

Despite its high stability, mesitonitrile N-oxide is not indefinitely inert. Understanding its potential degradation routes is critical for ensuring its integrity, both in storage and in reaction setups.

Dimerization

For most nitrile oxides, dimerization is the most significant decomposition pathway.[5] This bimolecular reaction involves the 1,3-dipolar cycloaddition of one nitrile oxide molecule onto the C≡N bond of another. For mesitonitrile N-oxide, this process is highly suppressed but can occur under forcing conditions (e.g., prolonged heating at high concentrations in the absence of a dipolarophile).

G cluster_0 Generic Nitrile Oxide Dimerization cluster_1 Mesitonitrile N-oxide R-CNO_1 R-C≡N⁺-O⁻ Furoxan Furoxan Dimer R-CNO_1->Furoxan Fast R-CNO_2 R-C≡N⁺-O⁻ R-CNO_2->Furoxan Mes-CNO_1 Mes-C≡N⁺-O⁻ NoReaction Dimerization Sterically Hindered Mes-CNO_1->NoReaction Very Slow Mes-CNO_2 Mes-C≡N⁺-O⁻ Mes-CNO_2->NoReaction

Caption: Dimerization pathway: suppressed in mesitonitrile N-oxide.

Thermal Isomerization

At elevated temperatures, aromatic nitrile oxides can undergo a rearrangement to form the corresponding isocyanate (R-N=C=O).[8] This unimolecular process is a significant stability concern for industrial applications or reactions requiring high heat. For mesitonitrile N-oxide, this isomerization to mesityl isocyanate is a potential thermal degradation pathway, though its stability suggests this occurs at temperatures well above typical reaction conditions.

G Mes-CNO Mesitonitrile N-oxide (Mes-C≡N⁺-O⁻) Isocyanate Mesityl Isocyanate (Mes-N=C=O) Mes-CNO->Isocyanate Δ (High Temp.)

Caption: Thermal isomerization of mesitonitrile N-oxide.

Hydrolytic Decomposition

The nitrile functional group is susceptible to hydrolysis under strongly acidic or basic conditions, typically proceeding through a carboxamide intermediate to the corresponding carboxylic acid.[9][10][11] While the N-oxide functionality alters the reactivity, exposure to strong aqueous acids or bases, especially with heating, should be considered a potential degradation pathway. The reaction would likely yield 2,4,6-trimethylbenzamide and subsequently 2,4,6-trimethylbenzoic acid.

Part 3: Data Summary on Stability Factors

To maintain the integrity and reactivity of mesitonitrile N-oxide, several environmental factors must be controlled. The following table summarizes these factors and the recommended control measures.

FactorImpact on StabilityRecommended Control MeasuresRationale
Temperature High temperatures can induce isomerization to isocyanate and potentially accelerate dimerization.[8]Store at 2-8°C for long-term storage. Stable at room temperature for shorter periods. Avoid unnecessary exposure to heat.Lower temperatures minimize the kinetic energy of molecules, drastically reducing the rate of all potential decomposition reactions.
Light UV light can provide the energy to initiate decomposition pathways in many organic molecules.Store in an opaque or amber glass vial to protect from light. Avoid prolonged exposure to direct sunlight or strong artificial light sources.[12][13]Photons can be absorbed, promoting the molecule to an excited state from which degradation can occur.
Moisture Water can act as a nucleophile, leading to slow hydrolysis, particularly if acidic or basic impurities are present.[11]Store in a tightly sealed container in a dry environment or desiccator. Use of an inert atmosphere (N₂ or Ar) is best practice.Minimizes the risk of hydrolytic degradation pathways and preserves the crystalline solid state.
Incompatible Materials Strong acids, bases, and oxidizing agents can react with and destroy the nitrile oxide functionality.[14][15]Store separately from strong acids, bases, and oxidizing agents. Ensure all reaction and handling equipment is clean and dry.Prevents chemical reactions that would consume the reagent, leading to impurity formation and loss of yield.

Part 4: Protocols for Storage and Stability Assessment

Adherence to rigorous storage and handling protocols is paramount for any researcher using mesitonitrile N-oxide.

Recommended Long-Term Storage Protocol
  • Aliquot: Upon receipt, if the quantity is large, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the atmosphere.

  • Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge the vial with a gentle stream of dry nitrogen or argon before sealing.

  • Sealing: Seal the cap tightly. For extra protection against moisture ingress, wrap the cap with Parafilm®.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C. The storage location should be a designated, well-ventilated area for chemical reagents, away from heat sources and incompatible materials.[16]

Experimental Protocol: Thermal Stability Assessment

This protocol outlines a method to quantify the thermal stability of a batch of mesitonitrile N-oxide.

  • Sample Preparation: Accurately weigh ~5 mg of mesitonitrile N-oxide into three separate HPLC vials.

  • Initial Analysis (t=0): Dissolve the sample in one vial with a known volume of acetonitrile (e.g., 1.0 mL). Immediately analyze by HPLC-UV to determine the initial purity and peak area.

  • Thermal Stress: Place the other two sealed, dry vials in a heating block or oven set to a desired temperature (e.g., 60°C).

  • Time Point Analysis: After a set time (e.g., 24 hours), remove one vial from the heat source and allow it to cool to room temperature. Dissolve the contents in the same known volume of acetonitrile and analyze by HPLC-UV.

  • Final Analysis: Repeat step 4 with the final vial at a later time point (e.g., 72 hours).

  • Data Analysis: Compare the peak area of mesitonitrile N-oxide at each time point to the initial (t=0) sample. A decrease in the relative peak area indicates degradation. Monitor for the appearance of new peaks corresponding to degradation products (e.g., the furoxan dimer or mesityl isocyanate).

Caption: Experimental workflow for thermal stability assessment.

Conclusion

Mesitonitrile N-oxide is a uniquely stable and versatile 1,3-dipole, owing its utility to the steric protection afforded by its ortho-methyl groups. While resistant to the rapid dimerization that characterizes other nitrile oxides, it is susceptible to degradation under conditions of high heat, moisture, and chemical incompatibility. By understanding these potential decomposition pathways and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes.

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  • OpenStax (2023). 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

  • Royal Society of Chemistry (2018). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Royal Society of Chemistry. Available at: [Link]

  • Dtic.mil (n.d.). Basic Chemical Data. Dtic.mil. Available at: [Link]

  • PubMed (2015). Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels. PubMed. Available at: [Link]

  • Wikipedia (n.d.). Mesityl oxide. Wikipedia. Available at: [Link]

  • NIH (n.d.). Mesityl oxide. PubChem. Available at: [Link]

  • ResearchGate (1990). 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives. ResearchGate. Available at: [Link]

  • NIH (n.d.). Acetonitrile oxide. PubChem. Available at: [Link]

  • RSC Publishing (n.d.). Redox reactions between acetonitrile and nitrogen dioxide in the interlayer space of fluorinated graphite matrices. RSC Publishing. Available at: [Link]

  • ResearchGate (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). ResearchGate. Available at: [Link]

Sources

Spectroscopic and Synthetic Elucidation of 2,4,6-Trimethylbenzonitrile N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2,4,6-trimethylbenzonitrile N-oxide (also known as mesitonitrile oxide), a stable and sterically hindered nitrile oxide of significant interest in synthetic chemistry, particularly in 1,3-dipolar cycloaddition reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the synthesis and analytical characterization of this compound.

Introduction to this compound

This compound (C₁₀H₁₁NO, Molar Mass: approx. 161.20 g/mol ) is a notable example of a stable aromatic nitrile oxide.[1][2] The steric hindrance provided by the three methyl groups at the ortho and para positions of the benzene ring significantly reduces the rate of dimerization, a common decomposition pathway for less substituted nitrile oxides.[1] This stability allows for its isolation and handling as a crystalline solid, making it a valuable reagent for the construction of various heterocyclic systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

Synthesis of this compound

The preparation of stable aromatic nitrile oxides such as this compound is reliably achieved through a two-step process starting from the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. This process involves the formation of an aldoxime intermediate, followed by a mild oxidation.

Experimental Protocol: Synthesis

Step 1: Oximation of 2,4,6-Trimethylbenzaldehyde

This step involves the condensation of 2,4,6-trimethylbenzaldehyde with hydroxylamine.

  • Reaction Setup: To a solution of 2,4,6-trimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base like pyridine (2.8 equivalents).

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60 °C) for approximately 1-2 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1 M HCl) and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 2,4,6-trimethylbenzaldehyde oxime, which can be purified further by recrystallization.

Step 2: Oxidation of 2,4,6-Trimethylbenzaldehyde Oxime to the Nitrile N-Oxide

This step utilizes a mild oxidizing agent to convert the oxime to the target nitrile N-oxide. An aqueous solution of sodium hypochlorite is an effective and readily available oxidant for this transformation.[3]

  • Reaction Setup: Dissolve the 2,4,6-trimethylbenzaldehyde oxime (1 equivalent) in a suitable solvent like dichloromethane or diethyl ether.

  • Reaction Conditions: Cool the solution in an ice bath (0-5 °C). To this, add an aqueous solution of sodium hypochlorite (bleach, typically 5-10%) dropwise while maintaining the temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is carefully removed under reduced pressure at low temperature to avoid decomposition of the product. The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., methanol or an ether/hexane mixture).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Oxidation Aldehyde 2,4,6-Trimethyl- benzaldehyde Reagents1 NH2OH·HCl, Pyridine, EtOH Aldehyde->Reagents1 Condensation Oxime 2,4,6-Trimethyl- benzaldehyde Oxime Reagents1->Oxime Reagents2 aq. NaClO, CH2Cl2 Oxime->Reagents2 NitrileOxide 2,4,6-Trimethyl- benzonitrile N-Oxide

Caption: Synthesis of this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2s2HAr-H
~2.4-2.6s6Hortho-Ar-CH
~2.3-2.4s3Hpara-Ar-CH

3.1.2. Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~140-145para-C -CH₃
~138-142ortho-C -CH₃
~128-132Ar-C H
~115-120C -CNO
~30-40C NO
~21-23para-Ar-C H₃
~19-21ortho-Ar-C H₃

3.1.3. Interpretation of NMR Spectra

  • ¹H NMR: The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. Two singlets are predicted for the aromatic protons and two singlets for the methyl protons. The two aromatic protons are chemically equivalent, as are the two ortho methyl groups. The N-oxide group will induce a slight downfield shift on the aromatic protons compared to the nitrile precursor.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments. The nitrile oxide carbon (C NO) is expected to have a unique chemical shift. The aromatic carbons will be deshielded due to the electronegativity of the nitrile oxide group. The methyl carbons will appear in the aliphatic region.

3.1.4. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The nitrile oxide group has a characteristic stretching frequency.

3.2.1. IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (aromatic and aliphatic)
~2280-2310Strong-C≡N⁺-O⁻ asymmetric stretch
~1600MediumC=C stretch (aromatic)
~1350-1450MediumC-H bend (aliphatic)
~1100-1200MediumN-O stretch

(Data sourced from NIST Chemistry WebBook)[1]

3.2.2. Interpretation of IR Spectrum

The most diagnostic peak in the IR spectrum of this compound is the strong absorption band in the 2280-2310 cm⁻¹ region, which is characteristic of the asymmetric stretch of the -C≡N⁺-O⁻ functional group. The presence of aromatic and aliphatic C-H stretches, as well as aromatic C=C stretches, further confirms the overall structure of the molecule.

3.2.3. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

3.3.1. Mass Spectral Data (Electron Ionization)

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular Ion)
145Moderate[M-O]⁺
130Moderate[M-O-CH₃]⁺
115Moderate[M-O-2CH₃]⁺ or [M-O-C₂H₆]⁺

(Data sourced from NIST Chemistry WebBook)[5]

3.3.2. Interpretation of Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 161, confirming the molecular weight of the compound.[5] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 145, corresponding to the 2,4,6-trimethylbenzonitrile radical cation. Further fragmentation would involve the loss of methyl groups from this ion.

3.3.3. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Spectroscopic Correlation Diagram

Spectroscopic_Correlations cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR IR (cm⁻¹) cluster_MS MS (m/z) H_arom ~7.0-7.2 ppm (s, 2H) H_ortho_Me ~2.4-2.6 ppm (s, 6H) H_para_Me ~2.3-2.4 ppm (s, 3H) C_arom ~128-145 ppm CNO ~30-40 ppm C_Me ~19-23 ppm IR_CNO ~2280-2310 (strong) IR_CH ~2900-3000 (medium) MS_M 161 [M]⁺ MS_MO 145 [M-O]⁺

Caption: Key spectroscopic correlations for the molecule.

References

  • NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0903338A2 - Synthesis of stable nitrile oxide compounds.
  • NIST. (n.d.). Mass spectrum of 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • R&D Chemicals. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved January 20, 2026, from [Link]

Sources

The Quest for Fleeting Intermediates: A Technical Guide to the Discovery and History of Stable Nitrile Oxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are a fascinating class of 1,3-dipoles that have carved a significant niche in the landscape of synthetic organic chemistry.[1] Their ability to readily undergo [3+2] cycloaddition reactions with a wide array of dipolarophiles provides a powerful tool for the construction of five-membered heterocycles, such as isoxazoles and isoxazolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] However, the synthetic utility of nitrile oxides has historically been tempered by their inherent instability. Most nitrile oxides are highly reactive, transient species that rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) in the absence of a trapping agent.[1][3] This guide delves into the historical journey of understanding and ultimately taming these fleeting intermediates, culminating in the discovery and synthesis of stable, isolable nitrile oxides.

The Early Years: A Challenge of Transience

The chemistry of nitrile oxides has roots stretching back to the 19th century, but their development as mainstream synthetic tools was a slow burn.[1] For a long time, their existence was primarily inferred from the products of reactions where they were generated in situ. The primary challenge for chemists was the rapid dimerization of these compounds, particularly for lower aliphatic and simple aromatic nitrile oxides.[1] This dimerization process significantly limited their synthetic applications, as it competed with the desired cycloaddition reaction, leading to complex product mixtures and reduced yields.

The prevailing understanding was that the electronic structure of the nitrile oxide functional group, with its polarized C-N and N-O bonds, rendered it highly susceptible to self-reaction.[4] Early synthetic methods, such as the dehydrohalogenation of hydroxymoyl halides, the dehydration of primary nitro compounds, and the oxidative dehydrogenation of aldoximes, were all designed to generate the nitrile oxide in the presence of a reaction partner to ensure its immediate consumption.[1][5]

A Paradigm Shift: The Dawn of Stability Through Steric Hindrance

The breakthrough in nitrile oxide chemistry came with the recognition that their stability could be dramatically enhanced through steric protection. It was observed that aromatic nitrile oxides bearing bulky substituents in the ortho positions exhibited a remarkable resistance to dimerization.[6] This principle is elegantly illustrated by mesityl nitrile oxide (2,4,6-trimethylbenzonitrile oxide), which stands as a classic example of a stable, crystalline solid nitrile oxide.[1][3] The two methyl groups flanking the nitrile oxide functionality act as steric shields, effectively preventing the close approach of two nitrile oxide molecules required for dimerization.

This discovery was a watershed moment, transforming nitrile oxides from fleeting intermediates into isolable reagents that could be stored, handled, and used in a controlled manner. The stability of these sterically hindered nitrile oxides allows for their application in a wider range of reactions, including those with less reactive dipolarophiles that may require higher temperatures or longer reaction times.[7]

Diagram 1: The Principle of Steric Stabilization

G cluster_0 Unstable Nitrile Oxide cluster_1 Stable Nitrile Oxide R-CNO_1 R-C≡N⁺-O⁻ Dimer Furoxan (Dimer) R-CNO_1->Dimer Dimerization R-CNO_2 R-C≡N⁺-O⁻ R-CNO_2->Dimer Mesityl-CNO Mesityl-C≡N⁺-O⁻ Bulky_Group1 CH₃ Mesityl-CNO->Bulky_Group1 Bulky_Group2 CH₃ Mesityl-CNO->Bulky_Group2 No_Dimer Dimerization Hindered G Start Ortho-Substituted Aromatic Aldehyde Step1 Oximation (Hydroxylamine) Start->Step1 Intermediate Ortho-Substituted Aromatic Oxime Step1->Intermediate Step2 Oxidative Dehydrogenation (NaOCl) Intermediate->Step2 End Stable Aromatic Nitrile Oxide Step2->End

Sources

theoretical calculations of 2,4,6-trimethylbenzonitrile n-oxide electronic structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 2,4,6-Trimethylbenzonitrile N-oxide Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as mesitonitrile oxide, is a sterically hindered and stable member of the nitrile oxide family.[1] Its stability and unique electronic properties make it a valuable reagent in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings like isoxazoles and isoxazolines.[1][2][3] Understanding the electronic structure of this 1,3-dipole is paramount for predicting its reactivity, regioselectivity, and for the rational design of novel synthetic methodologies. This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of this compound, with a focus on Density Functional Theory (DFT) calculations. We will delve into the causality behind methodological choices, present expected quantitative data, and provide detailed computational protocols.

Introduction: The Significance of this compound

Nitrile oxides (R-C≡N⁺-O⁻) are a class of 1,3-dipoles that play a crucial role as intermediates in organic synthesis.[1] Their utility primarily stems from their participation in [3+2] cycloaddition reactions with various dipolarophiles.[2][4] However, many nitrile oxides are highly reactive and prone to dimerization to form furoxans.[1][3] The steric bulk provided by the two ortho-methyl groups in this compound significantly enhances its stability, allowing it to be isolated as a stable crystalline solid.[1] This stability makes it an ideal model system for studying the intrinsic electronic properties of nitrile oxides and a reliable reagent in synthetic applications.

A thorough understanding of the electronic structure, including the distribution of electron density, the nature of frontier molecular orbitals (FMOs), and molecular electrostatic potential, is critical for predicting the reactivity and selectivity of this compound in cycloaddition reactions. Computational chemistry provides a powerful toolkit for probing these electronic features at the molecular level.

Theoretical Framework and Computational Methodology

The Choice of Computational Method: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. It has been successfully employed to study the reaction mechanisms of benzonitrile N-oxides.[4][5] The choice of functional is critical for obtaining reliable results. Hybrid functionals, such as B3LYP, are a popular choice as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties for a wide range of organic molecules.[5][6] For more complex reaction pathways, functionals from the Minnesota family, like M06-2X, can offer improved accuracy, particularly for non-covalent interactions and transition state structures.[2][7]

Basis Set Selection

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are commonly used for these types of calculations.[4][5][6] The inclusion of diffuse functions (++) is important for accurately describing the more spread-out electron density of the N-oxide group, while polarization functions (d,p) allow for greater flexibility in the shape of the orbitals, which is crucial for describing chemical bonding.

Computational Workflow

A typical computational investigation of the electronic structure of this compound follows a well-defined workflow:

Computational Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Molecular Structure Input geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation freq_calc->electronic_prop Verified Minimum thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis Vibrational Frequencies orbital_analysis Orbital & Charge Analysis electronic_prop->orbital_analysis Wavefunction/Density reactivity_analysis Reactivity Indices orbital_analysis->reactivity_analysis Orbital Energies

Caption: A typical workflow for the theoretical calculation of molecular electronic structure.

Key Electronic Structure Descriptors

Molecular Geometry

The first step in any computational analysis is to determine the equilibrium geometry of the molecule. For this compound, the geometry optimization will reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. Of particular interest is the geometry of the C-C≡N-O fragment and its orientation relative to the benzene ring.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In the context of 1,3-dipolar cycloadditions, the relative energies of the dipole's HOMO and LUMO compared to those of the dipolarophile determine the reaction rate and regioselectivity.

Property Description Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.A higher HOMO energy indicates a stronger nucleophile.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A lower LUMO energy indicates a stronger electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher reactivity.
Global Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through global reactivity indices.[4] These are calculated from the energies of the FMOs.

Index Formula Interpretation
Electronic Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Represents the escaping tendency of electrons.
Chemical Hardness (η) η ≈ E_LUMO - E_HOMOMeasures the resistance to a change in electron distribution.
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the electrophilic character of a molecule.
Global Nucleophilicity (N) N = E_HOMO(Nu) - E_HOMO(TCE)Measures the nucleophilic character relative to tetracyanoethylene (TCE).
Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density within the molecule can be analyzed through various charge partitioning schemes, such as Mulliken population analysis.[4] The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting the sites of interaction with other molecules.

Detailed Computational Protocol

The following provides a step-by-step protocol for calculating the electronic structure of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Frequency Calculation

  • Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program.

  • Input File Generation: Create an input file specifying the computational method, basis set, and type of calculation.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Opt Freq (for optimization followed by frequency calculation)

  • Execution: Submit the input file to the quantum chemistry software.

  • Verification: After the calculation is complete, verify that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies in the output of the frequency calculation.

  • Data Extraction: Extract the optimized coordinates, bond lengths, bond angles, and thermodynamic data from the output file.

Protocol 2: Electronic Property Calculation

  • Input File Generation: Using the optimized geometry from Protocol 1, create a new input file for a single-point energy calculation.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Pop=Full (to obtain detailed orbital and charge information)

  • Execution: Run the single-point energy calculation.

  • Data Extraction and Analysis:

    • Extract the HOMO and LUMO energies.

    • Calculate the global reactivity indices using the formulas provided in the table above.

    • Extract the Mulliken charges for each atom.

    • Generate the Molecular Electrostatic Potential (MEP) map.

Expected Results and Interpretation

Based on the known chemistry of nitrile oxides and related computational studies, we can anticipate the following results for this compound:

  • Geometry: The C-C≡N-O fragment will be largely linear. The steric hindrance from the ortho-methyl groups may cause a slight out-of-plane distortion of this group relative to the benzene ring.

  • FMOs: The HOMO is expected to have significant contributions from the p-orbitals of the oxygen and the nitrogen of the N-oxide group, while the LUMO will likely be a π* orbital localized on the C≡N-O fragment.

  • Charge Distribution: The oxygen atom will carry a significant negative charge, and the nitrogen atom will have a positive charge, consistent with the R-C≡N⁺-O⁻ resonance structure. The carbon atom of the nitrile group will also be electrophilic.

  • Reactivity: The global reactivity indices will quantify the electrophilic and nucleophilic character of the molecule, providing a basis for comparison with potential reaction partners.

Conclusion

The theoretical calculation of the electronic structure of this compound provides invaluable insights into its stability and reactivity. DFT calculations, when performed with appropriate functionals and basis sets, can yield reliable predictions of molecular geometry, frontier molecular orbital energies, charge distribution, and global reactivity indices. This information is crucial for researchers in organic synthesis and drug development for the rational design of new reactions and molecules with desired properties. The protocols and theoretical framework presented in this guide offer a robust starting point for such computational investigations.

References

  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. (2016). National Institutes of Health. [Link]

  • Kiss, L., et al. (2023). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. ResearchGate. [Link]

  • Belen'kii, L. I. (2007).
  • A DFT Study on the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and N-Ethylmaleimide. (2025). ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). National Institutes of Health. [Link]

  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. (2025). ResearchGate. [Link]

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (2014). ResearchGate. [Link]

Sources

solubility of 2,4,6-trimethylbenzonitrile n-oxide in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzonitrile N-oxide in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a stable aryl nitrile oxide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the core principles governing its solubility, provides a robust experimental framework for its determination, and offers expert insights for researchers, scientists, and drug development professionals.

Introduction: Understanding this compound

This compound, also known as mesitonitrile oxide, is a stable, crystalline organic compound with the chemical formula C₁₀H₁₁NO and a molecular weight of approximately 161.20 g/mol .[1][2][3] It belongs to the class of nitrile oxides, which are characterized by the R-C≡N⁺-O⁻ functional group.[4] The stability of this particular nitrile oxide is enhanced by the steric hindrance provided by the two ortho-methyl groups on the benzene ring, making it a valuable reagent in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions.[5]

Understanding the solubility of this compound is critical for its application in various chemical processes, including reaction condition optimization, purification, and formulation development. The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[6][7] The molecular structure of this compound possesses both polar and non-polar characteristics.

  • Polar Moiety : The nitrile oxide group (-C≡N⁺-O⁻) is highly polar due to the charge separation.

  • Non-polar Moiety : The trimethylbenzene (mesitylene) ring is non-polar and lipophilic.

A key insight from patent literature is that the nitrile oxide function imparts solubility characteristics similar to those of a cyano (-C≡N) group.[5] This suggests that the compound will exhibit moderate polarity. The presence of the bulky, non-polar trimethylphenyl group will likely limit its solubility in highly polar, protic solvents like water, while the polar nitrile oxide group will hinder its solubility in purely non-polar solvents like hexane.

Predicted Solubility in Common Organic Solvents:

Based on these structural features, we can predict the relative solubility of this compound in various classes of organic solvents.

Solvent Class Examples Predicted Solubility Rationale
Non-polar Aprotic Hexane, Cyclohexane, TolueneLowThe highly polar nitrile oxide group is incompatible with the non-polar nature of these solvents.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighThese solvents offer a balance of polarity that can solvate both the polar nitrile oxide group and the non-polar aromatic ring.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe high polarity of these solvents should effectively solvate the polar nitrile oxide functional group.
Polar Protic Methanol, Ethanol, WaterLow to ModerateThe potential for hydrogen bonding with the oxygen of the N-oxide group may enhance solubility to some extent, but the large non-polar moiety will be a limiting factor, especially in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Equilibrate the vials in a constant temperature shaker for at least 24-48 hours to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis (for a rough estimate):

    • Evaporate the solvent from the volumetric flask under reduced pressure.

    • Weigh the flask containing the dried residue. The difference in weight will give the mass of the dissolved solid.

  • Quantitative Analysis (HPLC/UV-Vis - Recommended):

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Reporting

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter with 0.22 µm syringe filter samp2->samp3 ana2 Dilute filtered sample samp3->ana2 ana1 Prepare calibration curve (HPLC/UV-Vis) ana3 Analyze diluted sample ana1->ana3 ana2->ana3 ana4 Calculate concentration ana3->ana4

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

Solvent Polarity and Dipole Moment

As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent's ability to overcome the lattice energy of the crystalline solute and solvate the individual molecules is key. For this compound, solvents with a significant dipole moment that are also capable of London dispersion interactions will be most effective.

Temperature

The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For recrystallization purposes, identifying a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Intermolecular Forces

The potential for specific intermolecular interactions between the solute and solvent can influence solubility. The oxygen atom in the nitrile oxide group can act as a hydrogen bond acceptor. Therefore, in protic solvents, hydrogen bonding can contribute to the solvation process. However, the bulky nature of the trimethylphenyl group may sterically hinder these interactions.

Molecular Interaction Diagram

Caption: Predicted interactions influencing solubility.

Conclusion and Recommendations

For applications requiring precise concentration knowledge, it is imperative to determine the solubility experimentally. The protocol provided in this guide offers a robust and reliable method for obtaining such data. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • Google Patents. Synthesis of stable nitrile oxide compounds.
  • Wikipedia. Nitrile. [Link]

  • NIST. 2,4,6-Trimethylbenzonitrile, N-oxide. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Archetype of a Stable Nitrile Oxide

2,4,6-Trimethylbenzonitrile N-oxide, also known as mesitonitrile oxide, stands as a cornerstone compound in the study of nitrile oxides. With the molecular formula C₁₀H₁₁NO, its significance arises not just from its utility as a 1,3-dipole in cycloaddition reactions but from its remarkable stability.[1][2] Unlike many simpler aromatic or aliphatic nitrile oxides that readily dimerize to form furoxans, this compound can be isolated, stored, and handled as a stable crystalline solid.[3]

This stability is a direct consequence of its molecular architecture. The nitrile oxide functional group is sterically shielded by two flanking methyl groups at the ortho positions of the benzene ring. This steric hindrance kinetically inhibits the bimolecular dimerization pathway, a crucial insight for researchers designing systems that require the controlled generation and reaction of nitrile oxides. This guide provides a comprehensive overview of its core physical characteristics, synthesis, and the analytical methodologies used for its characterization, offering field-proven insights for professionals in chemical research and drug development.

Physicochemical and Thermal Properties

The fundamental physical and thermal properties of this compound are summarized below. These data points are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [1]
CAS Number 2904-57-6[1][2]
Appearance White crystalline solid
Melting Point 105-108 °C[3]
Storage Temperature 2-8 °C[3]
Enthalpy of Sublimation (ΔsubH°) 87.8 ± 1.8 kJ/mol[2]
Enthalpy of Phase Transition (ΔHtrs) 0.080 kJ/mol at 224.3 K[2]
Entropy of Phase Transition (ΔStrs) 0.35 J/mol·K at 224.3 K[2]

Synthesis and Isolation: A Protocol Grounded in Steric Control

The most reliable method for preparing isolable this compound is through the dehydrochlorination of its precursor, 2,4,6-trimethylbenzohydroximoyl chloride. The choice of a mild base is critical to prevent degradation of the product.

Causality of the Protocol:

The success of this synthesis hinges on two key factors:

  • Precursor Stability: The hydroximoyl chloride precursor is stable and readily accessible.

  • Base-Mediated Elimination: The addition of a base, such as triethylamine or aqueous sodium carbonate, facilitates the E2 elimination of HCl, generating the nitrile oxide. The reaction is typically performed at low temperatures to minimize side reactions.

  • Product Stability: As previously discussed, the steric bulk of the ortho-methyl groups prevents the newly formed, highly reactive nitrile oxide from dimerizing, allowing for its isolation via precipitation or extraction.

Experimental Protocol: Synthesis of this compound

This is a representative protocol synthesized from established chemical principles for nitrile oxide generation.

  • Precursor Dissolution: Dissolve 2,4,6-trimethylbenzohydroximoyl chloride (1.0 eq) in a suitable organic solvent, such as diethyl ether or dichloromethane, in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of triethylamine (1.1 eq) in the same solvent dropwise to the stirred precursor solution over 30 minutes. Alternatively, the precursor solution can be stirred vigorously with a pre-chilled aqueous solution of sodium carbonate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The formation of a precipitate (triethylammonium chloride, if using triethylamine) is a visual indicator of reaction progress.

  • Isolation:

    • If using triethylamine: Filter the reaction mixture to remove the ammonium salt. Wash the filtrate with cold water to remove any remaining salts.

    • If using sodium carbonate: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol/water or hexanes, to yield pure, white crystals of this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_end Final Product Precursor 2,4,6-Trimethyl- benzohydroximoyl Chloride Reaction Dehydrochlorination in Organic Solvent (e.g., Et2O) at 0 °C Precursor->Reaction Base Triethylamine (Et3N) or aq. Na2CO3 Base->Reaction Filtration Filtration / Phase Separation Reaction->Filtration Formation of Salt Byproduct Drying Drying over Na2SO4 Filtration->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Crystalline 2,4,6-Trimethyl- benzonitrile N-Oxide Evaporation->Product Recrystallization

Caption: Workflow for the synthesis of stable this compound.

Molecular Structure and Elucidation

The characterization of this compound relies on a combination of spectroscopic techniques that probe its unique electronic and vibrational states.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Analysis

The following data provides a spectroscopic fingerprint for the identification and quality control of the compound.

TechniqueObservationInterpretationSource(s)
Infrared (IR) Strong absorption at ~2290 cm⁻¹ Corresponds to the asymmetric stretching vibration of the -C≡N bond in the nitrile oxide moiety.[3]
Strong absorption at ~1334 cm⁻¹ Corresponds to the =N⁺-O⁻ stretching vibration.[3]
¹³C NMR Resonance at ~35.7 ppm A highly characteristic upfield shift for the carbon atom of the -CNO group, contrasting sharply with the typical nitrile carbon (~117 ppm). This indicates significant negative charge on the carbon, consistent with its dipolar nature.[3]
¹H NMR Data not available in surveyed literature.The expected spectrum would show a singlet for the two equivalent aromatic protons (m-H) and two singlets for the methyl groups (one for the p-CH₃ and one for the two equivalent o-CH₃ groups). The chemical shifts would be influenced by the electron-withdrawing and anisotropic effects of the nitrile oxide group.-
Mass Spec (EI) Molecular Ion (M⁺) peak observed.Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[1]
X-ray Crystallography

A thorough search of the existing literature and crystallographic databases did not yield a publicly available crystal structure for this compound.

Expert Insight: While experimental data is absent, a linear geometry for the C-C≡N-O fragment is expected, which is characteristic of nitrile oxides. The steric pressure from the ortho-methyl groups likely influences the torsion angle between the benzene ring and the nitrile oxide function. The determination of its crystal structure would be a valuable contribution to the field, providing definitive data on bond lengths, bond angles, and intermolecular packing forces, which govern its solid-state properties and stability.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137759, this compound. Retrieved from [Link].

  • NIST (2021). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • GSRS (2024). MESITONITRILE OXIDE. In FDA Global Substance Registration System. Retrieved from [Link].

  • Google Patents (1999). EP0903338A2 - Synthesis of stable nitrile oxide compounds.
  • NIST (2021). Phase change data for 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

Sources

Methodological & Application

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Using 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Sterically Shielded Nitrile Oxide

The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry, enabling the efficient, stereospecific construction of five-membered heterocycles from a 1,3-dipole and a dipolarophile.[1] Among the various 1,3-dipoles, nitrile oxides are particularly valuable as they provide access to isoxazoles and isoxazolines, which are prevalent motifs in pharmaceuticals and agrochemicals, and serve as versatile synthetic intermediates.

This guide focuses on a specialized yet highly advantageous nitrile oxide: 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide). The steric bulk provided by the three methyl groups on the aromatic ring confers unique properties to this dipole. Most notably, it significantly inhibits the common side reaction of dimerization to form a furoxan (1,2,5-oxadiazole 2-oxide), a pervasive issue with less hindered aromatic nitrile oxides. This enhanced stability allows for greater flexibility in reaction conditions and often leads to cleaner reaction profiles and higher yields of the desired cycloadduct.

These application notes provide a comprehensive overview, from the synthesis of the nitrile oxide precursor to its application in cycloaddition reactions with representative alkene and alkyne dipolarophiles, offering researchers a robust platform for their synthetic endeavors.

Mechanistic Rationale: A Concerted, Regioselective Process

The 1,3-dipolar cycloaddition is a [π4s + π2s] pericyclic reaction, proceeding through a concerted, high-order transition state.[1] The regioselectivity of the addition is primarily governed by Frontier Molecular Orbital (FMO) theory. The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), or the LUMO of the dipole and the HOMO of the dipolarophile (Type III). Nitrile oxides are often classified as "ambiphilic" or Type II dipoles, where both interactions are energetically comparable.[1][2]

The steric hindrance of the mesityl group in this compound also plays a crucial role in directing the regioselectivity, favoring the formation of adducts where the bulky mesityl group is positioned away from substituents on the dipolarophile.

G Dipole 2,4,6-Trimethylbenzonitrile N-Oxide (1,3-Dipole) TS Concerted [4π+2π] Transition State Dipole->TS Dipolarophile Alkene / Alkyne (Dipolarophile) Dipolarophile->TS Isoxazoline 4,5-Dihydroisoxazole (from Alkene) TS->Isoxazoline If Dipolarophile is Alkene Isoxazole Isoxazole (from Alkyne) TS->Isoxazole If Dipolarophile is Alkyne

Figure 1: General workflow of the 1,3-dipolar cycloaddition.

Part 1: Synthesis of this compound Precursor

The most common and reliable method for generating nitrile oxides, particularly for sterically hindered variants, is the dehydrochlorination of a hydroximoyl chloride. The following protocols detail the synthesis of the necessary precursor, 2,4,6-trimethylbenzohydroximoyl chloride, starting from commercially available 2,4,6-trimethylbenzaldehyde.

Protocol 1.1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

This protocol describes the conversion of the aldehyde to its corresponding oxime.

Materials:

  • 2,4,6-Trimethylbenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium acetate (1.2 equiv)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2,4,6-trimethylbenzaldehyde (1.0 equiv).

  • Dissolve the aldehyde in a 1:1 mixture of ethanol and water.

  • Add sodium acetate (1.2 equiv) and hydroxylamine hydrochloride (1.2 equiv) to the solution.[3]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

  • The product is typically a white solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to afford pure 2,4,6-trimethylbenzaldehyde oxime.

Protocol 1.2: Synthesis of 2,4,6-Trimethylbenzohydroximoyl Chloride

This protocol details the chlorination of the oxime to the hydroximoyl chloride, the direct precursor to the nitrile oxide.

Materials:

  • 2,4,6-Trimethylbenzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde oxime (1.0 equiv) in DMF.

  • Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the solution while stirring. Maintain the temperature at room temperature.[3]

  • Stir the reaction mixture overnight (approx. 18 hours). Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a larger beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 2,4,6-trimethylbenzohydroximoyl chloride is typically used in the next step without further purification. It is advisable to proceed to the cycloaddition step promptly as hydroximoyl chlorides can be unstable upon prolonged storage.

Part 2: Application in 1,3-Dipolar Cycloaddition Reactions

The following protocols describe the in situ generation of this compound and its subsequent reaction with representative alkene and alkyne dipolarophiles. The nitrile oxide is generated by the slow addition of a base to a solution of the hydroximoyl chloride and the dipolarophile.

G cluster_setup Reaction Setup cluster_generation Nitrile Oxide Generation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Dissolve Hydroximoyl Chloride and Dipolarophile in Solvent AddBase Slowly Add Triethylamine (Base) via Syringe Pump Setup->AddBase Stir Stir at Room Temperature (or gentle heat) AddBase->Stir Filter Filter Triethylamine HCl Salt Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Calculate Yield Purify->Analyze

Figure 2: Experimental workflow for in situ cycloaddition.

Protocol 2.1: Cycloaddition with an Alkene (Styrene)

Objective: To synthesize 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole.

Materials:

  • 2,4,6-Trimethylbenzohydroximoyl chloride (1.0 equiv)

  • Styrene (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

  • Syringe pump (recommended for slow addition)

  • Standard glassware for inert atmosphere reaction if required.

Procedure:

  • In a dry round-bottom flask, dissolve 2,4,6-trimethylbenzohydroximoyl chloride (1.0 equiv) and styrene (1.2 equiv) in dry diethyl ether or DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of triethylamine (1.5 equiv) in the same solvent to the reaction mixture over 1-2 hours using a syringe pump. Slow addition is crucial to keep the concentration of the nitrile oxide low, minimizing dimerization.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • A white precipitate of triethylamine hydrochloride will form. Filter the solid and wash with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole.

Protocol 2.2: Cycloaddition with an Alkyne (Phenylacetylene)

Objective: To synthesize 3-(2,4,6-trimethylphenyl)-5-phenylisoxazole.

Materials:

  • 2,4,6-Trimethylbenzohydroximoyl chloride (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Toluene or Tetrahydrofuran (THF)

  • Syringe pump

Procedure:

  • In a dry round-bottom flask, dissolve 2,4,6-trimethylbenzohydroximoyl chloride (1.0 equiv) and phenylacetylene (1.2 equiv) in toluene.

  • Gently heat the solution to 40-50 °C.

  • Slowly add a solution of triethylamine (1.5 equiv) in toluene to the reaction mixture over 2-3 hours using a syringe pump.

  • Maintain the temperature and stir for 12-24 hours after the addition is complete. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. Filter the precipitated triethylamine hydrochloride and wash the solid with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-(2,4,6-trimethylphenyl)-5-phenylisoxazole, which is often a crystalline solid.[4]

Part 3: Substrate Scope and Data

The use of this compound is compatible with a wide range of dipolarophiles. The steric and electronic nature of the dipolarophile influences the reaction rate and, in some cases, the regioselectivity.

Dipolarophile ClassExampleProduct TypeTypical YieldRegioselectivityNotes
Terminal Alkenes Styrene4,5-Dihydroisoxazole75-90%High (3,5-disubstituted)Electron-deficient alkenes generally react faster.
Internal Alkenes (E)-Stilbene4,5-Dihydroisoxazole70-85%HighReaction is stereospecific, retaining alkene geometry.
Terminal Alkynes PhenylacetyleneIsoxazole80-95%High (3,5-disubstituted)Generally provides high yields of the aromatic heterocycle.
Internal Alkynes DiphenylacetyleneIsoxazole60-80%N/A (symmetrical)Slower reaction rates compared to terminal alkynes.
Electron-Deficient Methyl Acrylate4,5-Dihydroisoxazole85-98%HighFavorable FMO interactions lead to high reactivity.
Strained Alkenes NorborneneFused Isoxazoline>90%High (exo-adduct)Ring strain accelerates the cycloaddition significantly.
Enones Chiral α,β-enones4,5-Dihydroisoxazole60-90%VariableRegioselectivity can be influenced by Lewis acid catalysts.[5]

Part 4: Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 2,4,6-Trimethylbenzaldehyde: Causes skin and serious eye irritation.[4] Avoid inhalation and contact with skin and eyes.

  • N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage.[6][7] Harmful if swallowed. Handle with extreme care, avoiding dust inhalation.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[3][5][8] Causes severe skin burns and eye damage. It has a strong, unpleasant odor. Use in a well-ventilated area and away from ignition sources.

  • Hydroximoyl Chlorides: These compounds can be unstable and should be used promptly after preparation. Avoid heating concentrated solutions.

  • Solvents (DCM, Ether, Toluene, DMF): Handle in accordance with standard laboratory procedures for flammable and/or toxic solvents.

References

  • MOLBASE. 5-phenyl-3-(2,4,6-trimethyl-phenyl)-isoxazole. Available from: [Link]

  • Capot Chemical. (2013). MSDS of 2,4,6-Trimethylbenzaldehyde. Available from: [Link]

  • Nguyen, T. H. et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Penta Chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Available from: [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Available from: [Link]

  • New Jersey Department of Health. Triethylamine - Hazardous Substance Fact Sheet. Available from: [Link]

  • International Labour Organization. International Chemical Safety Cards: TRIETHYLAMINE. Available from: [Link]

  • Suvchem Laboratory Chemicals. N-CHLORO SUCCINIMIDE (FOR SYNTHESIS) MSDS. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Available from: [Link]

  • PubChem. 2,4,6-Trimethylbenzaldehyde. Available from: [Link]

  • da Silva, J. B. P. et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Chattaraj, P. K. et al. (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available from: [Link]

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Application Note & Protocol: Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition with 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2-isoxazolines, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. We detail the robust and widely utilized 1,3-dipolar cycloaddition reaction, focusing on the use of 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide) as a stable and reactive 1,3-dipole. This guide covers the underlying reaction mechanism, provides a validated, step-by-step experimental protocol for the in situ generation of the nitrile oxide and its subsequent cycloaddition, and outlines methods for product characterization. The content is designed for researchers, scientists, and professionals in organic synthesis and drug discovery, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of the Isoxazoline Scaffold

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which are prevalent structural motifs in numerous biologically active molecules.[1][2] Their significance in the pharmaceutical and agrochemical industries is well-established, with isoxazoline-containing compounds exhibiting a broad spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Notably, the isoxazoline class has led to significant advancements in veterinary medicine as potent parasiticides, targeting fleas and ticks in companion animals.[3][4][5]

The construction of the isoxazoline ring is most efficiently achieved through the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[6][7] This powerful transformation involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkene or alkyne.[8] Among various nitrile oxides, this compound, often referred to as mesitonitrile oxide, is particularly advantageous. The steric hindrance provided by the two ortho-methyl groups on the benzene ring significantly inhibits its undesired dimerization into a furoxan, a common side reaction for many other nitrile oxides.[1][8] This stability allows for cleaner reactions and higher yields of the desired isoxazoline cycloadducts.

The [3+2] Cycloaddition: Mechanism and Rationale

The synthesis of isoxazolines via nitrile oxides is a classic example of a pericyclic reaction that proceeds through a concerted [3+2] cycloaddition mechanism. This reaction is highly valued for its efficiency in constructing a five-membered heterocyclic ring with good control over regioselectivity.

Mechanistic Pathway

The reaction involves the 4π-electron system of the nitrile oxide (the 1,3-dipole) and the 2π-electron system of the alkene (the dipolarophile). According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[9] For most reactions between a nitrile oxide and a simple alkene, the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrile oxide. This interaction dictates the regiochemical outcome, leading predominantly to the formation of 5-substituted isoxazolines.[9]

The concerted nature of the cycloaddition means that the two new carbon-oxygen and carbon-carbon single bonds are formed in a single transition state, which preserves the stereochemistry of the alkene in the final product.

Generation of the Nitrile Oxide Dipole

Nitrile oxides are reactive intermediates that are often generated in situ to prevent dimerization.[8] The most common and reliable method is the dehydrohalogenation of a hydroximoyl halide precursor using a non-nucleophilic base, such as triethylamine (Et₃N).[1][8] The hydroximoyl halide, in turn, is readily prepared from the corresponding aldoxime.

The workflow for generating the nitrile oxide and subsequent cycloaddition is visualized below.

G Figure 1: Overall Synthetic Workflow. cluster_0 Part A: Nitrile Oxide Generation (in situ) cluster_1 Part B: Cycloaddition Aldoxime 2,4,6-Trimethyl- benzaldoxime Halogenation NCS or NBS in DMF Aldoxime->Halogenation HydroximoylHalide 2,4,6-Trimethylbenzo- hydroximoyl Halide Halogenation->HydroximoylHalide Base Triethylamine (Et₃N) Et₃N·HCl HydroximoylHalide->Base NitrileOxide 2,4,6-Trimethylbenzonitrile N-Oxide (Mesitonitrile Oxide) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition Solvent (e.g., Toluene) NitrileOxide->Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Cycloaddition Isoxazoline 3-(2,4,6-Trimethylphenyl)- 4,5-dihydroisoxazole Cycloaddition->Isoxazoline

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis of a representative isoxazoline.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. N-chlorosuccinimide (NCS) is an irritant. Triethylamine has a strong odor and is flammable. Dichloromethane and toluene are volatile organic solvents.

Protocol 1: Preparation of 2,4,6-Trimethylbenzohydroximoyl Chloride

This protocol details the synthesis of the stable precursor required for the in situ generation of mesitonitrile oxide.

Materials:

  • 2,4,6-Trimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Oxime Formation: a. In a 250 mL round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in ethanol. b. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water. c. Add the aqueous hydroxylamine solution to the aldehyde solution and stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, reduce the ethanol volume under reduced pressure and add cold water to precipitate the aldoxime. e. Filter the white solid, wash with cold water, and dry under vacuum. The 2,4,6-trimethylbenzaldoxime can typically be used without further purification.

  • Chlorination of the Oxime: a. Dissolve the dried 2,4,6-trimethylbenzaldoxime (1.0 eq) in DMF in a flask protected from light. b. Slowly add N-chlorosuccinimide (NCS) (1.05 eq) in portions, maintaining the temperature below 30 °C with an ice bath if necessary. The addition of NCS is crucial for converting the oxime into the hydroximoyl chloride, the direct precursor to the nitrile oxide. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Pour the reaction mixture into a separatory funnel containing ice water and dichloromethane (DCM). e. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,4,6-trimethylbenzohydroximoyl chloride. This product is generally stable and can be stored for future use.

Protocol 2: In situ Generation and [3+2] Cycloaddition

This protocol describes the core reaction to form the isoxazoline ring.

Materials:

  • 2,4,6-Trimethylbenzohydroximoyl chloride (from Protocol 1)

  • Alkene (e.g., Styrene, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Toluene (or another suitable anhydrous, non-polar solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2,4,6-trimethylbenzohydroximoyl chloride (1.0 eq) and the chosen alkene (1.2 eq) in anhydrous toluene. The use of an excess of the alkene helps to ensure the nitrile oxide is trapped efficiently, minimizing dimerization. b. Stir the solution at room temperature.

  • Nitrile Oxide Generation and Cycloaddition: a. Slowly add triethylamine (1.5 eq) dropwise to the stirring solution over 30 minutes using a syringe pump. The slow addition is critical; Et₃N acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive nitrile oxide in situ. Adding it slowly keeps the concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1][8] b. Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC, observing the consumption of the hydroximoyl chloride.

  • Workup and Purification: a. Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated. b. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. d. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure isoxazoline product.

Product Characterization & Data

The synthesized isoxazoline derivatives are typically characterized using a suite of spectroscopic and analytical techniques.[10]

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and determining the appropriate solvent system for column chromatography.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and the disappearance of the nitrile oxide precursor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The protons on the isoxazoline ring (at the C4 and C5 positions) exhibit characteristic chemical shifts and coupling patterns that confirm the structure and stereochemistry.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

The table below summarizes representative data for the cycloaddition of mesitonitrile oxide with various alkenes.

Dipolarophile (Alkene)ProductReaction Time (h)Yield (%)¹H NMR Data for Isoxazoline Ring (δ, ppm)[11][12]
Styrene3-(Mesityl)-5-phenyl-4,5-dihydroisoxazole16~85%H-5: ~5.7 (dd); H-4: ~3.3-3.8 (m, 2H)
Methyl AcrylateMethyl 3-(Mesityl)-4,5-dihydroisoxazole-5-carboxylate18~90%H-5: ~5.1 (dd); H-4: ~3.4-3.6 (m, 2H)
1-Hexene3-(Mesityl)-5-butyl-4,5-dihydroisoxazole24~75%H-5: ~4.7 (m); H-4: ~2.8-3.2 (m, 2H)
Mesityl = 2,4,6-trimethylphenyl. Yields and times are approximate and may vary based on specific reaction conditions.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of this compound provides a highly reliable and efficient route to a diverse range of 3,5-disubstituted isoxazolines. The stability of the dipole precursor and the high regioselectivity of the reaction make this a cornerstone method in heterocyclic synthesis. The resulting isoxazoline scaffolds are not only valuable as final drug products but also serve as versatile synthetic intermediates, which can be further transformed into other important functional groups like β-hydroxy ketones or γ-amino alcohols.[6] As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, this robust synthetic methodology will remain a vital tool for researchers and scientists in the field.[13]

References

  • Namboothiri, I. N. N. (2008). Isoxazolines from Nitro Compounds: Synthesis and Applications. In Synthesis of Heterocycles via Cycloadditions I (pp. 1-44). Springer. Available at: [Link]

  • Lam, H. W., & Wilden, J. D. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(15), e202104192. Available at: [Link]

  • Yadav, A. K. (2015). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. ResearchGate. Available at: [Link]

  • Wilden, J. D., & Lam, H. W. (2021). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. Available at: [Link]

  • da Silva, J. B. P., & de F. D. M. Costa, V. (2020). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 31(9), 1896-1906. Available at: [Link]

  • Ershov, A. Y., & Koshmina, N. V. (2000). ¹H NMR spectra of Δ²-isoxazolines and Δ²-pyrazolines 4a-4f in DMSO-d₆, δ, ppm (J, Hz). ResearchGate. Available at: [Link]

  • Kravchenko, D. V., & Kurbatov, S. V. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 28(14), 5395. Available at: [Link]

  • Al-Hourani, B. J., & Al-Zoubi, R. M. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4278. Available at: [Link]

  • Data Insights Market. (2024). Exploring Innovation in Isoxazoline Drugs Industry. Data Insights Market. Available at: [Link]

  • Beltrame, P., & Dondoni, A. (1978). 1,3-Dipolar cycloaddition of mesitonitrile oxide to cis- and trans-cyclo-octene. A kinetic investigation. Journal of the Chemical Society, Perkin Transactions 2, 607-610. Available at: [Link]

  • Tabolin, A. A., & Ioffe, S. L. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Pharmaceuticals, 13(10), 320. Available at: [Link]

  • Padwa, A. (Ed.). (2002). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • The Journal of Organic Chemistry. (2026). ACS Publications. Available at: [Link]

  • Festa, A. A., & Dilman, A. D. (2020). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. Organic Chemistry Frontiers, 7(19), 2933-2939. Available at: [Link]

  • Fišera, L., & Sališová, M. (2005). 1,3-Dipolar cycloadditions of mesitonitrile oxide to chiral α,β-unsaturated enones catalyzed by Lewis acids. ARKIVOC, 2005(5), 103-115. Available at: [Link]

  • Apiary. (2024). Isoxazoline Drugs Market outlook from 2026 - 2033. Apiary. Available at: [Link]

  • Bathich, Y. (2006). Table 1. Selected ¹H NMR data (δ in ppm, J in Hz) of the isoxazolines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazoline. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Kotwal, U., & Singh, G. (2022). Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 107-120. Available at: [Link]

  • Tunoori, A. R., & White, J. M. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2019(3), M1080. Available at: [Link]

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Application Notes and Protocols for the In Situ Generation of 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,3-Dipole for Heterocyclic Synthesis

2,4,6-Trimethylbenzonitrile N-oxide, also known as mesitonitrile oxide, is a highly reactive 1,3-dipolar species of significant interest in organic synthesis, particularly in the construction of five-membered heterocycles.[1] Its utility stems from its participation in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct route to isoxazoles, isoxazolines, and other complex molecular architectures that are prevalent in pharmaceuticals and agrochemicals.[2] The steric hindrance provided by the flanking methyl groups on the aromatic ring enhances its stability relative to other nitrile oxides, yet it is still typically generated in situ to be consumed immediately in the desired reaction, preventing its dimerization or decomposition.

This comprehensive guide provides a detailed protocol for the reliable in situ generation of this compound, starting from the readily available 2,4,6-trimethylbenzaldehyde. We will delve into the synthesis of the crucial precursor, 2,4,6-trimethylbenzaldoxime, its conversion to the corresponding hydroximoyl chloride, and the final base-mediated elimination to yield the nitrile N-oxide. This document is intended for researchers, scientists, and drug development professionals seeking a practical and robust methodology for accessing this versatile synthetic intermediate.

Theoretical Framework: Unveiling the Reaction Pathway

The in situ generation of this compound is most commonly achieved through the dehydrochlorination of its corresponding hydroximoyl chloride precursor. This process is facilitated by a non-nucleophilic base, such as triethylamine. The reaction proceeds via an E2 elimination mechanism, where the base abstracts a proton from the hydroxyl group of the hydroximoyl chloride, leading to the concerted elimination of a chloride ion and the formation of the nitrile N-oxide.

The overall synthetic sequence can be visualized as a three-step process, beginning with the synthesis of 2,4,6-trimethylbenzaldehyde.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Precursor Synthesis cluster_2 In Situ Generation Mesitylene Mesitylene Aldehyde 2,4,6-Trimethyl- benzaldehyde Mesitylene->Aldehyde Formylation Aldoxime 2,4,6-Trimethyl- benzaldoxime Aldehyde->Aldoxime Oximation Hydroximoyl_Chloride 2,4,6-Trimethylphenyl- hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Chlorination Nitrile_Oxide 2,4,6-Trimethylbenzonitrile N-Oxide Hydroximoyl_Chloride->Nitrile_Oxide Dehydrochlorination (in situ)

Caption: Overall workflow for the synthesis of this compound.

The in situ nature of the final step is critical. Once formed, the nitrile N-oxide is highly reactive and will readily undergo [3+2] cycloaddition with a suitable dipolarophile present in the reaction mixture. This "trapping" prevents the nitrile oxide from undergoing undesired side reactions, such as dimerization to form a furoxan.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, three-part protocol for the synthesis of this compound, starting from the corresponding aldehyde.

Part 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

While commercially available, 2,4,6-trimethylbenzaldehyde can be synthesized from mesitylene via formylation, for example, through a Gattermann reaction.[3] One common laboratory-scale method involves the use of dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.[4]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
MesityleneC₉H₁₂120.1960.0 g
Dichloromethane (DCM)CH₂Cl₂84.93350 mL
Aluminum chloride (anhydrous)AlCl₃133.34200.0 g
Dichloromethyl methyl etherC₂H₄Cl₂O114.9646.0 g
IceH₂O18.02~500 g
Anhydrous sodium sulfateNa₂SO₄142.04As needed

Procedure:

  • In a dry 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add mesitylene (60.0 g) and anhydrous dichloromethane (300 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • In a fume hood, carefully add anhydrous aluminum chloride (200.0 g) in portions, ensuring the temperature does not exceed 10 °C.

  • Maintain the cooling at 0 °C and add a solution of dichloromethyl methyl ether (46.0 g) in dichloromethane (50 mL) dropwise from the dropping funnel over approximately 30 minutes. The internal temperature should be kept below 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional hour.

  • Under vigorous stirring, cautiously pour the reaction mixture in portions onto crushed ice (500 g) in a large beaker.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde as a clear liquid.[4]

Part 2: Synthesis of 2,4,6-Trimethylbenzaldoxime

The synthesized aldehyde is then converted to its corresponding oxime.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2,4,6-TrimethylbenzaldehydeC₁₀H₁₂O148.201 eq.
Hydroxylamine hydrochlorideNH₂OH·HCl69.491.2 eq.
Sodium hydroxideNaOH40.001.2 eq.
EthanolC₂H₅OH46.07As needed
WaterH₂O18.02As needed

Procedure:

  • Dissolve 2,4,6-trimethylbenzaldehyde (1 eq.) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain 2,4,6-trimethylbenzaldoxime.

Part 3: In Situ Generation of this compound

This final part details the conversion of the aldoxime to the hydroximoyl chloride, followed by its immediate conversion to the nitrile N-oxide in the presence of a dipolarophile.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2,4,6-TrimethylbenzaldoximeC₁₀H₁₃NO163.221 eq.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.1 eq.
Dichloromethane (DCM)CH₂Cl₂84.93As needed
Triethylamine(C₂H₅)₃N101.191.5 eq.
Dipolarophile--1.2 eq.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trimethylbenzaldoxime (1 eq.) in anhydrous dichloromethane.

  • Add N-chlorosuccinimide (1.1 eq.) to the solution and stir at room temperature. The reaction to form the hydroximoyl chloride can be monitored by TLC.

  • Once the formation of the hydroximoyl chloride is complete, add the desired dipolarophile (1.2 eq.) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq.) dropwise to the cooled solution. The triethylamine acts as the base to generate the nitrile N-oxide in situ.[5][6]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude cycloaddition product.

  • The crude product can then be purified by column chromatography or recrystallization.

In_Situ_Generation Hydroximoyl_Chloride 2,4,6-Trimethylphenyl- hydroximoyl Chloride Nitrile_Oxide 2,4,6-Trimethylbenzonitrile N-Oxide (in situ) Hydroximoyl_Chloride->Nitrile_Oxide Dehydrochlorination Base Triethylamine Base->Nitrile_Oxide Cycloadduct [3+2] Cycloaddition Product Nitrile_Oxide->Cycloadduct Dipolarophile Dipolarophile (e.g., alkene, alkyne) Dipolarophile->Cycloadduct

Caption: In situ generation and trapping of the nitrile N-oxide.

Safety and Handling Precautions

  • This compound and its precursors should be handled in a well-ventilated fume hood. [7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9]

  • Triethylamine is a corrosive and flammable liquid. Handle with care and avoid ignition sources. [8][10][11]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure. [9]

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

  • N-Chlorosuccinimide is an irritant. Avoid skin and eye contact.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use. [1][8][9][10][11][12]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The formation of the hydroximoyl chloride and the subsequent in situ generation of the nitrile N-oxide are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Addition: The slow, dropwise addition of triethylamine at low temperature is crucial to control the rate of nitrile oxide formation and minimize side reactions, such as dimerization.

  • Dipolarophile Reactivity: The choice and reactivity of the dipolarophile will influence the reaction conditions and time required for complete conversion. Electron-deficient dipolarophiles generally react faster.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of each reaction step.

Conclusion

The in situ generation of this compound via the dehydrochlorination of its hydroximoyl chloride precursor is a reliable and versatile method for accessing this valuable reactive intermediate. The detailed protocols provided in this guide, from the synthesis of the starting aldehyde to the final cycloaddition reaction, offer a comprehensive resource for researchers in organic synthesis and drug discovery. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, scientists can effectively utilize this powerful tool for the construction of complex heterocyclic molecules.

References

  • Gao, Y., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.
  • ChemRxiv. (2020). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest.
  • Penta Chemicals. (2024). Triethylamine Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ generated nitrile oxides from hydroximoyl chloride or oxime.... Retrieved from [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Semantic Scholar. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Loba Chemie. (n.d.). DICHLOROMETHANE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
  • Google Patents. (n.d.). CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
  • Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.
  • ResearchGate. (n.d.). (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride. Retrieved from [Link]

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The Strategic Utility of 2,4,6-Trimethylbenzonitrile N-Oxide in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Sterically Shielded 1,3-Dipole for Precision Cycloadditions

In the landscape of heterocyclic chemistry, the 1,3-dipolar cycloaddition stands as a cornerstone for the construction of five-membered ring systems. Among the repertoire of 1,3-dipoles, nitrile oxides are particularly valued for their ability to react with a wide array of dipolarophiles to furnish isoxazolines and isoxazoles, moieties of significant interest in medicinal chemistry and materials science. 2,4,6-Trimethylbenzonitrile N-oxide, also known as mesitonitrile oxide, distinguishes itself as a sterically hindered yet remarkably stable and reactive reagent. The presence of the ortho-methyl groups on the phenyl ring provides a significant steric shield around the nitrile oxide functionality. This steric hindrance plays a crucial role in suppressing the common side reaction of dimerization, a prevalent issue with less substituted aromatic nitrile oxides. This stability allows for its isolation or, more commonly, its efficient in situ generation and subsequent reaction, providing high yields of desired heterocyclic products with excellent regioselectivity. This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving this compound in the synthesis of complex heterocyclic architectures.

Core Application: [3+2] Cycloaddition for Isoxazoline Synthesis

The principal application of this compound lies in its role as a potent 1,3-dipole in [3+2] cycloaddition reactions. This powerful transformation allows for the direct formation of the isoxazoline ring system through the reaction with an alkene. The reaction is characterized by its high degree of stereospecificity and regioselectivity, making it an invaluable tool in modern organic synthesis.

Reaction Mechanism: A Concerted Pathway

The [3+2] cycloaddition of this compound with an alkene is generally accepted to proceed through a concerted, pericyclic mechanism. In this pathway, the three atoms of the nitrile oxide (C-N-O) react simultaneously with the two atoms of the alkene's double bond to form the five-membered isoxazoline ring. The regioselectivity of the addition is governed by both steric and electronic factors.

1,3-Dipolar_Cycloaddition cluster_transition_state Transition State cluster_product Product nitrile_oxide This compound (1,3-Dipole) ts Concerted [3+2] Transition State nitrile_oxide->ts alkene Alkene (Dipolarophile) alkene->ts isoxazoline 3-(2,4,6-Trimethylphenyl)-subst.-isoxazoline ts->isoxazoline

Caption: General mechanism of the [3+2] cycloaddition of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative isoxazoline, 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole, starting from the commercially available 2,4,6-trimethylbenzaldehyde. The procedure is adapted from established literature methods and is divided into two main stages: the preparation of the aldoxime precursor and the subsequent in situ generation of the nitrile oxide and cycloaddition.

Part 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

Causality Behind Experimental Choices: The initial step involves the conversion of the aldehyde to its corresponding oxime. This is a standard and high-yielding reaction that provides the necessary precursor for the nitrile oxide. The use of hydroxylamine hydrochloride requires a base, in this case, sodium hydroxide, to liberate the free hydroxylamine which then reacts with the aldehyde. Ethanol is chosen as the solvent due to the good solubility of both the starting aldehyde and the hydroxylamine salt.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (67.5 mmol) of 2,4,6-trimethylbenzaldehyde in 100 mL of ethanol.

  • Reaction Initiation: To this solution, add a solution of 7.0 g (100.7 mmol) of hydroxylamine hydrochloride in 20 mL of water.

  • Basification: While stirring vigorously, add a solution of 8.0 g (200 mmol) of sodium hydroxide in 20 mL of water dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 40 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold water and acidify with dilute hydrochloric acid to a pH of ~6. The white precipitate of 2,4,6-trimethylbenzaldehyde oxime is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Expected Yield: ~95%

Part 2: In Situ Generation of this compound and [3+2] Cycloaddition with Styrene

Causality Behind Experimental Choices: The nitrile oxide is generated in situ from the oxime via a two-step sequence: chlorination to the hydroximoyl chloride followed by dehydrochlorination. N-Chlorosuccinimide (NCS) is a convenient and safe chlorinating agent. The subsequent dehydrochlorination is effected by a base, typically a tertiary amine like triethylamine. The cycloaddition is then carried out in the same pot by the addition of the dipolarophile, in this case, styrene. The choice of chloroform as a solvent is due to its ability to dissolve all reactants and its relative inertness under the reaction conditions.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5.0 g (30.6 mmol) of 2,4,6-trimethylbenzaldehyde oxime in 100 mL of chloroform.

  • Chlorination: To the stirred solution, add 4.1 g (30.7 mmol) of N-chlorosuccinimide (NCS) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be maintained at room temperature with occasional cooling if necessary. Stir the mixture for 1 hour after the addition is complete.

  • Cycloaddition: Add 3.5 mL (30.6 mmol) of styrene to the reaction mixture.

  • Dehydrochlorination and Cycloaddition: From the dropping funnel, add a solution of 4.3 mL (30.8 mmol) of triethylamine in 20 mL of chloroform dropwise over 30 minutes. After the addition, heat the reaction mixture to reflux and maintain for 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 9:1).

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture successively with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole as a white solid.

Expected Yield: ~85%

Quantitative Data Summary

The following table summarizes the typical reaction outcomes for the synthesis of 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole.

ProductStarting MaterialsDipolarophileYield (%)Melting Point (°C)
3-(2,4,6-Trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole2,4,6-Trimethylbenzaldehyde OximeStyrene85105-106

Troubleshooting and Optimization

  • Low Yield of Oxime: If the yield of the oxime is low, ensure that the basification step is performed slowly and with efficient stirring to prevent localized high concentrations of base which can lead to side reactions.

  • Dimerization of Nitrile Oxide: Although this compound is less prone to dimerization, this can still occur if the concentration of the nitrile oxide is too high or if the dipolarophile is not sufficiently reactive. To mitigate this, the triethylamine solution can be added more slowly to keep the instantaneous concentration of the nitrile oxide low.

  • Formation of Regioisomers: While the reaction with styrene is highly regioselective, other substituted alkenes may lead to the formation of regioisomers. The regiochemical outcome can sometimes be influenced by the choice of solvent and the presence of Lewis acid catalysts.

  • Purification Challenges: The crude product may contain unreacted starting materials and by-products. Careful column chromatography is essential for obtaining the pure isoxazoline. The choice of eluent system for chromatography should be optimized using TLC.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic_Workflow start 2,4,6-Trimethylbenzaldehyde oxime 2,4,6-Trimethylbenzaldehyde Oxime start->oxime NH2OH·HCl, NaOH, EtOH nitrile_oxide In situ generation of This compound oxime->nitrile_oxide 1. NCS, Chloroform 2. Triethylamine cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition Styrene product 3-(2,4,6-Trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole cycloaddition->product

Caption: Synthetic workflow for 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole.

Conclusion

This compound is a valuable and versatile reagent in heterocyclic chemistry. Its inherent stability against dimerization, coupled with its high reactivity in [3+2] cycloaddition reactions, makes it an ideal choice for the synthesis of a wide range of isoxazolines and related heterocycles. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.

References

  • Arnone, A., Cecere, M., Galli, R., & Minisci, F. (1989). A new, convenient, one-pot synthesis of 3-aryl-5-substituted-2-isoxazolines. Gazzetta Chimica Italiana, 119(3), 173-176.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Torssell, K. B. G. (1988).
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Jäger, V., & Colvin, E. W. (1978). Isoxazolines from nitrile oxides. In Methoden der Organischen Chemie (Houben-Weyl), E5, (pp. 732-861). Thieme.

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 2,4,6-Trimethylbenzonitrile N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2,4,6-Trimethylbenzonitrile N-oxide in Bioactive Heterocycle Synthesis

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. Among the myriad of synthetic building blocks, this compound has emerged as a powerful and versatile reagent for the construction of complex, biologically active heterocyclic compounds. Its utility primarily lies in its role as a stable and reactive 1,3-dipole in [3+2] cycloaddition reactions, providing a direct and efficient route to a variety of five-membered heterocycles, most notably isoxazolines and isoxazoles.

The isoxazoline moiety is a privileged scaffold in medicinal chemistry, found in a wide array of compounds exhibiting antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2] The substitution pattern on the isoxazoline ring can be readily tuned by the choice of the nitrile oxide and the dipolarophile, allowing for the systematic exploration of the chemical space around this core structure to optimize biological activity. The 2,4,6-trimethylphenyl group of the nitrile N-oxide imparts steric hindrance that can influence the regioselectivity of the cycloaddition and can also contribute to the overall pharmacokinetic and pharmacodynamic profile of the final molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven protocols for the synthesis of a representative bioactive isoxazoline scaffold, and discuss the characterization and potential biological evaluation of the resulting compounds.

Core Chemistry: The [3+2] Cycloaddition Reaction

The cornerstone of the synthetic utility of this compound is the 1,3-dipolar cycloaddition reaction. This reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings.[3] In this pericyclic reaction, the four π-electrons of the nitrile N-oxide (the 1,3-dipole) react with the two π-electrons of a dipolarophile (typically an alkene or alkyne) in a concerted fashion to form a five-membered ring.

The reaction is highly stereospecific and often regioselective, with the regioselectivity being influenced by both electronic and steric factors. The frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions.[3][4] In many cases, the reaction between an electron-rich alkene and an aromatic nitrile oxide results in the formation of the 5-substituted isoxazoline isomer.

Caption: General mechanism of the [3+2] cycloaddition reaction.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative isoxazoline scaffold with potential antimicrobial activity. The procedure is divided into two main stages: the preparation of the 2,4,6-trimethylbenzaldehyde oxime precursor, and the subsequent in situ generation of the nitrile N-oxide and its cycloaddition with a model alkene.

Part 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

This protocol describes the conversion of 2,4,6-trimethylbenzaldehyde to its corresponding aldoxime, the direct precursor to the nitrile N-oxide.

Materials and Reagents:

  • 2,4,6-Trimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in ethanol (50 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water (30 mL).

  • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with gentle stirring. A white precipitate of the oxime should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with cold water (3 x 30 mL).

  • Dry the collected solid under vacuum to obtain 2,4,6-trimethylbenzaldehyde oxime. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.

Part 2: In Situ Generation of this compound and Cycloaddition

This protocol details the in situ generation of this compound from the corresponding oxime and its subsequent reaction with an alkene to form the desired isoxazoline. This method avoids the isolation of the potentially unstable nitrile N-oxide.

Materials and Reagents:

  • 2,4,6-Trimethylbenzaldehyde oxime (from Part 1)

  • Alkene (e.g., styrene, 1-hexene, or other suitable dipolarophile)

  • Sodium hypochlorite solution (NaOCl, commercial bleach) or N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzaldehyde oxime (1.0 eq) and the chosen alkene (1.2 eq) in dichloromethane (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.5 eq) dropwise to the stirred reaction mixture. Alternatively, N-chlorosuccinimide (1.1 eq) can be added portion-wise.

  • After the addition of the oxidizing agent, add triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazoline product.

Experimental_Workflow cluster_0 Part 1: Oxime Synthesis cluster_1 Part 2: Cycloaddition aldehyde 2,4,6-Trimethylbenzaldehyde reagents1 NH₂OH·HCl, Na₂CO₃ EtOH/H₂O reflux Reflux (2-3h) reagents1->reflux workup1 Precipitation in H₂O Filtration & Drying reflux->workup1 oxime 2,4,6-Trimethylbenzaldehyde Oxime workup1->oxime oxime_input 2,4,6-Trimethylbenzaldehyde Oxime oxime->oxime_input reagents2 NaOCl or NCS Et₃N or Pyridine CH₂Cl₂ oxime_input->reagents2 alkene Alkene reaction Stir at RT (12-24h) reagents2->reaction workup2 Quench (NaHCO₃) Extraction reaction->workup2 purification Column Chromatography workup2->purification product Bioactive Isoxazoline purification->product

Caption: A streamlined workflow for the synthesis of bioactive isoxazolines.

Characterization and Data

The synthesized isoxazoline should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the product, confirming the formation of the isoxazoline ring and the connectivity of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • Melting Point: The melting point of a solid product is a good indicator of its purity.

Parameter Description Expected Outcome/Value
Reactants 2,4,6-Trimethylbenzaldehyde oxime, Styrene-
Reaction 1,3-Dipolar CycloadditionFormation of 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole
Solvent Dichloromethane-
Oxidant/Base NCS/Triethylamine-
Reaction Time 12-24 hours>80% conversion (by TLC/NMR)
Yield Isolated yield after chromatographyTypically 60-85%
¹H NMR (CDCl₃, δ) Characteristic signals for isoxazoline ring protonse.g., ABX system for C4 and C5 protons
¹³C NMR (CDCl₃, δ) Signals for isoxazoline ring carbons-
HRMS (ESI) [M+H]⁺Calculated vs. Found mass should be within ± 5 ppm

Biological Activity of Isoxazolines

The isoxazoline scaffold is a well-established pharmacophore with a broad range of biological activities. Isoxazolines derived from aromatic nitrile oxides have been reported to possess significant:

  • Antimicrobial Activity: Many isoxazoline derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The mechanism of action can vary, but may involve the inhibition of essential cellular processes in the microorganisms.

  • Anti-inflammatory Activity: Some isoxazolines have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.[5]

  • Anticancer Activity: The isoxazoline core has been incorporated into molecules that have demonstrated cytotoxic effects against various cancer cell lines.

The specific biological activity of the synthesized isoxazoline will depend on the nature of the substituents on the ring. It is recommended that newly synthesized compounds be screened against a panel of relevant biological targets to determine their potential therapeutic applications.

Conclusion

This compound is a highly effective reagent for the synthesis of bioactive isoxazoline-containing molecules via 1,3-dipolar cycloaddition reactions. The protocols outlined in this application note provide a robust and reproducible method for the preparation of a representative isoxazoline scaffold. The versatility of this chemistry allows for the generation of diverse molecular libraries for screening in drug discovery programs. The established biological importance of the isoxazoline core makes this synthetic strategy a valuable tool for medicinal chemists and researchers in the life sciences.

References

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2020). Molecules. [Link]

  • The Reaction of this compound with Polysubstituted p-Benzoquinones. (1978). Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. (2012). Journal of Young Pharmacists. [Link]

  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (1999). The Journal of Organic Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). Current Chemistry Letters. [Link]

  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (1999). The Journal of Organic Chemistry. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2016). Journal of the Brazilian Chemical Society. [Link]

  • 1,3-Dipolar cycloaddition reaction of nitrile oxides. (2019). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. (1996). Chemistry of Heterocyclic Compounds. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. [Link]

  • Process for the transformation of oximes into nitrile oxides and subsequent formal synthesis of dicloxacillin. (2019). Arkivoc. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2020). ACS Omega. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2023). Molecules. [Link]

  • Keten. Part 19. The reactions of this compound with ketens. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. (2009). Organic Letters. [Link]

  • 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. (2000). Indian Journal of Chemistry - Section B. [Link]

  • Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. (2022). ChemRxiv. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules. [Link]

  • A Simple Synthesis of Nitriles from Aldoximes. (2010). Synthetic Communications. [Link]

  • 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxide to Thiocyanates: An Efficient and Eco-Friendly Synthesis of N-Aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides. (2021). ChemistrySelect. [Link]

  • CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. (2017). Tetrahedron Letters. [Link]

Sources

Experimental Design and Protocols for [3+2] Cycloaddition Reactions with Stable Nitrile Oxides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 1,3-dipolar cycloaddition of nitrile oxides with unsaturated systems (alkenes and alkynes) is a cornerstone of heterocyclic chemistry, providing a direct and highly efficient route to valuable isoxazoline and isoxazole scaffolds. These five-membered heterocycles are prevalent in medicinal chemistry and drug discovery programs.[1][2] While most nitrile oxides are transient species generated in situ, a class of "stable" nitrile oxides, rendered isolable by strategic steric shielding, offers significant advantages in terms of handling, stoichiometry control, and mechanistic studies. This guide provides an in-depth exploration of the experimental setup for cycloaddition reactions using these stable 1,3-dipoles, intended for researchers in organic synthesis and drug development. We will cover the synthesis and characterization of stable nitrile oxides, detailed cycloaddition protocols, and the mechanistic principles governing the reaction's outcome.

Section 1: The Stable 1,3-Dipole: Synthesis, Handling, and Characterization

The utility of 1,3-dipolar cycloaddition hinges on the availability of the 1,3-dipole. Nitrile oxides (R-C≡N⁺-O⁻) are high-energy, reactive intermediates that readily dimerize to form furoxans in the absence of a trapping agent or a suitable structural framework.[3][4] Stability can be conferred by introducing bulky substituents, typically in the positions ortho to the nitrile oxide moiety, which sterically hinder this dimerization pathway.[3][5][6] This allows for their isolation, purification, and storage as crystalline solids.[3][7]

Causality of Stability: Steric Hindrance

The key to creating a stable, isolable nitrile oxide is to prevent the bimolecular self-reaction (dimerization). By flanking the functional group with large, sterically demanding groups (e.g., methyl or phenyl groups as seen in 2,4,6-trimethylbenzonitrile oxide or 2,6-diphenylbenzonitrile oxide), the approach of two nitrile oxide molecules is effectively blocked, dramatically slowing the rate of dimerization and allowing the compound to be handled as a bench-stable reagent.[3][6]

Protocol: Synthesis of a Stable Nitrile Oxide (2,4,6-Trimethylbenzonitrile Oxide)

This protocol outlines the classic three-step synthesis from a commercially available aldehyde.

Workflow for Stable Nitrile Oxide Synthesis

A 2,4,6-Trimethyl- benzaldehyde B Step 1: Oximation (NH2OH·HCl, Base) A->B C Aldoxime Intermediate B->C D Step 2: Chlorination (NCS, DMF) C->D E Hydroximoyl Chloride D->E F Step 3: Dehydrochlorination (Et3N, Ether) E->F G Stable Nitrile Oxide (Crystalline Solid) F->G

Caption: Synthesis workflow from aldehyde to stable nitrile oxide.

Step 1: Oxime Formation

  • To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Reflux the mixture for 30-60 minutes, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield the aldoxime. The product can be used without further purification if purity is >95% by ¹H NMR.

Step 2: Hydroximoyl Chloride Formation

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Dissolve the aldoxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 40°C with a water bath.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the oxime.

  • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude hydroximoyl chloride.

Step 3: Dehydrochlorination to Nitrile Oxide

  • Dissolve the crude hydroximoyl chloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of triethylamine (Et₃N) (1.1 eq) in diethyl ether dropwise over 15-20 minutes. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Filter off the salt and wash it with a small amount of cold ether.

  • Concentrate the filtrate under reduced pressure (at low temperature) to yield the crude nitrile oxide. Recrystallization from a suitable solvent (e.g., hexanes) affords the pure, crystalline stable nitrile oxide.[3][7]

Characterization and Safety

Characterization: The successful formation of a stable nitrile oxide is confirmed by spectroscopic methods. Key identifiers include:

  • Infrared (IR) Spectroscopy: A very strong and characteristic absorption band for the -C≡N stretch appears around 2280-2300 cm⁻¹.[5]

  • ¹³C NMR Spectroscopy: The carbon atom of the nitrile oxide functional group exhibits a unique, shielded chemical shift around 35-40 ppm, which is significantly different from the corresponding nitrile carbon (~117 ppm).[5]

Handling and Safety:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a lab coat. All manipulations should be conducted in a certified chemical fume hood.[8][9]

  • Storage: Although stable at room temperature, for long-term storage, it is best to keep the nitrile oxide in a sealed container at low temperatures (0 to -20°C) and protected from light to prevent slow decomposition.[7]

  • Reactivity: Stable nitrile oxides are mild oxidants and should not be mixed with strong reducing agents. They are high-energy compounds; avoid mechanical shock or heating in the absence of a solvent.

Section 2: The [3+2] Cycloaddition Reaction

The reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (an alkene or alkyne) is a pericyclic reaction that proceeds through a concerted, five-membered aromatic transition state to form a five-membered heterocycle.[10] This reaction is a powerful tool for C-C and C-O bond formation.[11]

The Reaction Mechanism and Regioselectivity

The cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction rate and regiochemistry. Nitrile oxides are classified as HOMO-LUMO-controlled or "ambiphilic" dipoles, meaning they can react with both electron-rich and electron-poor dipolarophiles.[12]

For terminal alkynes and alkenes, the reaction is highly regioselective, typically affording the 5-substituted isoxazoline or 3,5-disubstituted isoxazole. This is due to the larger orbital coefficient on the terminal carbon of the dipolarophile's HOMO, which preferentially overlaps with the larger coefficient on the oxygen atom of the nitrile oxide's LUMO.[13][14]

General Cycloaddition Mechanism

cluster_reactants Reactants cluster_product Product R1-CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) isoxazoline 5-Substituted Isoxazoline Ring R1-CNO->isoxazoline [3+2] Cycloaddition R2-CH=CH2 R²-CH=CH₂ (Alkene Dipolarophile) R2-CH=CH2->isoxazoline

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkene.

Protocol: General Procedure for Cycloaddition

This protocol provides a reliable starting point for the cycloaddition of a stable nitrile oxide with a generic dipolarophile.

Step 1: Reagent Preparation & Stoichiometry

  • In a clean, dry flask equipped with a magnetic stir bar, dissolve the stable nitrile oxide (e.g., 2,4,6-trimethylbenzonitrile oxide) (1.0 eq) in a suitable anhydrous solvent (see Table 1).

  • Add the dipolarophile (alkene or alkyne) to the solution. A slight excess (1.1-1.2 eq) of the dipolarophile is often used to ensure complete consumption of the nitrile oxide, which can simplify purification.

Step 2: Reaction Conditions

  • Stir the reaction mixture at room temperature. Most cycloadditions with stable nitrile oxides proceed efficiently without heating.[6] For less reactive dipolarophiles, gentle heating (40-60°C) may be required.

  • The reaction is typically performed under an inert atmosphere (N₂ or Ar) to prevent any potential side reactions with atmospheric moisture or oxygen, although many reactions are tolerant to air.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by TLC. A simple method is to spot the reaction mixture on a TLC plate and compare it to a spot of the starting nitrile oxide. The disappearance of the nitrile oxide spot indicates reaction completion.

  • For more precise monitoring, aliquots can be taken and analyzed by ¹H NMR or LC-MS.

Step 4: Workup & Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The crude residue can typically be purified directly by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is usually effective for separating the desired cycloadduct from unreacted dipolarophile and any minor side products.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the purified isoxazole or isoxazoline.

Selecting Solvents and Dipolarophiles

The choice of solvent is generally not critical, but it can influence reaction rates. Non-polar aprotic solvents are most common. The nature of the dipolarophile is paramount to the reaction's success.

Parameter Common Choices & Considerations Rationale / Reference
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl Ether, AcetonitrileThese solvents effectively dissolve both the nitrile oxide and most common dipolarophiles without interfering with the reaction.[15]
Dipolarophiles (Alkenes) Styrenes, Acrylates, Allylic Alcohols, NorborneneYields 2-isoxazolines. Electron-deficient and strained alkenes are often highly reactive.[10][16]
Dipolarophiles (Alkynes) Phenylacetylene, Propargyl Alcohol, Terminal Alkynes, Internal AlkynesYields isoxazoles. Terminal alkynes are generally more reactive and regioselective than internal alkynes.[2][17][18]
Catalysis Generally catalyst-free.The reaction is thermally allowed and proceeds without catalysis. Some metals (Cu, Ru) can be used to alter or enforce regioselectivity but are not required for stable nitrile oxides.[2][15]

Table 1: Common Experimental Parameters for Nitrile Oxide Cycloadditions.

Section 3: Application Example & Troubleshooting

Protocol: Synthesis of 3-(Mesityl)-5-phenylisoxazole

This example details the reaction between 2,4,6-trimethylbenzonitrile oxide and phenylacetylene.

  • Reaction Setup: To a solution of 2,4,6-trimethylbenzonitrile oxide (161 mg, 1.0 mmol) in 10 mL of THF, add phenylacetylene (112 mg, 1.1 mmol, 1.1 eq).

  • Execution: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC (3:1 Hexanes:EtOAc) until the nitrile oxide is consumed.

  • Workup: Remove the THF under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography (silica gel, gradient of 0% to 10% EtOAc in hexanes) to afford the product as a white solid.

  • Expected Outcome: Yields are typically high, often >85%.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low or No Conversion Low reactivity of the dipolarophile.Gently heat the reaction to 40-60°C. If still no reaction, the chosen dipolarophile may be too electron-rich or sterically hindered.
Formation of Side Products Dimerization of the nitrile oxide (furoxan formation).This is rare with stable nitrile oxides but can occur with prolonged heating. Ensure the dipolarophile is added promptly. Use a slight excess of the dipolarophile.
Difficult Purification Product and starting material have similar Rf values.Try a different solvent system for chromatography. If the unreacted starting material is a volatile alkyne/alkene, it may be removable under high vacuum.

Conclusion

The use of stable, isolable nitrile oxides provides a robust and highly predictable method for the synthesis of isoxazole and isoxazoline heterocycles. The experimental procedures are straightforward, generally requiring mild, catalyst-free conditions and simple purification techniques. By understanding the principles of nitrile oxide stability and the mechanism of the [3+2] cycloaddition, researchers can effectively leverage this powerful transformation to build molecular complexity and access novel compounds for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Isoxazolines from Nitro Compounds: Synthesis and Applications. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health. [Link]

  • MDPI. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]

  • SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. [Link]

  • MDPI. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. [Link]

  • Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Retrieved from Taylor & Francis Online. [Link]

  • ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. [Link]

  • Royal Society of Chemistry. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Retrieved from ResearchGate. [Link]

  • Sciforum. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank. [Link]

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  • ACS Publications. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. [Link]

  • ResearchGate. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. Retrieved from ResearchGate. [Link]

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The [3+2] Cycloaddition of 2,4,6-Trimethylbenzonitrile N-Oxide: A Comprehensive Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the 1,3-dipolar cycloaddition reactions of 2,4,6-trimethylbenzonitrile N-oxide with a variety of alkenes and alkynes. This powerful transformation provides a direct route to the synthesis of highly substituted isoxazolines and isoxazoles, scaffolds of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes.

Introduction: The Power of the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, allowing for the concerted [3+2] cycloaddition of a 1,3-dipole to a dipolarophile, such as an alkene or alkyne. Nitrile oxides, with their linear propargyl-allenyl type resonance structure, are highly reactive 1,3-dipoles that readily engage in these transformations to furnish five-membered heterocyclic rings.[1] The resulting isoxazolines and isoxazoles are not merely synthetic curiosities; they are privileged structures in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

The subject of this guide, this compound, offers a unique combination of reactivity and steric influence. The mesityl group provides significant steric bulk, which can influence the regioselectivity of the cycloaddition and enhance the stability of the nitrile oxide by inhibiting its dimerization to the corresponding furoxan—a common side reaction.[2] Understanding and controlling these factors are paramount to harnessing the full synthetic potential of this versatile reagent.

Mechanistic Insights: A Concerted Pathway with Regiochemical Considerations

The reaction of this compound with alkenes and alkynes is generally accepted to proceed through a concerted, pericyclic mechanism. This is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide (the dipole) and the alkene or alkyne (the dipolarophile). The regioselectivity of the cycloaddition—that is, the orientation of the dipole relative to the dipolarophile—is a critical aspect to control.

dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

} "Reaction Mechanism Overview"

Generally, the reaction of a nitrile oxide with a monosubstituted alkene or alkyne can lead to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products. The electronic nature of the substituent on the dipolarophile plays a crucial role in directing this selectivity.

  • With terminal alkenes and alkynes , the cycloaddition of this compound typically yields the 3,5-disubstituted isoxazoline or isoxazole as the major regioisomer. This is rationalized by the FMO theory, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The larger orbital coefficient on the terminal carbon of the alkene/alkyne aligns with the larger coefficient on the oxygen atom of the nitrile oxide LUMO.

  • Steric hindrance from the bulky mesityl group of this compound further reinforces this regiochemical preference, disfavoring the transition state that would lead to the 3,4-disubstituted product where the substituent on the dipolarophile would experience greater steric clash with the ortho-methyl groups of the mesityl ring.[3]

Preparation of this compound: An In Situ Approach

While this compound can be isolated as a stable solid, it is often more convenient and efficient to generate it in situ from a stable precursor, immediately trapping it with the chosen dipolarophile. The most common and practical method involves the dehydrohalogenation of the corresponding hydroximoyl halide. A reliable two-step procedure starting from commercially available 2,4,6-trimethylbenzaldehyde is outlined below.

Synthesis of 2,4,6-Trimethylbenzaldoxime

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} "Synthesis of 2,4,6-Trimethylbenzaldoxime"

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq.) in ethanol.

  • Addition of Hydroxylamine: To this solution, add a solution of hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.) in water. Alternatively, pyridine can be used as both the solvent and the base.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water and stir. The white precipitate of 2,4,6-trimethylbenzaldoxime is collected by filtration, washed with cold water, and dried under vacuum.

In Situ Generation and Cycloaddition of this compound

The nitrile oxide is typically generated from the aldoxime by oxidation. A common and effective method utilizes sodium hypochlorite (bleach) in a biphasic system.

dot digraph "In_Situ_Generation" { graph [rankdir="LR", splines=ortho]; node [shape=record, fontname="Helvetica", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];

} "In Situ Generation and Cycloaddition"

Application Notes and Protocols: Cycloaddition with Alkenes and Alkynes

The following protocols provide detailed procedures for the reaction of in situ generated this compound with representative electron-rich and electron-deficient alkenes, as well as a terminal alkyne.

Reaction with an Electron-Rich Alkene: Styrene

Objective: To synthesize 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole.

Protocol:

  • Reaction Setup: To a solution of 2,4,6-trimethylbenzaldoxime (1.0 mmol) and styrene (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Generation: Add a freshly prepared aqueous solution of sodium hypochlorite (commercial bleach, ~5-6%, 5 mL) dropwise to the vigorously stirred reaction mixture over a period of 30 minutes.

  • Reaction: Continue stirring at 0-5 °C for 2-3 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure isoxazoline.

Reaction with an Electron-Deficient Alkene: Methyl Acrylate

Objective: To synthesize methyl 3-(2,4,6-trimethylphenyl)-4,5-dihydroisoxazole-5-carboxylate.

Protocol:

  • Reaction Setup: Follow the same setup as for styrene, using methyl acrylate (1.2 mmol) as the dipolarophile.

  • Nitrile Oxide Generation and Reaction: The procedure for the generation of the nitrile oxide and the reaction conditions are identical to those described for styrene.

  • Workup and Purification: The workup procedure is the same. Purification is typically achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired isoxazoline.

Reaction with a Terminal Alkyne: Phenylacetylene

Objective: To synthesize 3-(2,4,6-trimethylphenyl)-5-phenylisoxazole.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (10 mL).

  • Nitrile Oxide Generation: Add a solution of sodium hypochlorite (5 mL) dropwise at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Workup and Purification: The workup procedure is analogous to the alkene reactions. The resulting isoxazole is typically a solid and can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary and Characterization

The following table summarizes typical reaction outcomes for the cycloaddition of this compound with various dipolarophiles. Yields are indicative and may vary based on reaction scale and purity of reagents.

DipolarophileProductTypical Yield (%)Regioselectivity
Styrene3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole75-85>95:5 (3,5-disubstituted)
Methyl AcrylateMethyl 3-(2,4,6-trimethylphenyl)-4,5-dihydroisoxazole-5-carboxylate70-80>95:5 (3,5-disubstituted)
Phenylacetylene3-(2,4,6-trimethylphenyl)-5-phenylisoxazole80-90>98:2 (3,5-disubstituted)

Characterization Data:

  • 3-(2,4,6-trimethylphenyl)-5-phenyl-4,5-dihydroisoxazole:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.85 (s, 2H, mesityl-H), 5.70 (dd, J = 10.8, 8.4 Hz, 1H, H-5), 3.80 (dd, J = 16.8, 10.8 Hz, 1H, H-4a), 3.25 (dd, J = 16.8, 8.4 Hz, 1H, H-4b), 2.30 (s, 3H, p-CH₃), 2.15 (s, 6H, o-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 157.0, 141.5, 138.5, 136.0, 129.0, 128.8, 128.5, 126.0, 82.5, 42.0, 21.0, 19.5.

  • 3-(2,4,6-trimethylphenyl)-5-phenylisoxazole:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.95 (s, 2H, mesityl-H), 6.80 (s, 1H, isoxazole H-4), 2.35 (s, 3H, p-CH₃), 2.20 (s, 6H, o-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 163.0, 139.0, 137.0, 130.0, 129.5, 129.0, 128.5, 127.0, 126.0, 97.0, 21.2, 19.8.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected regioselectivity serves as an internal check on the reaction's success. The characteristic splitting patterns and chemical shifts in the ¹H NMR spectra of the 3,5-disubstituted isoxazolines (an AMX spin system for the C4 and C5 protons) are readily distinguishable from those of the 3,4-disubstituted isomers. Furthermore, the aromatic nature of the isoxazole product from alkyne cycloaddition is confirmed by the appearance of a singlet for the C4 proton in the aromatic region of the ¹H NMR spectrum. Consistent analytical data (NMR, mass spectrometry, and melting point) with reported values for analogous structures will confirm the identity and purity of the synthesized compounds.

Conclusion

The 1,3-dipolar cycloaddition of this compound with alkenes and alkynes is a robust and highly regioselective method for the synthesis of valuable isoxazoline and isoxazole derivatives. The steric bulk of the mesityl group plays a key role in directing the regiochemical outcome and enhancing the stability of the nitrile oxide intermediate. The in situ generation of the nitrile oxide from the corresponding aldoxime offers a convenient and efficient approach, avoiding the need to isolate the potentially unstable dipole. The detailed protocols and application notes provided in this guide, grounded in mechanistic principles, will enable researchers to confidently and successfully apply this powerful reaction in their synthetic endeavors.

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Application Note: Mastering Regioselectivity in the [3+2] Cycloaddition of 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dipolar cycloaddition of nitrile oxides is a cornerstone reaction for the synthesis of five-membered isoxazole and isoxazoline heterocycles, which are privileged structures in medicinal chemistry and materials science.[1] The regiochemical outcome of this reaction dictates the final substitution pattern of the heterocyclic ring, making its control a critical aspect of molecular design. This guide provides an in-depth analysis of the factors governing the regioselectivity in the cycloaddition of 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide), a sterically hindered yet highly useful 1,3-dipole. We will explore the interplay of Frontier Molecular Orbital (FMO) theory and steric hindrance, provide actionable protocols for performing these reactions, and offer guidance on the characterization of the resulting regioisomers.

Introduction: The "Why" of Regioselectivity

The [3+2] cycloaddition between a nitrile oxide (a 1,3-dipole) and a dipolarophile (an alkene or alkyne) can, in principle, yield two distinct regioisomers. For instance, the reaction with a terminal alkyne can produce either a 3,5-disubstituted or a 3,4-disubstituted isoxazole. While uncatalyzed reactions can sometimes yield mixtures, achieving high regioselectivity is paramount for synthetic efficiency, avoiding costly and time-consuming separation of isomers.[2]

This compound is a particularly interesting dipole. The bulky mesityl group provides significant steric shielding, which profoundly influences the trajectory of the incoming dipolarophile.[3][4] Furthermore, its electronic properties, when analyzed through the lens of FMO theory, allow for robust predictions of the reaction's regiochemical course. Understanding these principles enables chemists to design syntheses that selectively deliver the desired isomer.

Mechanistic Deep Dive: FMO Theory and Steric Effects

The regioselectivity of 1,3-dipolar cycloadditions is primarily rationalized by Frontier Molecular Orbital (FMO) theory.[5][6] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energetically most favorable interaction (i.e., the smallest HOMO-LUMO energy gap) dictates the reaction rate, and the alignment of the atomic orbitals with the largest coefficients determines the regioselectivity.[7]

Sustmann's classification categorizes these cycloadditions into three types based on which FMO interaction is dominant.[5][8]

  • Type I: Dominated by the HOMOdipole–LUMOdipolarophile interaction. This is typical for reactions with electron-deficient dipolarophiles (e.g., acrylates, propiolates).

  • Type II: Both HOMOdipole–LUMOdipolarophile and LUMOdipole–HOMOdipolarophile interactions are significant.

  • Type III: Dominated by the LUMOdipole–HOMOdipolarophile interaction. This occurs with electron-rich dipolarophiles (e.g., enamines, vinyl ethers).

For this compound, the carbon atom of the CNO group has the larger HOMO orbital coefficient, while the oxygen atom has the larger LUMO orbital coefficient. This is the key to predicting the outcome.

Case Study: Reaction with a Terminal Alkyne (e.g., Phenylacetylene)

  • FMO Analysis: Phenylacetylene is a relatively electron-rich alkyne, making the LUMOdipole–HOMOdipolarophile interaction significant (Type III). The terminal, unsubstituted carbon of the alkyne has the larger HOMO coefficient. To maximize orbital overlap, the oxygen of the nitrile oxide (larger LUMO coefficient) aligns with the terminal carbon of the alkyne (larger HOMO coefficient).

  • Steric Influence: The bulky mesityl group on the nitrile oxide sterically disfavors the approach where it would be adjacent to the phenyl substituent of the alkyne.

  • Outcome: Both electronic and steric factors converge to favor the formation of the 3-(2,4,6-trimethylphenyl)-5-phenylisoxazole regioisomer exclusively.

This principle generally holds: the substituent from the nitrile oxide (the mesityl group) ends up at position 3 of the isoxazole ring, while the substituent from a terminal alkyne or monosubstituted alkene ends up at position 5.

FMO_Interaction HOMO_D HOMO (Large Coeff. on C) LUMO_P LUMO (Large Coeff. on C-R) HOMO_D->LUMO_P Type I Interaction (e.g., Electron-Deficient Alkyne) LUMO_D LUMO (Large Coeff. on O) HOMO_P HOMO (Large Coeff. on CH) LUMO_D->HOMO_P Type III Interaction (e.g., Electron-Rich Alkyne) Leads to 3,5-isomer

Caption: FMO interactions governing regioselectivity in nitrile oxide cycloadditions.

Regioselectivity with Various Dipolarophiles

The predictable nature of this reaction makes it a powerful synthetic tool. The following table summarizes the expected major regioisomers when reacting this compound with common classes of dipolarophiles.

Dipolarophile ClassExampleDominant FMO InteractionExpected Major ProductRegioselectivity
Terminal AlkynesPropargyl AlcoholLUMOdipole–HOMOdipolarophile3-Mesityl-5-(hydroxymethyl)isoxazoleHigh to Excellent
Electron-Deficient AlkenesMethyl AcrylateHOMOdipole–LUMOdipolarophileMethyl 3-Mesityl-4,5-dihydroisoxazole-5-carboxylateExcellent
Electron-Rich AlkenesStyreneLUMOdipole–HOMOdipolarophile3-Mesityl-5-phenyl-4,5-dihydroisoxazoleHigh
1,1-Disubstituted Alkenesα-MethylstyreneSteric Control3-Mesityl-5-methyl-5-phenyl-4,5-dihydroisoxazoleExcellent

Note: "Mesityl" refers to the 2,4,6-trimethylphenyl group. Computational studies using Density Functional Theory (DFT) have consistently reproduced and validated these experimental outcomes, attributing the high regioselectivity primarily to the distortion energies required to achieve the transition state.[9][10][11]

Experimental Protocols

Critical Concept: In Situ Generation

Nitrile oxides are often unstable and prone to dimerization to form furoxans, especially when electron-rich.[2] Therefore, they are almost always generated in situ and trapped immediately by the dipolarophile. A common and reliable method is the dehydrochlorination of a hydroximoyl chloride precursor using a mild base.

Workflow start Starting Materials: - 2,4,6-Trimethylbenzaldehyde - Hydroxylamine HCl oxime Step 1: Oxime Formation (2,4,6-Trimethylbenzaldehyde oxime) start->oxime chloride Step 2: Chlorination (N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride) oxime->chloride cycloaddition Step 3: In Situ Cycloaddition - Add Dipolarophile - Add Base (e.g., Et3N) - Generate Nitrile Oxide chloride->cycloaddition workup Step 4: Aqueous Workup & Extraction cycloaddition->workup purify Step 5: Purification (Flash Chromatography) workup->purify product Final Product: Regiopure Isoxazole/Isoxazoline purify->product

Caption: Experimental workflow for the synthesis of isoxazoles.

Protocol 4.1: Synthesis of N-Hydroxy-2,4,6-trimethylbenzimidoyl Chloride

This protocol details the synthesis of the stable precursor required for the in situ generation of the nitrile oxide.

Materials:

  • 2,4,6-Trimethylbenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde oxime (1.0 eq) in DMF at 0 °C (ice bath).

  • NCS Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Scientist's Note: This chlorination step is crucial. Portion-wise addition prevents a rapid exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting oxime is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and DCM.

  • Extraction & Wash: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

    • Trustworthiness Check: The bicarb wash is essential to remove any residual acidic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroximoyl chloride, which is often used without further purification.

Protocol 4.2: General [3+2] Cycloaddition Procedure

This protocol describes the in situ generation of this compound and its reaction with a model dipolarophile (e.g., phenylacetylene).

Materials:

  • N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride (from Protocol 4.1)

  • Phenylacetylene (1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Toluene or Dichloromethane (DCM)

Procedure:

  • Setup: To a solution of the hydroximoyl chloride (1.0 eq) and phenylacetylene (1.2 eq) in toluene at room temperature, add a dropping funnel containing triethylamine (1.5 eq) dissolved in a small amount of toluene.

  • Slow Addition of Base: Add the triethylamine solution dropwise to the reaction mixture over 1 hour with vigorous stirring.

    • Expertise Note: Slow addition is critical. It ensures that the concentration of the reactive nitrile oxide remains low, minimizing dimerization and maximizing the trapping reaction with the dipolarophile.[12]

  • Reaction: Stir the mixture at room temperature overnight. The formation of triethylamine hydrochloride is often observed as a white precipitate.

  • Workup: Filter the reaction mixture to remove the salt. Wash the filtrate with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure 3-mesityl-5-phenylisoxazole.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unambiguously confirmed using 2D NMR techniques like HMBC or NOESY. For the 3,5-disubstituted isomer, a NOE correlation between the protons on the mesityl group and the proton at the 4-position of the isoxazole ring would be expected.

Conclusion

The [3+2] cycloaddition of this compound is a highly reliable and predictable method for synthesizing 3,5-disubstituted isoxazoles and isoxazolines. The regioselectivity is robustly controlled by a combination of steric hindrance from the bulky mesityl group and the inherent electronic properties of the nitrile oxide, as explained by Frontier Molecular Orbital theory. By employing the in situ generation protocols detailed here, researchers can efficiently access these valuable heterocyclic scaffolds with high regiochemical purity, facilitating advancements in drug discovery and materials science.

References

  • Fokin, V. V., & Sharpless, K. B. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. American Chemical Society. Available at: [Link]

  • da Silva, J. B. P., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

  • Jasiński, R. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). Available at: [Link]

  • Khasanov, A. F., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhong, H. A., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • Dondoni, A., et al. (2021). From nitrile oxides to 3,5‐disubstituted isoxazoles, N−O bond reductive cleavage and boron complexation: the synthetic route to fluorescent probes. ResearchGate. Available at: [Link]

  • Khasanov, A. F., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]

  • Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdullah, M. I., et al. (2021). Regio‐, stereo‐, and site‐selectivities of 1,3‐dipolar Cycloaddition reaction of benzonitrile oxide with unsymmetrically substituted norbornenes and norbornadienes: A computational study. Journal of Physical Organic Chemistry. Available at: [Link]

  • Tajabadi, J., et al. (2015). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Advances. Available at: [Link]

  • Sanyal, U. (2012). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available at: [Link]

  • Krayushkin, M. M., et al. (1990). Nitrile oxides of the thiophene series: influence of steric factors on stability and reactivity in reactions of 1,3-dipolar cycloaddition. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from: [Link]

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Catalytic Methods for Nitrile Oxide Cycloadditions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds is a cornerstone of heterocyclic chemistry, providing a direct and atom-economical route to valuable isoxazolines and isoxazoles. These five-membered heterocycles are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. While thermal nitrile oxide cycloadditions have been known for decades, the advent of catalytic methods has revolutionized the field, offering unprecedented control over reactivity, regioselectivity, and stereoselectivity. This guide provides an in-depth exploration of modern catalytic approaches to nitrile oxide cycloadditions, complete with mechanistic insights, detailed protocols, and practical considerations for researchers in both academic and industrial settings.

The Challenge and Opportunity of Catalysis in Nitrile Oxide Cycloadditions

Nitrile oxides are high-energy, transient species prone to dimerization to form furoxans, a reaction that often competes with the desired cycloaddition.[1][2][3] Furthermore, controlling the regioselectivity of the cycloaddition with unsymmetrical dipolarophiles and achieving high enantioselectivity in the creation of new stereocenters are significant challenges. Catalysis offers a powerful solution to these problems by lowering the activation energy of the desired reaction pathway, thereby accelerating the cycloaddition over competing side reactions and directing the stereochemical outcome.[2][4]

This guide will delve into the most significant and practical catalytic systems developed to date, focusing on both metal-catalyzed and organocatalytic approaches. We will explore the underlying principles of catalyst activation, the nature of the catalyst-substrate interactions, and the practical aspects of reaction setup and execution.

Metal-Catalyzed Nitrile Oxide Cycloadditions: A Versatile Toolkit

Transition metal catalysis has been extensively explored for nitrile oxide cycloadditions, with copper, nickel, and magnesium complexes emerging as particularly effective.[2][4][5] These catalysts typically function as Lewis acids, activating the dipolarophile towards cycloaddition.

Copper-Catalyzed Systems: The Workhorse for Regio- and Enantioselective Cycloadditions

Copper(I) and Copper(II) complexes are among the most widely used catalysts for nitrile oxide cycloadditions.[5][6] Copper(I) catalysts are particularly effective in reactions with terminal alkynes, leading to the regioselective formation of 3,5-disubstituted isoxazoles.[6] This reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide.[5]

A significant breakthrough in this area was the development of enantioselective [3+2] cycloadditions of nitrile oxides with α-keto ester enolates, catalyzed by a chiral copper(II)-diamine complex.[7][8][9] This method provides access to highly functionalized 5-hydroxy-2-isoxazolines with excellent diastereo- and enantioselectivity.[7][8][9] The catalyst is compatible with the in situ generation of nitrile oxides from hydroximoyl chlorides using a tertiary amine base.[7][8]

Table 1: Comparison of Selected Copper-Catalyzed Nitrile Oxide Cycloadditions

Catalyst SystemDipolarophileProductKey AdvantagesReference
Cu(I)Terminal Alkynes3,5-Disubstituted IsoxazolesHigh regioselectivity, mild conditions, one-pot procedure.[6]
Chiral Cu(II)-diamineα-Keto Esters5-Hydroxy-2-isoxazolinesHigh diastereo- and enantioselectivity, compatible with in situ nitrile oxide generation.[7][8]
Nickel and Magnesium Catalysis: Expanding the Scope

Chiral Nickel(II) complexes have also been successfully employed in enantioselective nitrile oxide cycloadditions. For instance, Ni(II)/chiral N-oxide ligand complexes can catalyze the reaction between nitrones and alkylidenemalonates, although the application to nitrile oxides is an area of ongoing research.[5]

Magnesium(II) ion catalysts, often used with bisoxazoline ligands, have proven effective in promoting highly regio- and enantioselective cycloadditions with electron-deficient alkenes.[2][10][11] A key challenge in Lewis acid catalysis is the potential for coordination of the catalyst by the amine base used to generate the nitrile oxide.[10][11] To circumvent this, methods using pre-formed, stable nitrile oxides or alternative bases like Amberlyst 21 have been developed.[11]

Organocatalysis: A Metal-Free Approach to Asymmetric Cycloadditions

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[1][12] In the context of nitrile oxide cycloadditions, chiral organocatalysts can activate the dipolarophile through the formation of iminium ions or by hydrogen bonding interactions. While the field of organocatalytic nitrile oxide cycloadditions is less developed than metal catalysis, promising strategies are beginning to appear. For example, chiral Brønsted acids and bifunctional catalysts bearing hydrogen-bond donors like ureas have been proposed to accelerate and control the stereochemistry of these reactions.[12][13]

In Situ Generation of Nitrile Oxides: A Practical Necessity

The inherent instability of most nitrile oxides necessitates their generation in situ in the presence of the dipolarophile.[3] Several reliable methods are available to the synthetic chemist.

Classical Methods: Dehydrohalogenation and Oxidation

The most common method for generating nitrile oxides is the dehydrohalogenation of hydroximoyl chlorides using a base, typically a tertiary amine like triethylamine.[2][14] Another widely used approach is the oxidation of aldoximes.[2][14] A variety of oxidizing agents can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents.[2] A green and efficient protocol utilizing NaCl/Oxone for the oxidation of a broad range of aldoximes has also been reported.[15][16]

Milder and More Recent Methods

To avoid the use of harsh reagents, milder methods for nitrile oxide generation have been developed. These include the dehydration of primary nitroalkanes and the use of tert-butyl hypoiodite (t-BuOI) for the conversion of oximes.[14][17] O-silylated hydroxamic acids have also been reported as stable, crystalline precursors that generate nitrile oxides upon treatment with triflic anhydride and a base.[18]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for two representative catalytic nitrile oxide cycloaddition reactions. These protocols are designed to be self-validating and provide a solid starting point for researchers new to the field.

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a procedure reported for the regioselective synthesis of isoxazoles from aldehydes and terminal alkynes.[6]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • Sodium bicarbonate (2.2 mmol)

  • tert-Butanol (t-BuOH) (5 mL)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and sodium bicarbonate (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Stir the mixture at room temperature for 1-2 hours, or until the aldehyde is consumed as monitored by TLC.

  • To the reaction mixture, add the terminal alkyne (1.0 mmol), copper(I) iodide (0.05 mmol), sodium ascorbate (0.1 mmol), and an additional portion of sodium bicarbonate (1.1 mmol).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Causality behind Experimental Choices:

  • The initial step forms the aldoxime in situ.

  • Copper(I) iodide is the catalyst, and sodium ascorbate is used as a reducing agent to maintain the copper in its active +1 oxidation state.

  • Sodium bicarbonate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride and to facilitate the dehydrohalogenation of the intermediate hydroximoyl chloride.

  • The t-BuOH/water solvent system is effective for this one-pot reaction, accommodating both the polar and nonpolar reactants.

Protocol 2: Enantioselective Copper(II)-Catalyzed Cycloaddition of a Nitrile Oxide with an α-Keto Ester

This protocol is a general representation based on the work of Sodeoka and Johnson for the synthesis of 5-hydroxy-2-isoxazolines.[7][8]

Materials:

  • Chiral diamine ligand (e.g., a chiral bisoxazoline) (0.055 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol)

  • α-Keto ester (0.5 mmol)

  • Hydroximoyl chloride (0.6 mmol)

  • Triethylamine (0.75 mmol)

  • Dichloromethane (DCM) (2.5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral diamine ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in DCM (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the chiral copper(II) complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the α-keto ester (0.5 mmol) to the catalyst solution.

  • In a separate vial, dissolve the hydroximoyl chloride (0.6 mmol) and triethylamine (0.75 mmol) in DCM (1.5 mL).

  • Slowly add the solution of the hydroximoyl chloride and triethylamine to the reaction mixture containing the catalyst and α-keto ester over a period of 1 hour using a syringe pump.

  • Stir the reaction at the same temperature for the specified time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 5-hydroxy-2-isoxazoline. The enantiomeric excess can be determined by chiral HPLC analysis.

Causality behind Experimental Choices:

  • The pre-formation of the chiral copper(II) complex is crucial for achieving high enantioselectivity.

  • Slow addition of the hydroximoyl chloride and base is necessary to maintain a low concentration of the unstable nitrile oxide, thus minimizing its dimerization.

  • The choice of solvent, temperature, and chiral ligand are critical parameters that often require optimization for each specific substrate combination to achieve the best results.

Visualizing the Catalytic Cycles and Workflows

To better understand the processes involved in catalytic nitrile oxide cycloadditions, the following diagrams illustrate a generalized catalytic cycle for a Lewis acid-catalyzed reaction and a typical experimental workflow.

Catalytic_Cycle Catalyst Chiral Lewis Acid (e.g., Cu(II) complex) Activated_Complex Activated Dipolarophile- Catalyst Complex Catalyst->Activated_Complex Coordination Dipolarophile Dipolarophile (e.g., α,β-unsaturated ketone) Dipolarophile->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Nitrile_Oxide->Product_Complex Product_Complex->Catalyst Product Release & Catalyst Regeneration Product Isoxazoline Product Product_Complex->Product

Caption: Generalized catalytic cycle for a Lewis acid-catalyzed nitrile oxide cycloaddition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (if necessary) Reagent_Prep Reagent Preparation & Inert Atmosphere Setup Catalyst_Prep->Reagent_Prep Reaction_Setup Reaction Setup & Cooling Reagent_Prep->Reaction_Setup Slow_Addition Slow Addition of Nitrile Oxide Precursor Reaction_Setup->Slow_Addition Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Slow_Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, HRMS) Purification->Characterization Enantio_Analysis Enantioselectivity Analysis (Chiral HPLC) Characterization->Enantio_Analysis

Caption: Typical experimental workflow for a catalytic nitrile oxide cycloaddition.

Conclusion and Future Outlook

Catalytic methods have profoundly impacted the field of nitrile oxide cycloadditions, enabling the synthesis of complex heterocyclic molecules with high levels of control. Copper-catalyzed systems, in particular, have demonstrated broad applicability and excellent performance in both regio- and enantioselective transformations. The development of novel chiral ligands and more robust catalytic systems that can tolerate a wider range of functional groups and reaction conditions remains an active area of research. Furthermore, the expansion of organocatalytic methods holds great promise for providing sustainable and metal-free alternatives. As our understanding of catalytic mechanisms deepens, we can expect the design of even more efficient and selective catalysts, further solidifying the nitrile oxide cycloaddition as a premier tool in the synthesis of bioactive compounds.

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Application Notes & Protocols: A Scalable Approach to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition with 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of isoxazoles. The focus is on a robust and efficient method utilizing the 1,3-dipolar cycloaddition reaction between alkynes and the stable, yet reactive, 2,4,6-trimethylbenzonitrile N-oxide. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and addresses the critical considerations for transitioning this valuable transformation from the laboratory bench to larger-scale production.

Introduction: The Significance of Isoxazoles and the Power of 1,3-Dipolar Cycloaddition

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4][5][6] This five-membered heterocycle is a key structural component in a wide array of pharmaceuticals, including antibiotics like sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[1] Its prevalence stems from its ability to act as a versatile synthon and its inherent biological activities, which span anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Furthermore, isoxazole derivatives find applications in agriculture as herbicides and insecticides, and in materials science as dyes and liquid crystals.[2][6]

The most widely adopted and versatile method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or alkene.[1][7] This reaction, often categorized under the umbrella of "click chemistry," is lauded for its high regioselectivity and efficiency in forming the heterocyclic ring.[1]

The Unique Advantages of this compound

While numerous methods exist for the in situ generation of nitrile oxides, the use of the isolable this compound (mesitonitrile oxide) offers distinct advantages, particularly for scale-up operations. The steric hindrance provided by the two ortho-methyl groups on the benzene ring prevents the common side reaction of dimerization to form a furoxan, a significant issue with less substituted aromatic nitrile oxides. This stability allows for its isolation, purification, and storage, providing greater control and reproducibility in large-scale reactions.

Reaction Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition of this compound with an alkyne proceeds through a concerted pericyclic mechanism.[1] The regioselectivity of the addition, which dictates the substitution pattern on the resulting isoxazole ring, is a crucial aspect. When reacting with terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles with a high degree of regioselectivity.[8]

Below is a diagram illustrating the general mechanism of the 1,3-dipolar cycloaddition.

Reaction_Mechanism Figure 1: 1,3-Dipolar Cycloaddition Mechanism cluster_reactants Reactants cluster_product Product Nitrile_Oxide 2,4,6-Trimethylbenzonitrile N-Oxide Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne Alkyne (Dipolarophile) Alkyne->Transition_State Isoxazole 3,5-Disubstituted Isoxazole Transition_State->Isoxazole [3+2] Cycloaddition

Caption: Figure 1: 1,3-Dipolar Cycloaddition Mechanism.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound and its subsequent use in a scalable isoxazole synthesis.

Preparation of 2,4,6-Trimethylbenzaldehyde Oxime

This is a crucial intermediate for the synthesis of the nitrile N-oxide.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,4,6-Trimethylbenzaldehyde148.2014.8 g0.1
Hydroxylamine hydrochloride69.498.3 g0.12
Sodium acetate82.0316.4 g0.2
Ethanol-150 mL-
Water-50 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trimethylbenzaldehyde, ethanol, and water.

  • Stir the mixture to form a suspension.

  • Add hydroxylamine hydrochloride and sodium acetate to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to 500 mL of ice-cold water with stirring.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2,4,6-trimethylbenzaldehyde oxime. The expected yield is typically >90%.

Synthesis of this compound

This protocol describes the oxidation of the oxime to the desired nitrile N-oxide.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,4,6-Trimethylbenzaldehyde oxime163.2216.3 g0.1
Sodium hypochlorite (bleach, ~10-15%)-150 mL-
Dichloromethane (DCM)-200 mL-
Sodium bicarbonate (sat. aq. solution)-100 mL-
Brine-100 mL-
Anhydrous sodium sulfate---

Procedure:

  • In a 1 L flask, dissolve the 2,4,6-trimethylbenzaldehyde oxime in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a temperature below 30 °C.

  • The resulting solid is this compound. It can be purified further by recrystallization from a suitable solvent like methanol or ethanol if necessary. Store at 2-8 °C.[9][10]

Scale-up Synthesis of a 3,5-Disubstituted Isoxazole

This protocol details the cycloaddition reaction at a larger scale. Phenylacetylene is used as a model alkyne.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound161.2016.1 g0.1
Phenylacetylene102.1411.2 g (12.3 mL)0.11
Toluene-250 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound and toluene.

  • Stir the mixture to dissolve the nitrile oxide.

  • Slowly add phenylacetylene to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Scale-Up Considerations and Challenges

Transitioning a chemical synthesis from the lab to a pilot plant or industrial scale introduces a new set of challenges that must be addressed for a safe, efficient, and reproducible process.[11][12][13][14]

Process Safety
  • Handling of Nitrile Oxides: While this compound is relatively stable, nitrile oxides as a class can be energetic compounds.[15] A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is crucial before performing large-scale reactions.

  • Reagent and Solvent Safety: Adhere to all safety data sheet (SDS) recommendations for the reagents and solvents used.[16] This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats.[17][18] Ensure adequate ventilation to avoid inhalation of vapors.

  • Exotherm Control: The cycloaddition reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] The reaction should be conducted in a jacketed reactor with controlled heating and cooling capabilities. The rate of addition of reagents may need to be carefully controlled to manage the exotherm.

Reaction Optimization and Control
  • Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates.[12] Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. Mechanical stirring is generally required for larger-scale reactions.

  • Temperature Control: Precise temperature control is essential for reaction selectivity and to minimize side reactions.

  • Solvent Selection: The choice of solvent can impact reaction rates, solubility of reagents and products, and ease of workup and purification. While toluene is a common choice, exploring greener solvent alternatives may be necessary for industrial applications.[11]

Work-up and Purification
  • Product Isolation: Recrystallization is often a preferred method for purification on a large scale due to its cost-effectiveness. The choice of crystallization solvent is critical for obtaining high purity and yield.

  • Waste Management: Develop a plan for the safe disposal of all waste streams generated during the synthesis and purification processes.

Below is a workflow diagram summarizing the key stages of the scale-up synthesis.

Scale_Up_Workflow Figure 2: Workflow for Scale-Up Isoxazole Synthesis Start Start: Raw Materials Oxime_Formation Step 1: Oxime Formation Start->Oxime_Formation Nitrile_Oxide_Synthesis Step 2: Nitrile Oxide Synthesis Oxime_Formation->Nitrile_Oxide_Synthesis Cycloaddition Step 3: [3+2] Cycloaddition Nitrile_Oxide_Synthesis->Cycloaddition Workup Step 4: Reaction Work-up Cycloaddition->Workup Purification Step 5: Product Purification Workup->Purification Analysis Step 6: Quality Control Analysis Purification->Analysis Final_Product Final Product: Isoxazole Analysis->Final_Product

Caption: Figure 2: Workflow for Scale-Up Isoxazole Synthesis.

Characterization of Isoxazole Products

The structure and purity of the synthesized isoxazoles must be confirmed using a combination of analytical techniques.[19][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the isoxazole product and confirming the regiochemistry of the cycloaddition.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound, which should be in agreement with the calculated values for the desired product.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Conclusion

The 1,3-dipolar cycloaddition using the stable this compound is a highly effective and scalable method for the synthesis of valuable isoxazole compounds. By understanding the reaction mechanism, adhering to detailed protocols, and carefully considering the challenges associated with scale-up, researchers and drug development professionals can confidently and safely produce these important heterocyclic scaffolds for a wide range of applications.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32963-32988. [Link]

  • Request PDF. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Scientiae Radices. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • Webstaurant Store. (n.d.). Lavex_Pro_Nitrile Disposable Powder-Free Glove Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic application of the isoxazole products. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Nitric Oxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?. Retrieved from [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • UPenn EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • CORE. (2019). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2025). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,3-Dipolar cycloadditions of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide to phenoxy-substituted allenes. Retrieved from [Link]

  • Scilit. (n.d.). 1,3-Dipolar Cycloadditions of Electrophilically Activated Benzonitrile N-Oxides. Polar Cycloaddition versus Oxime Formation. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 2904-57-6). Retrieved from [Link]

  • R&D Chemicals. (n.d.). This compound. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. Retrieved from [Link]

  • PMC - PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Dimerization of 2,4,6-Trimethylbenzonitrile N-Oxide in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the dimerization of 2,4,6-trimethylbenzonitrile N-oxide (TMBO) in your chemical reactions. As a sterically hindered aromatic nitrile oxide, TMBO offers enhanced stability compared to many other nitrile oxides, yet unwanted dimerization to form a furoxan (a 1,2,5-oxadiazole-2-oxide) remains a critical challenge that can significantly impact reaction yields and purification efficiency.[1] This guide provides a framework for understanding and controlling this competing reaction pathway.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on practical, actionable solutions.

Question 1: My reaction is producing a significant amount of an insoluble white solid, and the yield of my desired cycloaddition product is low. What is happening?

Answer: You are likely observing the dimerization of this compound to form 3,6-bis(2,4,6-trimethylphenyl)-1,2,5-oxadiazole-2-oxide (the furoxan dimer). This occurs when the concentration of the nitrile oxide in the reaction mixture is too high, allowing it to react with itself instead of the intended dipolarophile.[1] The steric hindrance from the two ortho-methyl groups on the phenyl ring of TMBO slows down this dimerization process compared to unhindered nitrile oxides, but it does not eliminate it entirely.[1][2]

Causality Explained: The dimerization of nitrile oxides is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. Therefore, even small increases in the instantaneous concentration of TMBO can lead to a significant increase in the rate of dimerization.

Solution: The most effective strategy to mitigate this issue is to generate the this compound in situ at a rate that is slower than its consumption by the dipolarophile. This ensures that the instantaneous concentration of the nitrile oxide remains low throughout the reaction.

Question 2: I am already generating the nitrile oxide in situ, but I am still observing significant dimer formation. How can I further optimize my reaction?

Answer: If dimer formation is still a problem with in situ generation, you should focus on the relative rates of nitrile oxide formation and its consumption in the desired cycloaddition. Several factors can be adjusted to favor the cycloaddition pathway.

Troubleshooting Workflow:

start High Dimer Formation with in situ Generation concentration Reduce TMBO Precursor Concentration start->concentration Is precursor concentration high? slow_addition Implement Slow Addition of Precursor/Reagent start->slow_addition Is addition rapid? temperature Lower Reaction Temperature start->temperature Is temperature elevated? solvent Screen Solvents start->solvent Is solvent optimal? dipolarophile Increase Dipolarophile Concentration start->dipolarophile Is dipolarophile concentration low? concentration->slow_addition If still an issue outcome Minimized Dimer Formation concentration->outcome slow_addition->temperature If still an issue slow_addition->outcome temperature->solvent If still an issue temperature->outcome solvent->dipolarophile If still an issue solvent->outcome dipolarophile->outcome

Troubleshooting Workflow for Dimerization.

Recommended Actions:

  • Slow Addition: Instead of adding the reagent for in situ generation (e.g., sodium hypochlorite solution) all at once, add it dropwise over an extended period using a syringe pump. This is one of the most effective ways to maintain a low instantaneous concentration of the nitrile oxide.

  • Temperature Control: Lowering the reaction temperature can decrease the rate of dimerization more significantly than the rate of the desired cycloaddition, especially if the cycloaddition has a lower activation energy.[2]

  • Solvent Selection: The choice of solvent can influence the relative rates of dimerization and cycloaddition. While non-polar solvents can sometimes favor dimerization, this is not a universal rule.[3] It is advisable to screen a few solvents of varying polarity. For instance, a switch from a non-polar solvent like toluene to a more polar aprotic solvent like dichloromethane or acetonitrile could alter the reaction outcome.

  • Dipolarophile Concentration: Ensure that the dipolarophile is present in a stoichiometric excess (e.g., 1.2-1.5 equivalents) and is fully dissolved at the start of the reaction. This increases the probability of the nitrile oxide reacting with the dipolarophile rather than another molecule of itself.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound dimerization?

A: The dimerization of nitrile oxides proceeds via a [3+2] cycloaddition of two nitrile oxide molecules to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] The reaction is believed to be a stepwise process involving a dinitrosoalkene-like diradical intermediate.[5]

Dimerization Mechanism:

TMBO1 2 x TMBO Intermediate Dinitrosoalkene-like Intermediate TMBO1->Intermediate C-C bond formation Furoxan Furoxan Dimer Intermediate->Furoxan Ring closure

Mechanism of Furoxan Dimer Formation.

Q2: Are there alternative methods for generating this compound besides the oxidation of the corresponding oxime?

A: Yes, while the oxidation of 2,4,6-trimethylbenzaldehyde oxime is a common and convenient method, other precursors can be used. Dehydrohalogenation of the corresponding hydroximoyl halide is another widely used method.[1] However, for practical laboratory synthesis, the oxidation of the aldoxime is often preferred due to the stability and ease of handling of the starting material.

Q3: How does the steric hindrance of the 2,4,6-trimethylphenyl group affect the stability and reactivity of the nitrile oxide?

A: The two ortho-methyl groups provide significant steric shielding to the nitrile oxide functional group. This steric hindrance raises the activation energy for the C-C bond formation step in the dimerization process, thereby slowing down the rate of dimerization and making this compound a relatively stable and isolable nitrile oxide.[1][2] However, this steric bulk can also slightly decrease the rate of the desired cycloaddition reaction, so a balance must be struck in reaction design.

Q4: Can I use a pre-synthesized, stable stock of this compound in my reactions?

A: While this compound is more stable than many other nitrile oxides and can be isolated as a crystalline solid, it will still dimerize over time, especially in solution.[1] For the highest yields and cleanest reactions, it is almost always preferable to generate it in situ. If you must use a pre-formed stock, it should be freshly prepared, stored at low temperature in the absence of light, and used promptly.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime (Precursor)

This protocol outlines the synthesis of the stable aldoxime precursor required for the in situ generation of this compound.

Materials:

  • 2,4,6-Trimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottomed flask, dissolve 2,4,6-trimethylbenzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Add the hydroxylamine hydrochloride solution to the aldehyde solution with stirring.

  • Slowly add a solution of sodium hydroxide (1.5 equivalents) in water to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • If the oxime precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry. If it separates as an oil, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude 2,4,6-trimethylbenzaldehyde oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Situ Generation and 1,3-Dipolar Cycloaddition of this compound with Slow Addition

This protocol is designed to minimize dimer formation by slowly generating the nitrile oxide in the presence of the dipolarophile.

Materials:

  • 2,4,6-Trimethylbenzaldehyde oxime

  • Alkene or alkyne dipolarophile

  • Aqueous sodium hypochlorite solution (e.g., commercial bleach)

  • Dichloromethane (or other suitable solvent)

  • Stirring plate and stir bar

  • Syringe pump (recommended)

Procedure:

  • In a round-bottomed flask, dissolve the 2,4,6-trimethylbenzaldehyde oxime (1 equivalent) and the dipolarophile (1.2 equivalents) in dichloromethane.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Load a syringe with an aqueous solution of sodium hypochlorite (1.1 equivalents).

  • Using a syringe pump, add the sodium hypochlorite solution to the vigorously stirred reaction mixture over a period of 2-4 hours. If a syringe pump is not available, add the solution dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the oxime.

  • Transfer the reaction mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide illustrative data on how reaction conditions can be optimized to minimize the formation of the furoxan dimer. The values are representative and intended to guide experimental design.

Table 1: Effect of Addition Method on Product Distribution

Addition MethodInstantaneous [TMBO]Cycloadduct Yield (%)Furoxan Dimer Yield (%)
Bulk AdditionHigh40-6030-50
Slow Addition (2h)Low85-95<5

Table 2: Influence of Temperature on Dimer Formation

Temperature (°C)Relative Rate of CycloadditionRelative Rate of DimerizationCycloadduct:Dimer Ratio
4048~1:2
2523~2:3
011~1:1

Note: The optimal temperature will depend on the specific reactivity of the dipolarophile.

References

  • BenchChem. (2025). Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[6][6]bicyclic Structures. MDPI.

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
  • Solid-State Chemistry of the Nitrile Oxides.
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. ANU Open Research.
  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.
  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. CORE.
  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a.
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors.
  • Optimization of the reaction conditions for generation of nitrile oxide...
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters.
  • t-BUTYL HYPOCHLORITE - Organic Syntheses Procedure. Organic Syntheses.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.

Sources

Technical Support Center: 2,4,6-Trimethylbenzonitrile N-Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common side products encountered during 1,3-dipolar cycloaddition reactions involving 2,4,6-trimethylbenzonitrile N-oxide. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested solutions to enhance the efficiency and outcome of your experiments.

Troubleshooting Common Side Products

Question 1: My reaction is producing a significant amount of a dimeric byproduct, reducing the yield of my desired isoxazoline/isoxazole. What is happening and how can I prevent it?

Answer:

The primary and most common side reaction in 1,3-dipolar cycloadditions of nitrile oxides is their dimerization to form furoxans (also known as 1,2,5-oxadiazole-2-oxides).[1][2][3] This occurs because nitrile oxides, including this compound, are highly reactive intermediates. In the absence of a suitable dipolarophile or at high concentrations, they readily react with themselves.[3] The steric hindrance provided by the 2,4,6-trimethylphenyl group (mesityl group) in this compound slows down this dimerization compared to less hindered nitrile oxides, but it does not eliminate it.[1][2]

Causality: The dimerization is a competing reaction with your desired cycloaddition. The relative rates of these two reactions determine the product distribution. If the rate of dimerization is comparable to or faster than the rate of cycloaddition, a significant amount of the furoxan dimer will be formed.

Recommended Solutions:

  • In Situ Generation: The most effective method to minimize dimerization is to generate the this compound in situ in the presence of your dipolarophile (the alkene or alkyne). This ensures that the instantaneous concentration of the nitrile oxide remains low, favoring the reaction with the dipolarophile over self-dimerization.[3] Common methods for in situ generation include the dehydrohalogenation of the corresponding hydroximoyl chloride or the oxidation of the aldoxime.

  • Slow Addition: If you are using a pre-formed, stable nitrile oxide or a rapid generation method, employ slow addition techniques. Add the nitrile oxide solution or the generating reagent dropwise to the reaction mixture containing the dipolarophile over an extended period. This maintains a low concentration of the free nitrile oxide. A specialized technique known as "diffusion reagent mixing" can also be effective, where a volatile base is slowly introduced into the vapor phase above the reaction mixture to control the rate of nitrile oxide generation.[4]

  • Concentration and Stoichiometry: Use a slight excess of the dipolarophile to increase the probability of a productive cycloaddition. Ensure that the overall reaction concentration is optimized; overly dilute conditions might slow down the desired reaction, while overly concentrated conditions can favor dimerization.

Question 2: I am observing the formation of two different isoxazoline regioisomers. How can I control the regioselectivity of the cycloaddition?

Answer:

The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The regioselectivity is determined by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile.[5] For this compound, the bulky mesityl group plays a significant role in directing the regiochemical outcome.

Causality: According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5] The reaction proceeds through the transition state with the smallest HOMO-LUMO energy gap and the most favorable orbital coefficient overlap. Steric hindrance can override electronic preferences, favoring the formation of the less sterically congested regioisomer.

Recommended Solutions:

  • Dipolarophile Choice: The electronic nature and substitution pattern of your alkene or alkyne will significantly influence the regioselectivity. Electron-deficient dipolarophiles often exhibit higher regioselectivity.

  • Solvent Effects: While less pronounced than steric and electronic factors, the polarity of the solvent can sometimes influence the regiochemical outcome. It is worth screening a few solvents of varying polarity to see if an improvement can be achieved.

  • Catalysis: In some cases, Lewis acid or other catalysts can be employed to enhance the regioselectivity of 1,3-dipolar cycloadditions. These catalysts can coordinate to either the nitrile oxide or the dipolarophile, altering their electronic properties and steric accessibility.

Table 1: Factors Influencing Regioselectivity

FactorInfluence on RegioselectivityRecommendations
Steric Hindrance The bulky mesityl group on the nitrile oxide will favor approach to the less substituted end of the dipolarophile.Use dipolarophiles with a significant size difference between their substituents to maximize steric differentiation.
Electronic Effects Governed by FMO theory. The interaction between the HOMO of the nitrile oxide and the LUMO of the dipolarophile (or vice-versa) determines the preferred orientation.[5]Electron-withdrawing groups on the dipolarophile can increase the regioselectivity.
Solvent Polarity Can influence the stability of the transition states leading to different regioisomers.Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of furoxan dimer formation?

A1: The dimerization of nitrile oxides to furoxans is generally believed to proceed through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[1][2] This is in contrast to the concerted mechanism of the desired 1,3-dipolar cycloaddition. The initial step is the formation of a C-C bond between two nitrile oxide molecules, leading to the diradical intermediate, which then cyclizes to form the stable furoxan ring.[1]

Caption: Mechanism of Furoxan Dimer Formation.

Q2: Can this compound undergo other side reactions besides dimerization?

A2: Yes, while dimerization is the most prevalent side reaction, other transformations are possible under certain conditions:

  • Rearrangement to Isocyanate: At elevated temperatures, nitrile oxides can rearrange to the corresponding isocyanate.[6][7] For this compound, this would yield 2,4,6-trimethylphenyl isocyanate. This rearrangement is thought to proceed through a polymeric intermediate.[6]

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, nitrile oxides can be hydrolyzed.[8] The initial product is a hydroxamic acid, which can be further hydrolyzed to a carboxylic acid.[9][10][11] Therefore, it is crucial to perform these reactions under anhydrous conditions if hydrolysis is a concern.

Side_Reactions A 2,4,6-Trimethylbenzonitrile N-Oxide B Desired Isoxazoline/ Isoxazole A->B Cycloaddition (with dipolarophile) C Furoxan Dimer A->C Dimerization D 2,4,6-Trimethylphenyl Isocyanate A->D Thermal Rearrangement E Hydroxamic Acid/ Carboxylic Acid A->E Hydrolysis (in presence of H2O)

Caption: Potential Reaction Pathways.

Q3: How can I purify my desired cycloaddition product from the furoxan dimer?

A3: Standard chromatographic techniques are typically effective for separating the desired isoxazoline or isoxazole from the furoxan dimer.

  • Column Chromatography: Silica gel column chromatography is the most common method. The polarity difference between the desired product and the furoxan dimer is usually sufficient for good separation. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method, especially for removing smaller amounts of the dimer impurity.

Experimental Protocols

Protocol 1: In Situ Generation of this compound from 2,4,6-Trimethylbenzaldoxime
  • To a stirred solution of 2,4,6-trimethylbenzaldoxime (1.0 eq) and the dipolarophile (1.1 eq) in a suitable solvent (e.g., dichloromethane or chloroform) at room temperature, add a solution of an oxidizing agent (e.g., sodium hypochlorite or N-chlorosuccinimide) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Yu, Z.-X., et al. (2002). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. Available at: [Link]

  • Dunn, A. D., & Kinnear, K. I. (1985). The Nitrile Oxide-Isocyanate Rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kącka-Zych, A., & Wróblewska, A. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • Wentrup, C., & Reichen, W. (1976). Rearrangement of nitrile oxides to isocyanates. Angewandte Chemie International Edition in English. Available at: [Link]

  • Kumar, R., et al. (2019). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yu, Z.-X., et al. (2002). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides. BenchChem.
  • Young, D. G. J., & Zeng, D. (2004). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. HETEROCYCLES. Available at: [Link]

  • Li, Y., et al. (2022). Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Reddy, P. N., & Kumar, S. (2020). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]

  • Feuer, H. (Ed.). (2008).
  • Save My Exams. (n.d.). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams.
  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Kącka-Zych, A., & Wróblewska, A. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. Molecules. Available at: [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Behringer, M., et al. (2020). Nitrile hydrolysis with subsequent conversion to the hydroxamic acid. ResearchGate. Available at: [Link]

  • Barbaro, G., et al. (1970). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Gati, W., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

  • Wang, K.-K., et al. (2020). Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2,4,6-Trimethylbenzonitrile N-Oxide Cycloadducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4,6-trimethylbenzonitrile N-oxide cycloadducts. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of these isoxazoline and isoxazole derivatives.

The 1,3-dipolar cycloaddition of this compound (mesitonitrile oxide) is a powerful method for constructing five-membered heterocycles, which are valuable intermediates in organic synthesis.[1][2][3] However, the purification of the resulting cycloadducts can be challenging due to the presence of side products, unreacted starting materials, and the potential for product instability. This guide provides practical, field-proven insights to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of your this compound cycloadducts.

Problem 1: My crude reaction mixture is a complex mess, and I'm having trouble identifying the product spot on TLC.

Possible Causes & Solutions:

  • Furoxan Formation: this compound, like other nitrile oxides, can dimerize to form a furoxan (1,2,5-oxadiazole 2-oxide) byproduct, especially in the absence of a dipolarophile or at high concentrations.[2] This byproduct can complicate your TLC analysis.

    • Solution: Run a control reaction with only this compound under your reaction conditions. This will help you identify the TLC spot corresponding to the furoxan dimer.

  • Unreacted Starting Materials: The presence of the starting dipolarophile (alkene or alkyne) and the nitrile oxide precursor (e.g., the corresponding hydroximoyl chloride) can add to the complexity.

    • Solution: Spot the individual starting materials on your TLC plate alongside the crude reaction mixture to identify their respective Rf values.

  • Poor TLC Resolution: The chosen solvent system may not be optimal for separating your product from impurities.

    • Solution: Experiment with a range of solvent systems with varying polarities. A good starting point for many isoxazoline cycloadducts is a mixture of hexanes and ethyl acetate.[4] For more polar compounds, dichloromethane and methanol might be more effective. Consider adding a small amount of triethylamine (1-3%) to the eluent if your compound is sensitive to acidic silica gel.[5]

Problem 2: My column chromatography separation is poor, with significant co-elution of impurities.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not be the best choice for all cycloadducts, especially if they are basic or acid-sensitive.

    • Solution: Consider using neutral or basic alumina. Alternatively, you can deactivate silica gel by flushing the packed column with a solvent system containing a small percentage of triethylamine before loading your sample.[5]

  • Incorrect Solvent System: The polarity of your eluent may be too high or too low, leading to poor separation.

    • Solution: Optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation for difficult mixtures.[5]

  • Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased.

  • Dry Loading vs. Wet Loading: The method of sample application can impact resolution.

    • Solution: If your compound is not very soluble in the initial column solvent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, removing the solvent, and then carefully adding the dry powder to the top of your packed column.[5]

Problem 3: My cycloadduct appears to be decomposing on the silica gel column.

Possible Causes & Solutions:

  • Acid Sensitivity: The acidic nature of silica gel can cause the degradation of sensitive cycloadducts. The N-O bond in isoxazolines can be susceptible to cleavage under acidic conditions.

    • Solution: Use a deactivated stationary phase as described above (neutral alumina or triethylamine-treated silica).[5] Alternatively, a rapid filtration through a short plug of silica (flash filtration) can sometimes remove baseline impurities without prolonged contact time.[5]

  • Product Instability: Some cycloadducts are inherently unstable and may not tolerate prolonged exposure to silica gel.

    • Solution: If column chromatography is problematic, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Problem 4: I'm struggling to recrystallize my cycloadduct.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

    • Solution: Systematically test a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, methanol, ethanol, isopropanol, and mixtures thereof). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often be effective.

  • Presence of Oily Impurities: Oily impurities can inhibit crystal formation.

    • Solution: Try to remove the oily impurities first by a quick column filtration or by washing the crude solid with a solvent in which the desired product is insoluble.

  • Supersaturation Issues: The solution may be supersaturated, preventing crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound cycloaddition reaction?

A1: The most common impurities include:

  • Furoxan dimer: Formed from the self-cycloaddition of the nitrile oxide.[2]

  • Unreacted dipolarophile: The alkene or alkyne used in the reaction.

  • Precursors to the nitrile oxide: For example, 2,4,6-trimethylbenzaldehyde oxime or the corresponding hydroximoyl chloride if generated in situ.

  • Side products from the nitrile oxide generation: For instance, if using the Mukaiyama dehydration method, isocyanates and their byproducts might be present.[6]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your cycloadduct. The regiochemistry of the cycloaddition can often be determined by analyzing the coupling constants and chemical shifts of the protons in the newly formed five-membered ring.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming the successful cycloaddition.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in your molecule.

  • Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.[7]

Q3: Are there any safety precautions I should be aware of when working with this compound?

A3: While this compound is a relatively stable and isolable nitrile oxide, it is still a reactive intermediate.[7] Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Q4: Can I use reversed-phase chromatography to purify my cycloadducts?

A4: Yes, reversed-phase chromatography can be a viable option, particularly for more polar cycloadducts that are difficult to purify using normal-phase chromatography.[8] A common mobile phase for reversed-phase purification is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Typical Isoxazoline Cycloadduct

This protocol provides a general workflow for the purification of a moderately polar isoxazoline derivative.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.[9]

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Gently tap the column to dislodge any air bubbles.

    • Add another layer of sand on top of the packed silica.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Rinse the sample flask with a small amount of the eluent and add this to the column to ensure complete transfer.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in numbered test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified cycloadduct.

Protocol 2: Recrystallization of a Crystalline Cycloadduct

This protocol outlines the steps for purifying a solid cycloadduct by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If the solid is insoluble, gently heat the test tube. If the solid dissolves upon heating, the solvent may be suitable.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.

Data Presentation

Table 1: Typical Solvent Systems for Flash Column Chromatography of Isoxazoline Derivatives

Polarity of CycloadductTypical Solvent System (v/v)Starting Rf on TLC
Non-polarHexane / Ethyl Acetate (9:1 to 4:1)~0.3
Moderately PolarHexane / Ethyl Acetate (1:1 to 1:4)~0.25
PolarDichloromethane / Methanol (99:1 to 95:5)~0.2

Visualizations

Purification_Workflow cluster_Reaction Crude Reaction Mixture cluster_Analysis Initial Analysis cluster_Purification Purification Method cluster_Final Final Product Crude Crude Product + Impurities (Furoxan, etc.) TLC TLC Analysis (Solvent Scouting) Crude->TLC Identify Product Spot Column Column Chromatography TLC->Column Optimized Eluent Recrystal Recrystallization TLC->Recrystal Solvent Choice Pure Pure Cycloadduct Column->Pure Purified Fractions Recrystal->Pure Isolated Crystals Analysis Purity & Structural Analysis (NMR, MS, MP) Pure->Analysis Characterization

Caption: General workflow for the purification and analysis of this compound cycloadducts.

Troubleshooting_Logic cluster_Column Column Chromatography Issues cluster_Recrystal Recrystallization Issues cluster_Solutions_Column Solutions cluster_Solutions_Recrystal Solutions Start Poor Purification Result CoElution Co-elution Start->CoElution Decomposition Decomposition Start->Decomposition NoCrystals No Crystals Form Start->NoCrystals Gradient Gradient Elution CoElution->Gradient ChangeStationary Change Stationary Phase CoElution->ChangeStationary Deactivate Deactivate Silica Decomposition->Deactivate Decomposition->ChangeStationary SolventScreen Solvent Screen NoCrystals->SolventScreen SeedCrystal Add Seed Crystal NoCrystals->SeedCrystal

Caption: Troubleshooting logic for common purification challenges.

References

  • Wang, K.-K., Li, Y.-L., Zhao, Y.-C., & Sun, A. (n.d.). Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. Retrieved from [Link]

  • Shiraishi, S., Ikeuchi, S., Senō, M., & Asahara, T. (1978). The Reaction of this compound with Polysubstituted p-Benzoquinones. Bulletin of the Chemical Society of Japan, 51(3), 921–925.
  • D'yakonov, V. A., Strel'nik, A. G., & Khalilov, L. M. (1978). Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1, 1096-1101.
  • Al-Majid, A. M., Barakat, A., & Islam, M. S. (2023). Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking.
  • 2,4,6-Trimethylbenzonitrile, N-oxide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Myers, A. G., & Movassaghi, M. (2002). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 4(18), 3159–3162.
  • Isolation And Purification Of Substance By Column Chromatography. (n.d.). Request PDF. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21). Chem-Station Int. Ed. Retrieved from [Link]

  • 2,4,6-Trimethylbenzonitrile | C10H11N. (n.d.). PubChem. Retrieved from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(15), 4945.
  • Kącka-Zych, A., & Wróbel, R. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(21), 7244.
  • Mondal, A., Mohammad-Salim, H. A., & Acharjee, N. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. Scientiae Radices, 2(1).
  • This compound. (n.d.). R&D Chemicals. Retrieved from [Link]

  • Kwiecień, H., & Świątek, P. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(16), 4783.
  • Deadman, J. J., & Ley, S. V. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(8), 1013-1017.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (n.d.). ResearchGate. Retrieved from [Link]

  • Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. (n.d.). Request PDF. Retrieved from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved from [Link]

  • Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines. (n.d.). Request PDF. Retrieved from [Link]

  • Organic purification systems, add-ons, accessories and consumables. (n.d.). Biotage. Retrieved from [Link]

  • Benzonitrile, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bianchi, G., De Micheli, C., Gandolfi, R., Grünanger, P., Finzi, P. V., & de Pava, O. V. (1973). Isoxazoline derivatives. Part VI. Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to αβ-unsaturated ketones. J. Chem. Soc., Perkin Trans. 1, 1148–1155.
  • Zhabinskii, V. N., et al. (2020). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. Organic Chemistry Frontiers, 7(14), 1843-1851.
  • 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives. (n.d.). Request PDF. Retrieved from [Link]

Sources

effect of solvent on 2,4,6-trimethylbenzonitrile n-oxide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4,6-trimethylbenzonitrile N-oxide (Mesitonitrile oxide, MNO). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this highly versatile, yet sterically hindered, 1,3-dipole. Here, we address common questions and troubleshooting scenarios related to the impact of solvent choice on the reactivity, stability, and reaction outcomes of MNO.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered "stable" and how does this relate to solvent choice?

A1: this compound's stability is primarily due to steric hindrance. The two ortho-methyl groups on the benzene ring physically obstruct the reactive nitrile oxide moiety. This significantly inhibits the most common decomposition pathway for nitrile oxides: dimerization into a 1,4,2,5-dioxadiazine, which then rearranges to the more stable 1,2,4-oxadiazole N-oxide (furoxan).

However, this stability is relative. While MNO is isolable as a crystalline solid and persists in solution far longer than unhindered nitrile oxides like benzonitrile oxide, its longevity is still solvent-dependent. Inappropriate solvent selection can lead to undesired side reactions or gradual decomposition, especially during prolonged reaction times or elevated temperatures.

Q2: How does solvent polarity affect the rate of my [3+2] cycloaddition reaction with MNO?

A2: The effect of solvent polarity on the [3+2] cycloaddition of nitrile oxides is complex and does not follow a simple, linear trend. Theoretical and experimental studies on related nitrile oxides show that both solvent polarity and specific solvent-dipole interactions play a role.[1][2]

  • Transition State Solvation: The transition state of the cycloaddition is often less polar than the ground state reactants (MNO and the dipolarophile). Consequently, highly polar solvents can solvate the reactants more effectively than the transition state, which can slightly increase the activation energy and slow down the reaction.

  • Non-Polar Solvents: In non-polar solvents, reactant solvation is weaker. While this might suggest faster kinetics, MNO may be prone to dimerization in these environments (see Troubleshooting section).

  • Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the oxygen atom of the nitrile oxide. This can stabilize the ground state of the MNO, increasing the activation barrier and thus slowing the desired cycloaddition.

For most applications, moderately polar, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene/Toluene offer a good balance for achieving reasonable reaction rates while minimizing side reactions.[3]

Q3: Can I use protic solvents like methanol or ethanol for my reaction?

A3: While possible, it is generally not recommended unless required by the specific reaction conditions (e.g., solubility of a co-reagent). Protic solvents can engage in hydrogen bonding with the nitrile oxide oxygen, which can decrease its reactivity by stabilizing the ground state. More critically, if your reaction requires elevated temperatures or the presence of acidic/basic catalysts, the risk of solvolysis (reaction with the solvent) increases, potentially leading to the formation of hydroxamic acid derivatives or other byproducts.

Troubleshooting Guide

Problem 1: Low yield of the desired cycloaddition product and formation of a major byproduct with a mass corresponding to two MNO units.
  • Likely Cause: Dimerization of this compound. Although sterically hindered, MNO can dimerize, especially at high concentrations, elevated temperatures, or in non-polar solvents. Kinetic studies on benzonitrile oxide show that dimerization is significantly faster in non-polar solvents like carbon tetrachloride compared to more polar media.[4]

  • Solutions:

    • Change Solvent: Switch from a non-polar solvent (e.g., hexane, CCl₄) to a moderately polar, aprotic solvent such as THF, DCM, or acetonitrile. These solvents better solvate the nitrile oxide, disfavoring the bimolecular dimerization pathway.[4]

    • Control Concentration: Perform the reaction under more dilute conditions. The rate of the desired bimolecular cycloaddition is proportional to [MNO][dipolarophile], while the rate of dimerization is proportional to [MNO]². Lowering the MNO concentration will disproportionately slow the dimerization side reaction.

    • Slow Addition: If synthesizing MNO in situ, add the precursor (e.g., the corresponding hydroximoyl chloride and base) slowly to a solution of the dipolarophile. This keeps the instantaneous concentration of MNO low, favoring the reaction with the dipolarophile over dimerization.

Problem 2: The reaction is sluggish or stalls completely.
  • Likely Cause & Solutions:

    • Solvent is Too Polar or Protic: As discussed in FAQ A2 and A3, highly polar or protic solvents can over-stabilize the MNO ground state, increasing the activation energy.

      • Action: If using a protic solvent like methanol, switch to an aprotic alternative like acetonitrile or THF. If using a highly polar aprotic solvent like DMSO or DMF, consider a less polar option like DCM or toluene.

    • Poor Solubility: One of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.

      • Action: Check the solubility of all starting materials in the reaction solvent. You may need to use a co-solvent or switch to a solvent system that fully dissolves all components.

    • Steric Hindrance: The issue may not be the solvent but the inherent reactivity of your substrates. MNO is sterically demanding, and if your dipolarophile is also sterically hindered, the reaction may be intrinsically slow.

      • Action: Increase the reaction temperature (monitor for decomposition/dimerization) or extend the reaction time.

Data Summary & Experimental Protocols

Table 1: Relative Dimerization Rates of Benzonitrile Oxide in Various Solvents (Qualitative Guide)

This data is for benzonitrile oxide and should be used as a qualitative proxy for this compound. The steric hindrance of MNO will slow all rates, but the trend is expected to be similar.

SolventSolvent TypeDielectric Constant (ε)Relative Dimerization RateReference
Carbon TetrachlorideNon-polar2.2Fastest[4]
BenzeneNon-polar2.3Fast[3]
Dichloromethane (DCM)Polar Aprotic9.1Moderate[3]
DioxanePolar Aprotic2.2Slow[4]
AcetonitrilePolar Aprotic37.5Slowest[4]
Alcohols (e.g., Methanol)Polar Protic32.7Slow[4]

Data interpreted from kinetic studies on benzonitrile oxide.[4]

Protocol: Monitoring MNO Consumption via Thin Layer Chromatography (TLC)

Objective: To determine the optimal solvent and reaction time by monitoring the disappearance of MNO.

Materials:

  • This compound (MNO)

  • Dipolarophile of interest

  • Candidate solvents (e.g., Hexane, Toluene, DCM, THF, Acetonitrile)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent system (e.g., 20% Ethyl Acetate in Hexane - must be optimized)

  • UV lamp (254 nm)

Procedure:

  • Set up parallel reactions in each candidate solvent at the desired temperature.

  • At regular intervals (e.g., t = 0, 1h, 2h, 4h, 24h), take an aliquot from each reaction mixture.

  • Spot the aliquots on a TLC plate. Also spot standards of pure MNO and your dipolarophile for reference.

  • Develop the TLC plate in your optimized eluent system.

  • Visualize the plate under a UV lamp. MNO is UV active.

  • Analysis: The solvent in which the MNO spot disappears fastest (without the appearance of a prominent dimer spot) is likely the most suitable for the desired cycloaddition.

Visual Guides

Diagram 1: Key Solvent-Influenced Pathways for MNO

This diagram illustrates the competing reactions of MNO that are influenced by solvent choice. The desired pathway is the [3+2] cycloaddition. The primary undesired pathway is dimerization.

G cluster_cycloaddition [3+2] Cycloaddition cluster_dimerization Dimerization MNO MNO (this compound) Solvent Solvent Choice MNO->Solvent Cycloadduct Desired Cycloadduct (Isoxazoline/Isoxazole) MNO->Cycloadduct Dimer Dimer (Furoxan Byproduct) MNO->Dimer  + MNO Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct Solvent->Cycloadduct Favored by: Moderately Polar Aprotic Solvents Solvent->Dimer Favored by: Non-Polar Solvents High Concentration

Caption: Competing reaction pathways for MNO.

Diagram 2: Troubleshooting Logic Flow

This workflow helps diagnose common issues based on experimental outcomes.

G Start Reaction Start Outcome Analyze Reaction Outcome Start->Outcome LowYield Low Yield of Product Outcome->LowYield Poor Conversion SlowReaction Slow / Stalled Reaction Outcome->SlowReaction Incomplete Reaction CheckDimer Check for Dimer Byproduct (e.g., via LCMS) LowYield->CheckDimer CheckSolubility Check Reactant Solubility SlowReaction->CheckSolubility UsePolarSolvent Action: Switch to More Polar Aprotic Solvent (e.g., THF, MeCN) CheckDimer->UsePolarSolvent Dimer Present Dilute Action: Lower Concentration or Use Slow Addition CheckDimer->Dilute Dimer Present CheckSolventPolarity Is Solvent Highly Polar or Protic? CheckSolubility->CheckSolventPolarity All Soluble ChangeSolvent Action: Change Solvent to Ensure Dissolution CheckSolubility->ChangeSolvent Insoluble Reactants UseLessPolarSolvent Action: Switch to Less Polar Aprotic Solvent (e.g., DCM, Toluene) CheckSolventPolarity->UseLessPolarSolvent Yes

Caption: Troubleshooting workflow for MNO reactions.

References

  • Rispens, T., & Engberts, J. B. F. N. (2005). Kinetic solvent effects on 1,3‐dipolar cycloadditions of benzonitrile oxide. Journal of Physical Organic Chemistry, 18(9), 908–917. [Link]

  • Benchouk, W., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]

  • Shiraishi, S., Ikeuchi, S., Senō, M., & Asahara, T. (1978). The Reaction of this compound with Polysubstituted p-Benzoquinones. Bulletin of the Chemical Society of Japan, 51(3), 921–925. [Link]

  • Bouyahyi, M., et al. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega. [Link]

  • Al-Azzawi, F. A. (2014). Theoretical Study of Solvent Effects on 1,3-Dipolar cycloaddition Reaction. Iraqi National Journal of Chemistry, 54, 229-238. [Link]

  • Barbaro, G., Battaglia, A., & Dondoni, A. (1970). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic, 588-592. [Link]

Sources

managing reaction temperature for stable nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrile Oxide Cycloadditions

Introduction: The Thermal Tightrope of Nitrile Oxide Cycloadditions

Welcome to the technical support center for nitrile oxide cycloadditions. As researchers in organic synthesis and drug development, you are aware that the [3+2] cycloaddition of nitrile oxides is a powerful tool for constructing five-membered heterocycles like isoxazolines and isoxazoles.[1][2][3] These structures are pivotal intermediates and scaffolds in medicinal chemistry. However, the success of this reaction hinges on a delicate balance, with temperature being the most critical, and often challenging, variable to control.

Nitrile oxides are high-energy, reactive intermediates.[4][5] This reactivity is a double-edged sword: it drives the desired cycloaddition but also opens pathways to multiple temperature-dependent side reactions. This guide is structured to address the specific, practical issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions: Core Thermal Concepts

Q1: Why is temperature so critical in managing nitrile oxide reactions?

Answer: Temperature is the primary determinant of the kinetic competition between your desired cycloaddition and several undesired thermal pathways.[6] Nitrile oxides are prone to two main side reactions that are highly sensitive to temperature:

  • Dimerization: At lower to moderate temperatures, the most common side reaction is the self-cycloaddition of two nitrile oxide molecules to form furoxans (1,2,5-oxadiazole-2-oxides) or other dimers.[4][6][7] This process is second-order with respect to the nitrile oxide concentration.

  • Isomerization: At elevated temperatures, nitrile oxides can undergo thermal rearrangement to form the corresponding isocyanates (R-N=C=O).[6][8] This pathway becomes significant at higher temperatures and can lead to a host of urea- and carbamate-based impurities after workup.

Therefore, managing temperature is a balancing act: it must be high enough to facilitate the cycloaddition at a reasonable rate but low enough to prevent dimerization and isomerization from dominating. The ideal temperature window is highly substrate-dependent.

G cluster_0 Reaction Temperature Influence cluster_1 Desired Pathway cluster_2 Undesired Pathways Temp Reaction Temperature Cycloaddition [3+2] Cycloaddition (Desired Product) Temp->Cycloaddition Activates Dimerization Dimerization (Furoxans) Temp->Dimerization Promotes (Moderate Temp) Isomerization Isomerization (Isocyanates) Temp->Isomerization Promotes (High Temp) G cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield or Multiple Products CheckByproducts Analyze Byproducts (TLC, LCMS, NMR) Start->CheckByproducts Furoxan Furoxan Dimer Detected? CheckByproducts->Furoxan Isocyanate Isocyanate/Urea Detected? Furoxan->Isocyanate No Sol_Furoxan Cause: High [R-CNO] 1. Use in-situ generation. 2. Slow down reagent addition. 3. Lower temperature (e.g., to 0°C). Furoxan->Sol_Furoxan Yes NoReaction Mostly Starting Material? Isocyanate->NoReaction No Sol_Isocyanate Cause: Temp too High 1. Drastically reduce temperature. 2. Use microwave if available. 3. Run reaction longer at lower temp. Isocyanate->Sol_Isocyanate Yes Sol_NoReaction Cause: Insufficient Activation 1. Check reagent quality/activity. 2. Increase temp modestly. 3. Consider a catalyst. NoReaction->Sol_NoReaction Yes

Sources

Technical Support Center: Troubleshooting Low Conversion in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion in their cycloaddition experiments. The following question-and-answer-based troubleshooting guide provides in-depth technical insights and actionable protocols to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My 1,3-dipolar cycloaddition reaction is showing low or no conversion. What are the most common initial factors to investigate?

Answer:

Low conversion in 1,3-dipolar cycloadditions, including the well-known Huisgen cycloaddition and "click chemistry" variants, can often be traced back to a few fundamental aspects of your experimental setup.[1][2] Before delving into more complex possibilities, it is crucial to systematically evaluate the following:

  • Reagent Purity and Stability: The purity of your 1,3-dipole (e.g., azide, nitrone) and your dipolarophile (e.g., alkyne, alkene) is paramount. Impurities can inhibit catalysts, participate in side reactions, or alter the electronic properties of your reactants. Azides, for instance, can be sensitive to decomposition. It is recommended to use freshly prepared or purified reagents. Characterization by NMR or other appropriate analytical techniques before use is a best practice.

  • Stoichiometry: Ensure the molar ratio of your reactants is accurate. While a 1:1 stoichiometry is typical, a slight excess of one reactant (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if one component is prone to decomposition or side reactions.

  • Reaction Time and Temperature: 1,3-dipolar cycloadditions are governed by kinetics.[3] Insufficient reaction time or a temperature that is too low for the specific activation energy of your system will result in incomplete conversion. Monitor your reaction over time using an appropriate technique (TLC, LC-MS, NMR) to determine the optimal reaction duration. Some cycloadditions require elevated temperatures to proceed at a reasonable rate.

Question 2: I've confirmed my reagents are pure and the stoichiometry is correct, but the conversion is still poor. Could the solvent be the issue?

Answer:

While classic, concerted 1,3-dipolar cycloadditions are often described as having little solvent dependency due to the non-polar nature of the reactants and transition states, this is not universally true for all systems, especially for catalyzed or more polar reactants.[4][5][6] The choice of solvent can significantly impact reaction rates and yields.

  • Polarity Effects: For reactions involving more polar substrates or intermediates, a change in solvent polarity can be beneficial.[6] For instance, some reactions show rate accelerations in more polar solvents like DMSO or in aqueous mixtures.[2][7] It has been noted that the large zwitterionic character of some 1,3-dipoles diminishes during the reaction, leading to lower solvation energies for the transition state and products in more polar solvents, which can increase the activation energy.[6]

  • "On Water" and Green Solvents: Interestingly, for some systems, conducting the reaction in water or a mixture of water and an organic solvent can lead to a significant rate increase.[7][8] This is attributed to hydrophobic effects and stabilization of the transition state through hydrogen bonding.[8] Ionic liquids and deep eutectic solvents have also been successfully employed to improve yields and reaction times.[7][8]

  • Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will limit the effective concentration of reactants and hinder the reaction rate.

Protocol: Solvent Screening for a sluggish 1,3-Dipolar Cycloaddition
  • Setup: Prepare several small-scale, parallel reactions in different solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, and a t-BuOH/water mixture).

  • Execution:

    • To identical vials, add your 1,3-dipole and dipolarophile in the desired stoichiometry.

    • Add the same volume of each selected solvent to the respective vials.

    • If using a catalyst, add it at the same concentration to each vial.

    • Stir all reactions at the same temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) by TLC or LC-MS.

  • Analysis: Compare the conversion rates to identify the optimal solvent for your specific reaction.

Question 3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not working. What are some common pitfalls with the catalyst?

Answer:

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly reliable but sensitive to the state of the copper catalyst.[9] Low conversion is frequently linked to issues with the generation and maintenance of the active Cu(I) species.

  • Oxidation of Cu(I): The active catalyst is the Cu(I) ion. In the presence of oxygen, it can be readily oxidized to the inactive Cu(II) state.[10]

  • Inadequate Reduction of Cu(II): When starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is required to generate Cu(I) in situ.[2][9] Insufficient reducing agent or decomposition of the reducing agent can lead to low concentrations of the active catalyst. It is often beneficial to use a slight excess of sodium ascorbate to prevent oxidative homocoupling of the alkyne.[2]

  • Catalyst Poisoning: Impurities in the reagents or solvent can coordinate to the copper and inhibit its catalytic activity. Thiols are a known interfering species in living systems.[11]

  • Ligand Effects: While not always necessary, ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices. The absence or incorrect choice of a ligand for a particular system can lead to suboptimal results.

Troubleshooting Workflow for CuAAC Reactions

CuAAC_Troubleshooting cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Optimization Start Low CuAAC Conversion Check_Reagents Verify Reagent Purity (Azide, Alkyne) Start->Check_Reagents Check_Copper Evaluate Copper Source & Reducing Agent Check_Reagents->Check_Copper Reagents OK Degas_Solvent Degas Solvent (e.g., N2 sparging) Check_Copper->Degas_Solvent Cu Source OK Add_Ligand Introduce a Cu(I)-Stabilizing Ligand (e.g., THPTA) Degas_Solvent->Add_Ligand Oxygen Removed Optimize_Conditions Optimize Temperature & Concentration Add_Ligand->Optimize_Conditions Ligand Added Success High Conversion Optimize_Conditions->Success Optimized

Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.

Question 4: Could steric hindrance be the reason for my low yield?

Answer:

Yes, steric hindrance can dramatically decrease the rate of a 1,3-dipolar cycloaddition.[4] The concerted mechanism of this reaction requires the 1,3-dipole and the dipolarophile to approach each other in a specific orientation to form the transition state.[1]

  • Bulky Substituents: Large, bulky substituents on either the 1,3-dipole or the dipolarophile can sterically clash in the transition state, increasing its energy and thus slowing down the reaction.

  • Isomerism of the Dipolarophile: The geometry of the dipolarophile can also play a role. For example, trans-isomers are often more reactive than cis-isomers because the substituents on a cis-alkene can lead to increased steric clash as the bond angles change during the reaction.[4]

  • Intramolecular Reactions: In cases of intramolecular cycloadditions, the length and flexibility of the tether connecting the dipole and dipolarophile are critical for allowing the reactive moieties to adopt the necessary conformation for the reaction to occur.

If you suspect steric hindrance is an issue, you may need to consider redesigning your substrates to reduce steric bulk near the reacting centers or explore alternative synthetic routes.

Question 5: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of electronic and steric effects, which can be understood through Frontier Molecular Orbital (FMO) theory.[1][8] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored regioisomer.

  • Electronic Effects: Electron-withdrawing groups on the dipolarophile generally favor the interaction of its LUMO with the HOMO of the 1,3-dipole.[1] Conversely, electron-donating groups on the dipolarophile favor the interaction of its HOMO with the LUMO of the 1,3-dipole.[1] By modifying the electronic nature of your substituents, you can often influence the regiochemical outcome.

  • Catalysis: For azide-alkyne cycloadditions, the use of a copper(I) catalyst strongly directs the reaction to form the 1,4-disubstituted-1,2,3-triazole.[9] In contrast, ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer.[2]

  • Directed Cycloadditions: In some cases, a directing group on one of the reactants can chelate to a metal ion, guiding the approach of the other reactant and leading to high diastereoselectivity.[4]

Quantitative Data Summary
FactorPotential IssueRecommended Action
Reagents Impurities, decompositionUse freshly purified reagents; verify purity by NMR/LC-MS.
Stoichiometry Inaccurate molar ratiosUse a slight excess (1.1-1.2 eq.) of one reactant.
Solvent Poor solubility, suboptimal polarityScreen a range of solvents with varying polarities.[3]
Temperature Insufficient activation energyGradually increase the reaction temperature; consider microwave heating.[5]
Catalyst (CuAAC) Oxidation to Cu(II), poisoningDegas solvents, use a reducing agent (sodium ascorbate), add a stabilizing ligand.
Steric Hindrance Bulky substituents impeding approachRedesign substrates to reduce steric bulk.[4]
Regioselectivity Formation of multiple isomersModify electronic properties of substituents; use a directing catalyst (e.g., Cu(I) for 1,4-triazoles).[9]
Experimental Protocols
Protocol: Degassing a Solvent for Oxygen-Sensitive Reactions
  • Setup: Place your chosen solvent in a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Nitrogen Purge: Insert a long needle connected to a nitrogen line through the septum so that it is submerged in the solvent.

  • Venting: Insert a second, shorter needle through the septum to act as a vent.

  • Sparging: Bubble nitrogen through the solvent for 15-30 minutes while stirring.

  • Storage: After degassing, remove the needles and store the solvent under a positive pressure of nitrogen.

Diagram of Experimental Workflow

experimental_workflow start Reaction Setup reagents Add 1,3-Dipole and Dipolarophile to Flask start->reagents solvent Add Degassed Solvent reagents->solvent catalyst If applicable, add Catalyst (e.g., Cu(I) source, reducing agent, and ligand) solvent->catalyst reaction Stir at Desired Temperature catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench Reaction and Perform Workup monitoring->workup Reaction Complete analysis Analyze Product (NMR, MS) workup->analysis

Caption: A generalized experimental workflow for performing a 1,3-dipolar cycloaddition.

References

Sources

identifying and characterizing unexpected adducts of 2,4,6-trimethylbenzonitrile n-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4,6-Trimethylbenzonitrile N-Oxide Applications

Introduction: this compound (Mesitonitrile oxide) is a sterically hindered and relatively stable nitrile oxide, making it a valuable reagent in 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic molecules.[1] However, its high reactivity can also lead to the formation of unexpected side products or adducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize these unexpected outcomes, ensuring the integrity and success of their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a compound with a molecular weight of 322.4 g/mol , exactly double that of my starting nitrile oxide. What is this species?

A1: You have likely formed a dimer of this compound. Nitrile oxides, even sterically hindered ones, can undergo spontaneous dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[2][3] While high steric hindrance from the ortho-methyl groups on the mesityl group reduces the rate of dimerization compared to simpler aromatic nitrile oxides, it can still occur, particularly under prolonged reaction times or at elevated temperatures.[2][4]

  • Causality: The dimerization is a type of [3+2] cycloaddition where one molecule of the nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile. Theoretical studies suggest this proceeds through a stepwise mechanism involving dinitrosoalkene diradical intermediates.[3][5]

  • Identification: The most likely structure is 3,4-dimesityl-1,2,5-oxadiazole-2-oxide (dimesitylfurazan oxide). Its formation can be confirmed by standard analytical techniques.

  • Troubleshooting: To minimize dimerization, consider the following:

    • In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile rather than isolating it first. This ensures the intended cycloaddition reaction is kinetically favored.

    • Control Temperature: Avoid unnecessarily high temperatures, as this can promote both dimerization and rearrangement to the isocyanate.

    • Reagent Stoichiometry: Use a slight excess of the dipolarophile to increase the probability of the desired intermolecular reaction.

Q2: During workup or upon heating, I've isolated a product with a strong, sharp absorption in its IR spectrum around 2270 cm⁻¹. What is this unexpected product?

A2: This is a classic sign of an isocyanate. The peak at ~2250-2275 cm⁻¹ is highly characteristic of the N=C=O stretching vibration. This compound can undergo a thermal or acid-catalyzed rearrangement to form 2,4,6-trimethylphenyl isocyanate.[6][7][8]

  • Causality: This rearrangement is a well-documented reaction pathway for nitrile oxides.[6] Kinetic studies on this compound suggest the mechanism may involve an initial polymerization followed by the breakdown of the polymer to the isocyanate, rather than a simple intramolecular process.[7][8] The reaction can also be catalyzed by electrophiles like trifluoroacetic acid or even sulfur dioxide.[7][9]

  • Identification: The identity of 2,4,6-trimethylphenyl isocyanate can be confirmed by comparing its spectroscopic data with a known standard or literature values.

  • Troubleshooting:

    • Thermal Management: Conduct reactions at the lowest effective temperature. If purification requires heating (e.g., distillation), be aware that this can induce the rearrangement.

    • pH Control: Avoid acidic conditions during workup if possible, as acids can catalyze the rearrangement.[7]

Q3: My mass spectrometry results show a molecular ion peak at M+18, suggesting the addition of a water molecule. What is the likely adduct?

A3: The addition of water to a nitrile oxide results in the formation of a hydroxamic acid. In your case, this would be 2,4,6-trimethylbenzohydroxamic acid. This typically occurs when residual water is present in the reaction solvents or reagents.

  • Causality: The carbon atom of the nitrile oxide is electrophilic and susceptible to nucleophilic attack by water. The initial adduct tautomerizes to the more stable hydroxamic acid. Under harsh acidic or basic conditions, this hydroxamic acid can be further hydrolyzed to the corresponding carboxylic acid (2,4,6-trimethylbenzoic acid) and hydroxylamine.[10][11][12][13][14]

  • Identification: Hydroxamic acids can be identified by their characteristic spectroscopic signatures, including broad O-H and N-H stretches in the IR spectrum and exchangeable protons in the ¹H NMR spectrum.

  • Troubleshooting:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.

    • Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purify Reagents: Ensure all starting materials and reagents are free from water.

Troubleshooting Guide: A Systematic Approach to Adduct Identification

You've performed a reaction with this compound, but the NMR is messy, or the TLC plate shows multiple unexpected spots. Here is a step-by-step workflow to identify the unknown adducts.

Step 1: Isolation and Purification

It is critical to isolate the adduct in a pure form before characterization.

  • Technique Selection: Use an appropriate chromatographic technique.

    • Flash Column Chromatography: Often the first choice for separating compounds with different polarities. Use a graded solvent system (e.g., hexanes/ethyl acetate) to elute the different components.

    • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for separating small quantities of material or for compounds that are difficult to resolve by column chromatography.

    • Recrystallization: If the adduct is a solid and a suitable solvent system can be found, this is an excellent method for obtaining high-purity material suitable for X-ray crystallography.

Step 2: Preliminary Spectroscopic Analysis

Once a pure sample is obtained, perform initial analyses to gather fundamental data.

Analytical TechniquePurposeKey Signatures for Unexpected Adducts
Infrared (IR) Spectroscopy Identify key functional groups.Isocyanate: Strong, sharp peak at ~2270 cm⁻¹.Hydroxamic Acid: Broad O-H/N-H stretches (~3300-2500 cm⁻¹), C=O stretch (~1650 cm⁻¹).Furoxan (Dimer): Complex fingerprint region, N-O stretches.
Low-Resolution Mass Spectrometry (LRMS) Determine the nominal molecular weight.Dimer: M⁺ peak at ~322.Isocyanate: M⁺ peak at ~161 (isomeric with starting material).Hydrolysis Product: M⁺ peak at ~179.
Step 3: High-Resolution Structural Elucidation

With preliminary data, proceed to more detailed techniques to determine the precise structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the exact mass and, therefore, the elemental composition (molecular formula) of the adduct. This is crucial for distinguishing between isomers (like the starting material and the isocyanate) and confirming the identity of other adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Look for the disappearance of the characteristic mesityl group signals of the starting material and the appearance of new, unexpected signals.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shift provides information about the carbon's functional group. For example, an isocyanate carbon appears around 120-130 ppm, while a hydroxamic acid carbonyl is much further downfield (~160-170 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for piecing together the full structure of a completely unknown adduct.

      • COSY identifies proton-proton couplings (protons on adjacent carbons).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different fragments of the molecule.

Step 4: Unambiguous Confirmation (If Necessary)
  • X-ray Crystallography: If you can grow a suitable single crystal of the unknown adduct, this technique provides an unambiguous, three-dimensional structure. This is the "gold standard" for structural confirmation.

Visualized Workflows and Pathways

Diagram 1: Potential Reaction Pathways This diagram illustrates the primary reaction pathways available to this compound, including the desired cycloaddition and common unexpected side reactions.

G A 2,4,6-Trimethylbenzonitrile N-Oxide (Starting Material) B [3+2] Cycloaddition Product (Desired Adduct) A->B + Dipolarophile C Furoxan Dimer (Unexpected Adduct) A->C + Another Nitrile Oxide (Heat/Time) D Isocyanate (Rearrangement Product) A->D Heat / Acid Catalyst E Hydroxamic Acid (Hydrolysis Product) A->E + H2O

Caption: Competing reaction pathways for this compound.

Diagram 2: Workflow for Adduct Characterization This workflow provides a logical sequence of steps for identifying an unknown side product from a reaction.

G cluster_0 Phase 1: Isolation cluster_1 Phase 2: Analysis & Elucidation cluster_2 Phase 3: Confirmation A Crude Reaction Mixture (Multiple Spots on TLC) B Purification (Column, Prep-TLC, or Recrystallization) A->B C Isolated Unknown Adduct B->C D HRMS (Determine Molecular Formula) C->D E IR Spectroscopy (Identify Functional Groups) C->E F 1D & 2D NMR (Determine Connectivity) C->F G Propose Structure D->G E->G F->G H Compare with Literature Data G->H I X-Ray Crystallography (If possible) G->I J Confirmed Structure H->J I->J

Caption: Systematic workflow for identifying unknown chemical adducts.

References

  • Rearrangement of nitrile oxides to isocyanates. ResearchGate. [Link]

  • The Nitrile Oxide-Isocyanate Rearrangement. RSC Publishing. [Link]

  • Nitrile oxides. XI. Dimerization of a sterically hindered nitrile oxide. Dimesitylfurazan oxide. ACS Publications. [Link]

  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. Semantic Scholar. [Link]

  • The nitrile oxide–isocyanate rearrangement. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Nitrile oxides. XI. Dimerization of a sterically hindered nitrile oxide. Dimesitylfurazan oxide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One perverted rearrangement: a detailed quantum-chemical study of Thiemann-type SO2-mediated conversion of nitrile oxide into isocyanate. ChemRxiv | Cambridge Open Engage. [Link]

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]

  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. ResearchGate. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters - ACS Publications. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley. [Link]

  • Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]

  • Nitrile Oxides. ResearchGate. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitrile hydrolysis with subsequent conversion to the hydroxamic acid... ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • The Reaction of this compound with Polysubstituted p-Benzoquinones. Sci-Hub. [Link]

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

  • cycloadditions with nitrile oxides. YouTube. [Link]

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

  • The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]

  • Reaction of Nitrile Oxide-Quinone Cycloadducts. III. Reinvestigation of the Base-Induced Isomerization of the 1. Oxford Academic. [Link]

  • Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. BazTech. [Link]

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Technical Support Center: Optimizing Substrate Scope for 2,4,6-Trimethylbenzonitrile N-Oxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 2,4,6-trimethylbenzonitrile N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during experimentation. Here, we leverage our expertise to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Introduction to this compound

This compound, also known as mesitonitrile N-oxide, is a highly valuable reagent in organic synthesis, primarily utilized for 1,3-dipolar cycloaddition reactions. Its defining feature is its exceptional stability compared to other aromatic nitrile oxides.[1] This stability arises from the steric hindrance provided by the two ortho-methyl groups, which effectively prevents the common side reaction of dimerization into a furoxan.[1] This characteristic allows for more controlled and predictable reactions, making it an ideal 1,3-dipole for the synthesis of a wide variety of five-membered heterocycles, such as isoxazolines and isoxazoles.

The reactivity of this compound is governed by the principles of frontier molecular orbital (FMO) theory. In most cases, these cycloadditions are HOMO(dipole)-LUMO(dipolarophile) controlled, meaning the nitrile N-oxide acts as a nucleophilic dipole.[2] Consequently, electron-deficient dipolarophiles generally exhibit higher reactivity. However, the steric bulk of the mesityl group can also play a significant role in determining the feasibility and outcome of the reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to a slow or stalled reaction. A systematic approach to troubleshooting is recommended.

  • Insufficiently Activated Dipolarophile: this compound reacts best with electron-poor dipolarophiles. If your substrate is an electron-rich or sterically hindered alkene/alkyne, the reaction may be inherently slow.

    • Solution 1: Lewis Acid Catalysis. The addition of a Lewis acid can accelerate the reaction by coordinating to the dipolarophile, lowering its LUMO energy and making it more electrophilic.[3][4][5] Common Lewis acids to screen include MgBr₂·OEt₂, Sc(OTf)₃, and ZnCl₂. Start with catalytic amounts (e.g., 10 mol%) and monitor for improvement.

    • Solution 2: Increase Temperature. While this compound is relatively stable, prolonged heating at very high temperatures can lead to decomposition. A moderate increase in temperature (e.g., from room temperature to 40-60 °C) can often enhance the reaction rate without significant degradation.

    • Solution 3: Increase Concentration. A higher concentration of reactants can favor the desired bimolecular cycloaddition over potential unimolecular decomposition pathways of the nitrile N-oxide (though this is less of a concern for this stable variant).

  • Steric Hindrance: The bulky mesityl group of the nitrile N-oxide can clash with bulky substituents on the dipolarophile.

    • Solution: If both reactants are sterically demanding, the reaction may not be feasible under standard conditions. Consider if a less sterically hindered analogue of your dipolarophile could be used. High-pressure conditions have been shown to be effective for cycloadditions involving sterically crowded reactants, though this requires specialized equipment.[6]

  • Solvent Effects: The choice of solvent can influence reaction rates.

    • Solution: While a range of aprotic solvents like toluene, THF, and dichloromethane are commonly used, for some cycloadditions, polar or aqueous media can accelerate the reaction due to hydrophobic effects and hydrogen bonding.[6][7][8][9] A solvent screen is advisable for challenging substrates.

Question 2: I am observing the formation of multiple products. How can I improve the selectivity?

Answer:

The formation of multiple products can be due to issues with regioselectivity or the presence of side reactions.

  • Poor Regioselectivity: With unsymmetrical dipolarophiles, two regioisomers can be formed. For terminal alkenes and alkynes, the reaction with nitrile oxides typically yields the 5-substituted isoxazoline/isoxazole with high regioselectivity.[10] However, with 1,2-disubstituted or internal alkenes/alkynes, a mixture of regioisomers is more common.

    • Solution: Altering the solvent or introducing a Lewis acid catalyst can sometimes influence the regiochemical outcome. Computational studies can also help predict the favored regioisomer based on FMO analysis.[11]

  • Side Reactions: Although dimerization is suppressed, other side reactions can occur.

    • Deoxygenation: Some substrates, like certain ketens, can deoxygenate the nitrile N-oxide to the corresponding nitrile (2,4,6-trimethylbenzonitrile).[12]

    • Reaction with Functional Groups: If your dipolarophile contains other reactive functional groups, the nitrile N-oxide may react with them. For instance, reactions with some p-benzoquinones can lead to addition at the carbonyl group instead of the C=C bond.

    • Solution: Careful analysis of the reaction mixture by LC-MS and NMR is crucial to identify byproducts. If a specific side reaction is identified, protecting the reactive functional group on the dipolarophile may be necessary.

Question 3: How do I effectively monitor the progress of my reaction?

Answer:

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[8][10][13][14][15]

  • TLC Protocol:

    • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • On a TLC plate, spot the starting dipolarophile, the this compound, and a co-spot of both.

    • As the reaction proceeds, take aliquots from the reaction mixture and spot them on the TLC plate.

    • The disappearance of the starting materials and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.

    • Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).

  • NMR Spectroscopy: For a more quantitative assessment, ¹H NMR spectroscopy can be used. The appearance of characteristic peaks for the isoxazoline/isoxazole product and the disappearance of the signals from the starting materials can be monitored over time.

Question 4: What is the best way to work up and purify my product?

Answer:

A standard aqueous workup followed by column chromatography is generally effective.

  • Workup:

    • Once the reaction is complete (as determined by TLC), quench the reaction mixture, if necessary (e.g., if a Lewis acid was used, a mild aqueous quench may be appropriate).

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove any water-soluble byproducts or reagents.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[11][13][16]

    • The choice of eluent will depend on the polarity of the product. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Recrystallization can also be an effective purification method for solid products.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of stable nitrile oxides.

Materials:

  • 2,4,6-Trimethylbenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Triethylamine

  • Diethyl ether

Procedure:

  • Dissolve 2,4,6-trimethylbenzaldehyde oxime in DCM.

  • Add a solution of NCS in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC).

  • Add triethylamine dropwise at 0 °C to generate the nitrile N-oxide in situ.

  • For isolation of the stable nitrile N-oxide, the reaction can be worked up by washing with water and brine, drying the organic layer, and removing the solvent. The crude product can be purified by recrystallization from a suitable solvent like methanol.

Protocol 2: General Procedure for a 1,3-Dipolar Cycloaddition Reaction

Materials:

  • This compound

  • Dipolarophile (e.g., an alkene or alkyne)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a clean, dry flask, dissolve the dipolarophile in the chosen anhydrous solvent.

  • Add this compound (typically 1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Scope Data

The following table summarizes the reactivity of this compound with various classes of dipolarophiles.

Dipolarophile ClassReactivityComments
Electron-Deficient Alkenes HighGenerally proceed smoothly at room temperature to give high yields of the corresponding isoxazolines.
Electron-Rich Alkenes Moderate to LowMay require heating or the use of a Lewis acid catalyst to achieve reasonable reaction rates and yields.
Sterically Hindered Alkenes Low to No ReactionThe bulky mesityl group of the nitrile N-oxide can significantly hinder the approach to a sterically demanding alkene.
Terminal Alkynes HighReact readily to form 5-substituted isoxazoles with excellent regioselectivity.
Internal Alkynes ModerateReactions are often slower and may yield a mixture of regioisomers.
C=N Bonds (Imines) ModerateCan be effective dipolarophiles, leading to the formation of 1,2,4-oxadiazoline derivatives.
C=O Bonds (Ketones/Quinones) Substrate DependentGenerally unreactive, but activated carbonyls, such as those in certain p-benzoquinones, can undergo cycloaddition.
Ketens VariableSome ketens react to form oxazolinone adducts, while others fail to react or cause deoxygenation of the nitrile N-oxide.[12]

Visualizations

Diagram 1: General Mechanism of 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product nitrile_oxide 2,4,6-Trimethylbenzonitrile N-Oxide (1,3-Dipole) transition_state Concerted, Asynchronous Transition State nitrile_oxide->transition_state HOMO-LUMO Interaction dipolarophile Alkene/Alkyne (Dipolarophile) dipolarophile->transition_state product Isoxazoline/Isoxazole (5-membered ring) transition_state->product

Caption: Concerted mechanism of 1,3-dipolar cycloaddition.

Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions

G start Low or No Product Formation check_dipolarophile Is the dipolarophile electron-deficient? start->check_dipolarophile check_sterics Are reactants sterically hindered? check_dipolarophile->check_sterics Yes lewis_acid Add Lewis Acid Catalyst (e.g., MgBr2·OEt2) check_dipolarophile->lewis_acid No increase_temp Increase Reaction Temperature (40-60 °C) check_sterics->increase_temp No high_pressure Consider High-Pressure Conditions (Specialized) check_sterics->high_pressure Yes solvent_screen Perform a Solvent Screen increase_temp->solvent_screen success Improved Yield lewis_acid->success increase_conc Increase Reactant Concentration increase_conc->success high_pressure->success solvent_screen->increase_conc

Caption: Troubleshooting guide for low-yielding reactions.

References

  • Blokzijl, W., & Engberts, J. B. F. N. (1993). Hydrophobic Effects in Aqueous Solutions of Nonionic Solutes. Angewandte Chemie International Edition in English, 32(11), 1545-1566. [Link]

  • van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801–8805. [Link]

  • Evans, A. R., & Taylor, G. A. (1983). Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1, 979-983. [Link]

  • El-Sheref, E. M., & El-Sayed, R. (2023). Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. Reaction Kinetics, Mechanisms and Catalysis, 136(4), 2045-2065. [Link]

  • Wang, K. K., Li, Y. L., Zhao, Y. C., & Sun, A. (2020). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 10(52), 31335-31339. [Link]

  • Rassukana, Y. V., Vovk, M. V., & Vasin, A. V. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6649. [Link]

  • Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4966. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Zhang, Y. (2008). Study on Synthesis of 2,4,6-trimethylbenzaldehyde. Dalian University of Technology. [Link]

  • Shiraishi, S., Ikeuchi, S., Senō, M., & Asahara, T. (1978). The Reaction of this compound with Polysubstituted p-Benzoquinones. Bulletin of the Chemical Society of Japan, 51(3), 921-925. [Link]

  • Chiba, K., & Tada, M. (1994). Product Class 15: Oximes. In Science of Synthesis (Vol. 27, pp. 603-648). Thieme. [Link]

  • Organic Syntheses. (2018). Acetophenone O-acetyl oxime. Org. Synth. 2018, 95, 1-14. [Link]

  • Sciforum. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2018, M983. [Link]

  • Kumar, R., & Sharma, P. (2021). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Omega, 6(35), 22765–22775. [Link]

  • Acharjee, N., Banerji, A., & Prangé, T. (2011). 1,3-Dipolar cycloadditions. Part XXI: Catalytic effects of Lewis acids on 1,3-dipolar cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to benzylidene acetophenone. Indian Journal of Chemistry - Section B, 50B(6), 835-840. [Link]

  • Kozikowski, A. P., & Adamczyk, M. (1982). The Isoxazoline Route to α-Methylene Lactones. The Journal of Organic Chemistry, 48(3), 366–372. [Link]

  • Stoltz, B. M. (n.d.). Dipolar Cycloadditions. Caltech. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Jones, A. D., Knight, D. W., & Thornton, S. R. (1999). On the Lewis acid-induced[7][8]-dipolar cycloaddition of allylic and homoallylic alcohols to N-methyl-C-phenyl nitrone. Journal of the Chemical Society, Perkin Transactions 1, (22), 3337-3344. [Link]

  • Banerji, A., Acharjee, N., & Prangé, T. (2011). Catalytic effects of Lewis acids on 1,3- dipolar cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to benzylidene acetophenone. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 50B(6), 835-840. [Link]

  • O'Donnell, M. J., & Polt, R. (1982). 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives. The Journal of Organic Chemistry, 47(13), 2663–2666. [Link]

  • Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH. [Link]

  • van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801-8805. [Link]

  • Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4966. [Link]

  • Studer, A., & Curran, D. P. (2002). The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms. The Journal of Organic Chemistry, 67(19), 6831-6834. [Link]

  • Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4966. [Link]

  • Ismaili, H., & Front, S. (2020). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. [Link]

  • Volodarsky, L. B., Reznikov, V. A., & Ovcharenko, V. I. (1994). Synthetic Chemistry of Stable Nitroxides. CRC press. [Link]

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Technical Support Center: Navigating Steric Hindrance in Reactions of 2,4,6-Trimethylbenzonitrile N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile N-oxide). This guide is designed to provide in-depth troubleshooting advice and practical solutions for the unique challenges posed by the steric bulk of this versatile yet demanding reagent. The significant steric hindrance originating from the two ortho-methyl groups on the benzene ring profoundly influences its reactivity, often leading to sluggish or low-yielding reactions.[1] This resource will equip you with the knowledge to diagnose common issues and implement effective strategies to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My [3+2] cycloaddition reaction with this compound is extremely slow or not proceeding at all. What is the primary cause?

Answer:

The primary reason for the low reactivity of this compound in [3+2] cycloaddition reactions is the severe steric hindrance created by the two ortho-methyl groups of the mesityl moiety.[1] These methyl groups effectively shield the nitrile oxide functional group, impeding the approach of the dipolarophile to form the necessary transition state for the cycloaddition to occur.

This steric shielding, while contributing to the remarkable stability of mesitonitrile N-oxide as a crystalline solid, acts as a significant kinetic barrier that must be overcome for the reaction to proceed at a reasonable rate.[1] Unlike less hindered nitrile oxides that may readily dimerize to form furoxans, the main challenge with this compound is its inherent lack of reactivity towards many common dipolarophiles under standard reaction conditions.[1][2]

Troubleshooting Guide 1: Enhancing Reaction Rates for Sluggish Cycloadditions

If you are experiencing slow or non-existent reactions, consider the following strategies to overcome the steric barrier:

Option 1: Increase Thermal Energy

  • Rationale: Providing more thermal energy to the system can help the reacting molecules overcome the activation energy barrier imposed by steric hindrance.

  • Protocol:

    • Gradually increase the reaction temperature in 10-20 °C increments.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique at each temperature increment.

    • Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. High temperatures can sometimes lead to decomposition or side reactions.

Option 2: Employ a More Reactive Dipolarophile

  • Rationale: The electronic properties of the dipolarophile play a crucial role.[3] Electron-deficient or strained dipolarophiles are inherently more reactive in 1,3-dipolar cycloadditions and can more effectively overcome the steric shield of the mesityl group.

  • Examples of More Reactive Dipolarophiles:

    • Electron-Deficient Alkenes: Acrylates, maleimides, and other alkenes bearing electron-withdrawing groups.

    • Strained Alkenes: Norbornene and its derivatives.

    • Alkynes: Electron-poor alkynes can also exhibit enhanced reactivity.

Workflow for Selecting a More Reactive Dipolarophile:

start Initial Dipolarophile Shows Low Reactivity electron_deficient Consider Electron-Deficient Alkenes/Alkynes (e.g., acrylates, maleimides) start->electron_deficient strained Consider Strained Alkenes (e.g., norbornene) start->strained evaluate Evaluate Compatibility with Overall Synthetic Scheme electron_deficient->evaluate strained->evaluate proceed Proceed with New Dipolarophile evaluate->proceed

Caption: Decision workflow for choosing a more reactive dipolarophile.

FAQ 2: I've tried heating and using a more activated dipolarophile, but my yields are still low. Are there catalytic methods to promote the reaction?

Answer:

Yes, Lewis acid catalysis is a powerful strategy to accelerate 1,3-dipolar cycloadditions, especially when steric hindrance is a limiting factor.[4]

Mechanism of Lewis Acid Catalysis:

A Lewis acid will coordinate to the dipolarophile, often at a carbonyl oxygen or other Lewis basic site. This coordination withdraws electron density from the dipolarophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower LUMO energy leads to a smaller energy gap between the LUMO of the dipolarophile and the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide, resulting in a more favorable orbital interaction and a faster reaction rate.

cluster_0 Lewis Acid Catalyzed Cycloaddition Dipolarophile Dipolarophile (e.g., an enone) ActivatedComplex Activated Dipolarophile-Lewis Acid Complex (Lowered LUMO) Dipolarophile->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Sc(OTf)₃) LewisAcid->ActivatedComplex TransitionState Favorable Transition State ActivatedComplex->TransitionState NitrileOxide This compound (HOMO) NitrileOxide->TransitionState Faster Attack Product Cycloadduct TransitionState->Product

Caption: Mechanism of Lewis acid catalysis in [3+2] cycloaddition.

Troubleshooting Guide 2: Implementing Lewis Acid Catalysis

Recommended Lewis Acids:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Magnesium bromide (MgBr₂)

  • Zinc(II) triflate (Zn(OTf)₂)

  • Titanium(IV) chloride (TiCl₄) - use with caution, can be harsh

  • Iron and Ruthenium based catalysts have also been shown to be effective.[5]

General Protocol for a Trial Reaction with Lewis Acid Catalysis:

  • Drying: Thoroughly dry all glassware and solvents. Lewis acids are sensitive to moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Lewis Acid: To a solution of your dipolarophile in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C or room temperature, add the Lewis acid (typically 10-20 mol%).

  • Stirring: Stir the mixture for 15-30 minutes to allow for complexation.

  • Addition of Nitrile Oxide: Add the this compound to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or another appropriate method.

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution) and proceed with standard extraction and purification procedures.

CatalystTypical Loading (mol%)Common SolventsNotes
Sc(OTf)₃10-20CH₂Cl₂, TolueneGenerally mild and effective.
MgBr₂20-50Et₂O, THFCan be effective for enone dipolarophiles.
Zn(OTf)₂10-20CH₂Cl₂, MeCNAnother mild and versatile option.
FAQ 3: Are there non-catalytic methods to overcome extreme cases of steric hindrance?

Answer:

Yes, for particularly challenging substrates where thermal activation and Lewis acid catalysis are insufficient, applying high pressure can be a highly effective, albeit more specialized, technique.

Rationale for High-Pressure Conditions:

Cycloaddition reactions typically proceed through a transition state that has a smaller volume than the sum of the volumes of the reactants. According to the principles of chemical kinetics and thermodynamics, applying external pressure favors reactions that have a negative activation volume. This means that high pressure can significantly accelerate sterically hindered cycloadditions.

Troubleshooting Guide 3: High-Pressure Experimentation

This technique requires specialized equipment and expertise.

General Considerations:

  • Pressure Range: Typical pressures for these reactions range from 8 to 15 kbar.

  • Solvents: A solvent that remains liquid under high pressure and dissolves the reactants is required. Common choices include dichloromethane and toluene.

  • Reaction Time: High pressure can dramatically reduce reaction times, often from days to hours.

  • Safety: High-pressure experiments should only be conducted by trained personnel using certified equipment.

Comparative Data for a Hypothetical Reaction:

ConditionTemperature (°C)PressureTimeYield (%)
Standard80Atmospheric48 h< 5
Lewis Acid (20 mol%)25Atmospheric24 h30-50
High Pressure2510 kbar6 h> 80

Summary of Troubleshooting Strategies

start Low Yield/Slow Reaction with this compound thermal Strategy 1: Increase Temperature start->thermal dipolarophile Strategy 2: Use More Reactive Dipolarophile (Electron-Deficient or Strained) start->dipolarophile lewis_acid Strategy 3: Lewis Acid Catalysis (e.g., Sc(OTf)₃) start->lewis_acid high_pressure Strategy 4: High Pressure (Specialized Equipment) start->high_pressure success Improved Yield/Reaction Rate thermal->success dipolarophile->success lewis_acid->success high_pressure->success

Caption: Overview of strategies to overcome steric hindrance.

References

  • Feuer, H. (Ed.). (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis. John Wiley & Sons, Inc.
  • Maruoka, K., & Ooi, T. (2007). Asymmetric 1,3-Dipolar Cycloadditions of Nitrones and Methacrolein Catalyzed by Chiral Bis-Titanium Lewis Acid. The Journal of Organic Chemistry, 72(16), 6294–6296. [Link]

  • Kündig, E. P., & Saudan, C. M. (2001). Iron and ruthenium Lewis acid catalyzed asymmetric 1,3-dipolar cycloaddition reactions between nitrones and enals. Tetrahedron Letters, 42(41), 7361-7364. [Link]

  • Sutulo, A. A., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(11), 3328. [Link]

  • Kumar, A., et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 91-101. [Link]

  • Ríos-Gutiérrez, M., et al. (2016). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, 81(1), 143-152. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. [Link]

  • Dow Chemical Company. (1999). Synthesis of stable nitrile oxide compounds.
  • Deng, W., et al. (2022). Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. Nature Communications, 13(1), 724. [Link]

  • Hemming, K., et al. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. ARKIVOC, 2000(5), 684-697. [Link]

  • Wang, Y., et al. (2019). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 9(28), 16147-16151. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Trimethylbenzonitrile N-Oxide and Benzonitrile Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of synthetic endeavors. Nitrile oxides are highly valuable intermediates, particularly for the construction of five-membered heterocycles via 1,3-dipolar cycloaddition reactions. This guide provides a detailed comparative analysis of the reactivity of two commonly employed nitrile oxides: the sterically hindered 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide) and the parent benzonitrile oxide. This comparison is grounded in experimental observations and computational studies to provide a clear understanding of their respective utility.

Introduction to Nitrile Oxides

Nitrile oxides are functional groups with the structure R-C≡N⁺-O⁻. They are classified as 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes, alkynes) to furnish isoxazolines and isoxazoles, respectively.[1][2] These heterocyclic motifs are prevalent in numerous biologically active molecules and functional materials, making the 1,3-dipolar cycloaddition of nitrile oxides a cornerstone of modern synthetic chemistry.

The reactivity of a nitrile oxide is governed by a delicate interplay of steric and electronic factors. Substituents on the aromatic ring can modulate the energy of the frontier molecular orbitals (HOMO and LUMO), influencing the rate and regioselectivity of the cycloaddition. Furthermore, steric hindrance can impact the stability of the nitrile oxide and its approach to the dipolarophile.

The Contenders: A Tale of Two Nitrile Oxides

This guide focuses on two archetypal benzonitrile oxides:

  • Benzonitrile Oxide (BNO): The parent compound of the aromatic nitrile oxide family. It is typically generated in situ from the corresponding benzaldoxime or benzhydroximoyl halide due to its propensity to dimerize to form a furoxan (1,2,5-oxadiazole 2-oxide).

  • This compound (TMBO): Also known as mesitonitrile oxide, this derivative is substituted with three methyl groups at the ortho and para positions of the benzene ring. A key feature of TMBO is its exceptional stability; it is a crystalline solid that can be isolated and stored.[2]

Comparative Analysis of Reactivity

The primary distinction in the reactivity of BNO and TMBO stems from the steric and electronic effects imparted by the three methyl groups on the TMBO scaffold.

Steric Effects: Stability vs. Reactivity

The most significant difference between BNO and TMBO is their stability. Benzonitrile oxide is highly reactive and readily dimerizes. In contrast, the two ortho-methyl groups in TMBO provide substantial steric shielding to the nitrile oxide functionality, effectively preventing self-condensation.[2] This steric protection makes TMBO a commercially available and user-friendly reagent.

However, this same steric bulk can also hinder its reactivity towards dipolarophiles. The bulky mesityl group can impede the approach of the nitrile oxide to the reaction partner, potentially leading to slower reaction rates compared to the less encumbered benzonitrile oxide, especially with sterically demanding dipolarophiles.

Electronic Effects: The Influence of Methyl Groups

The three methyl groups on the aromatic ring of TMBO are electron-donating groups (EDGs) through an inductive effect. These EDGs increase the electron density on the aromatic ring and, to a lesser extent, on the nitrile oxide moiety. This has implications for the frontier molecular orbitals (FMOs) of TMBO compared to BNO.

Computational studies on substituted benzonitriles indicate that EDGs raise the energy of the HOMO.[3][4] In the context of a 1,3-dipolar cycloaddition, a higher energy HOMO on the nitrile oxide can lead to a smaller energy gap with the LUMO of an electron-deficient dipolarophile, potentially accelerating the reaction. Conversely, for reactions with electron-rich dipolarophiles, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. In this scenario, the electron-donating methyl groups would slightly raise the LUMO energy of TMBO, potentially slowing the reaction compared to BNO.

Therefore, the electronic effect of the methyl groups in TMBO can either enhance or diminish its reactivity depending on the electronic nature of the dipolarophile.

Experimental Evidence and Reactivity Profiles

1,3-Dipolar Cycloaddition Reactions:

Both BNO and TMBO are extensively used in 1,3-dipolar cycloaddition reactions.

  • Benzonitrile Oxide (BNO): Due to its smaller size, BNO generally reacts faster with a broader range of dipolarophiles, including those with some degree of steric hindrance. Its reactivity is well-documented with alkenes, alkynes, and other unsaturated systems.[5][6]

  • This compound (TMBO): TMBO is also an effective 1,3-dipole but may exhibit lower reaction rates with sterically hindered dipolarophiles. However, its stability allows for reactions to be carried out at higher temperatures for extended periods without significant decomposition, which can compensate for its potentially lower intrinsic reactivity. Studies have shown its successful reaction with various di- and tetrasubstituted p-benzoquinones.[7][8]

FeatureBenzonitrile Oxide (BNO)This compound (TMBO)
Stability Low (generated in situ)High (isolable crystalline solid)
Steric Hindrance LowHigh
Electronic Nature Parent systemElectron-rich (due to 3 methyl groups)
Reactivity with Sterically Hindered Dipolarophiles Generally higherGenerally lower
Handling Requires in situ generationCommercially available, easy to handle

Experimental Protocols

In situ Generation and Cycloaddition of Benzonitrile Oxide

This protocol describes a typical procedure for the in situ generation of benzonitrile oxide from benzhydroximoyl chloride and its subsequent reaction with an alkene.

Materials:

  • Benzhydroximoyl chloride

  • Alkene (dipolarophile)

  • Triethylamine (Et₃N)

  • Toluene (or other suitable solvent)

Procedure:

  • Dissolve the alkene (1.0 eq) and benzhydroximoyl chloride (1.1 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 eq) in toluene to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Cycloaddition of this compound

This protocol outlines a general procedure for the reaction of the stable TMBO with an alkene.

Materials:

  • This compound (TMBO)

  • Alkene (dipolarophile)

  • Toluene (or other suitable solvent)

Procedure:

  • Dissolve TMBO (1.0 eq) and the alkene (1.1 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (can range from a few hours to several days).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Framework for Reagent Selection

The choice between BNO and TMBO should be guided by the specific requirements of the desired transformation.

Reagent_Selection start Start: Need for a Nitrile Oxide Cycloaddition stability Is stability and ease of handling critical? start->stability sterics Is the dipolarophile sterically hindered? stability->sterics No use_tmbo Use this compound (TMBO) stability->use_tmbo Yes electronics Is the dipolarophile electron-rich or electron-poor? sterics->electronics No use_bno Use Benzonitrile Oxide (BNO) sterics->use_bno Yes electronics->use_tmbo Electron-poor electronics->use_bno Electron-rich consider_both Both reagents may be suitable; consider trial reactions electronics->consider_both Ambiguous/Neutral

Caption: Decision workflow for selecting between BNO and TMBO.

Conclusion

Both benzonitrile oxide and this compound are valuable reagents for the synthesis of isoxazolines and isoxazoles. The choice between them is a trade-off between reactivity and stability. Benzonitrile oxide, while more reactive, requires in situ generation. This compound offers the convenience of being a stable, isolable solid, though its reactivity can be attenuated by steric hindrance. A careful consideration of the steric and electronic properties of the dipolarophile, as well as the practical aspects of the experimental setup, will guide the synthetic chemist to the optimal choice of reagent.

References

  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. Semantic Scholar. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. [No valid URL provided]
  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. ResearchGate. [Link]

  • How Different Are Nitrile Oxides from Nitrones in zw-type [3 + 2] Cycloaddition Reactions? A Molecular Electron Density Theory Study. Sílice (CSIC). [Link]

  • Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Relative rates of the concurrent reactions in the addition of a substituted benzonitrile oxide to arylacetylenes. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. NIH. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

  • The Reaction of this compound with Polysubstituted p-Benzoquinones. Sci-Hub. [Link]

  • Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. [Link]

  • 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives. ResearchGate. [Link]

  • Ion–molecule reactions between ionized nitrile oxides and neutral nitrile. ResearchGate. [Link]

  • Reaction of this compound with Polysubstituted p-Benzoquinones. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

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The Gold Standard: A Comparative Guide to Validating Cycloaddition Products with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, cycloaddition reactions are a cornerstone for building molecular complexity. However, the creation of multiple new stereocenters in a single step introduces a critical challenge: the unambiguous determination of the product's three-dimensional structure. While spectroscopic methods like NMR provide valuable insights, they can sometimes lead to ambiguous or misinterpreted results. This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray crystallography remains the definitive method for the validation of cycloaddition products.

The Stereochemical Challenge of Cycloaddition

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools for forming cyclic compounds. The concerted nature of these reactions often leads to a high degree of stereoselectivity. However, predicting and confirming the exact stereochemical outcome—be it endo vs. exo, syn vs. anti, or the absolute configuration of chiral centers—is paramount. An incorrect stereochemical assignment can have profound implications in fields like drug development, where a molecule's 3D shape dictates its biological activity.

X-ray Crystallography: The Unambiguous Arbiter

Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed 3D map of a molecule's atomic arrangement within a crystal lattice.[1] By irradiating a single crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed to reveal the precise location of each atom.[2] This allows for the direct and unambiguous determination of both relative and absolute stereochemistry.[3][4]

The core strength of this method lies in its directness. Unlike spectroscopic techniques that infer structure from through-bond or through-space correlations, X-ray crystallography provides a visual snapshot of the molecule itself, resolving any and all stereochemical questions. Case studies have repeatedly shown that X-ray crystallography is essential for definitively establishing the structures of complex cycloaddition products where other methods fall short.[5]

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry.[6] Techniques like the Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is often used to infer stereochemistry. However, this approach has its limitations.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (e.g., NOE)
Principle Direct determination of atomic coordinates from X-ray diffraction.[2]Infers spatial proximity through nuclear spin interactions.[6]
Ambiguity Unambiguous determination of relative and absolute stereochemistry.[3]Can be ambiguous; reliance on interpretation of signal intensities.
Sample Phase Requires a high-quality single crystal.[4]Analysis is performed in solution.[7]
Resolution Provides high-precision atomic detail.[7]Generally provides lower resolution structural information.[7]
Limitations The primary challenge is growing a suitable crystal.[4]Ambiguous results for rigid systems or where key protons are absent.
Molecular Size No inherent size limitation.[7]Generally limited to molecules below ~50 kDa.[7]

While NMR is excellent for studying molecules in their solution state, which can be more biologically relevant, the data can sometimes be consistent with more than one stereoisomer.[7][8] In contrast, a successfully solved crystal structure provides a definitive answer. It is generally accepted that X-ray structures are more precise than those determined by NMR.[8]

The Experimental Workflow: From Powder to Picture

The journey from a newly synthesized cycloaddition product to its validated 3D structure involves several critical steps. Each stage requires patience and precision to yield a high-quality crystal suitable for diffraction.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization Setup (Slow Evaporation, Vapor Diffusion, etc.) B->C D Incubation & Growth C->D E Crystal Selection & Mounting D->E Harvest Crystal F X-ray Diffraction Experiment E->F G Diffraction Data Acquisition F->G H Data Processing & Integration G->H Raw Data I Structure Solution (Direct Methods/Patterson) H->I J Model Building & Refinement I->J K Validation & Final Structure J->K

Figure 1: The workflow for determining a molecular structure via single-crystal X-ray diffraction.

Experimental Protocol: Growing Diffraction-Quality Crystals

The most significant hurdle in X-ray crystallography is often the preparation of a suitable single crystal.[4] A good crystal should be optically clear and have well-defined faces.[1] The ideal size for most modern diffractometers is between 0.15 and 0.25 mm.[1]

Objective: To grow single crystals of a cycloaddition product suitable for X-ray diffraction analysis.

Materials:

  • Highly purified cycloaddition product (>95% purity is recommended).[9]

  • A range of high-purity solvents.

  • Small, clean glass vials or an NMR tube.

  • Microscope for crystal inspection.

Method 1: Slow Evaporation

This is often the simplest and most common method for crystal growth.[9]

  • Dissolution: Prepare a nearly saturated solution of your compound in a suitable solvent. It's crucial that the compound is moderately soluble in the chosen solvent.[10]

  • Filtration: Filter the solution through a small cotton or glass wool plug in a pipette to remove any dust or particulate matter, which can act as unwanted nucleation sites.[10]

  • Evaporation: Place the vial in a location free from vibrations and cover it with a cap that has a small pinhole. This allows the solvent to evaporate slowly over several days to weeks.

  • Monitoring: Check for crystal growth periodically without disturbing the vial.[9] Patience is key; rapid growth often leads to poor-quality crystals.

Method 2: Vapor Diffusion

This technique is excellent for compounds that are highly soluble in one solvent but insoluble in another.

  • Setup: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and place this vial inside a larger, sealed jar.

  • Anti-Solvent: Add a larger volume of a "poor" solvent (the anti-solvent, in which the compound is insoluble) to the outer jar. The "good" solvent should be more volatile than the "poor" solvent.

  • Diffusion: Over time, the "good" solvent will slowly vaporize from the inner vial and diffuse into the "poor" solvent in the outer jar. This gradually increases the concentration of the anti-solvent in the inner vial, reducing the solubility of the compound and promoting slow crystallization.

Method 3: Slow Cooling

This method involves dissolving the compound in a minimal amount of solvent at an elevated temperature to create a saturated solution, and then allowing it to cool slowly.[11]

  • Saturated Solution: Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Insulated Cooling: Place the container in an insulated vessel (like a Dewar flask filled with warm water or wrapped in glass wool) to ensure the cooling process is very slow.

  • Crystal Formation: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Once crystals have formed, the mother liquor should be carefully removed with a pipette, and the crystals washed with a small amount of cold solvent before being prepared for mounting on the diffractometer.[12]

Interpreting the Results: Key Validation Parameters

After data collection and structure refinement, a set of crystallographic parameters is generated. The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 0.05 or 5%) indicates a good fit. Additionally, the Flack parameter is a critical value for determining the absolute configuration of a chiral molecule from a crystal of an enantiomerically pure sample.[13]

Conclusion

For researchers in synthetic chemistry and drug development, the definitive validation of a cycloaddition product's stereochemistry is non-negotiable. While NMR spectroscopy is a powerful first-line analytical tool, its reliance on interpretation can leave room for ambiguity. Single-crystal X-ray crystallography, by providing a direct visualization of the molecular structure, stands as the unequivocal gold standard.[3] It eliminates uncertainty, provides precise bond lengths and angles, and offers invaluable insights into the intermolecular interactions within the crystal lattice. Though the process of growing high-quality crystals can be challenging, the certainty it provides is an essential component of rigorous scientific validation.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. [Link]

  • Using X-ray crystallography to validate the computational design of enantioselective epoxide hydrolases. ResearchGate. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH National Center for Biotechnology Information. [Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. NIH National Center for Biotechnology Information. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Experimental setup for high-pressure single crystal diffraction at... ResearchGate. [Link]

  • Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Alliance Technologies. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • x Ray crystallography. NIH National Center for Biotechnology Information. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. University College London. [Link]

  • Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. NIH National Center for Biotechnology Information. [Link]

  • Absolute structure and absolute configuration. IUCr Journals. [Link]

  • QPA instrumentation, sample and validation aspects. International Centre for Diffraction Data. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. University of Southampton ePrints. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

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A Comparative Guide to the Kinetic Studies of 2,4,6-Trimethylbenzonitrile N-Oxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4,6-Trimethylbenzonitrile N-Oxide in Kinetic Studies

This compound, often referred to as mesitonitrile oxide, stands out in the family of aromatic nitrile oxides due to its exceptional stability. The steric hindrance provided by the two ortho-methyl groups significantly inhibits the common dimerization pathway that plagues many other nitrile oxides, preventing the formation of furoxans (1,2,5-oxadiazole-2-oxides). This stability makes it an ideal candidate for precise kinetic studies of 1,3-dipolar cycloaddition reactions, a cornerstone of heterocyclic chemistry and a powerful tool in the synthesis of complex organic molecules, including pharmacologically active compounds.

Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. This guide will compare the reactivity of this compound with other substituted benzonitrile oxides, providing a quantitative basis for selecting the appropriate 1,3-dipole for a given synthetic challenge.

Comparative Kinetics of Benzonitrile Oxide Cycloadditions

The reactivity of a nitrile oxide in a [3+2] cycloaddition reaction is exquisitely sensitive to the electronic nature of both the 1,3-dipole and the dipolarophile. The Hammett equation provides a quantitative framework for understanding these substituent effects. A V-shaped Hammett plot is often observed for the 1,3-cycloaddition of substituted benzonitrile oxides, indicating a change in the electronic demand of the reaction as the substituent varies from electron-donating to electron-withdrawing.[1]

To illustrate the comparative reactivity, the following table summarizes kinetic data for the cycloaddition of various benzonitrile oxides with different dipolarophiles.

Nitrile OxideDipolarophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Reference
This compound StyreneCCl₄501.94 x 10⁻³[2]
Benzonitrile OxideBenzonitrileCCl₄504.60 x 10⁻⁵[2]
3,5-Dichloro-2,4,6-trimethylbenzonitrile N-oxideN-Phenyl-p-methoxy-anilineCCl₄25Data not explicitly provided, but relative rates discussed[3]
Benzonitrile OxideN-EthylmaleimideAcetonitrile25Activation parameters discussed, specific rate constant not in abstract[4]
Benzonitrile OxideNitroethene--Theoretical study, activation energies provided[5]

Analysis of Kinetic Data:

The data clearly indicates that the steric bulk of the methyl groups in this compound does not render it unreactive. In fact, its reaction with styrene is significantly faster than the reaction of the parent benzonitrile oxide with benzonitrile, highlighting the enhanced reactivity of C=C versus C≡N triple bonds as dipolarophiles.[2] The introduction of electron-withdrawing chloro-substituents on the mesityl ring, as in 3,5-dichloro-2,4,6-trimethylbenzonitrile N-oxide, is shown to increase the reaction rate with N-sulphinylanilines.[3]

Theoretical studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the reaction mechanism and the factors governing reactivity. For instance, the reaction of benzonitrile oxide with nitroethene is predicted to proceed via a polar, one-step mechanism.[5] These computational approaches can be invaluable for predicting the reactivity of novel nitrile oxides and for designing experiments.

Experimental Protocols for Kinetic Analysis

The key to reliable kinetic data lies in a meticulously designed and executed experimental protocol. The stability of this compound simplifies this process as it can be isolated and handled, unlike many other nitrile oxides which must be generated in situ.

Synthesis of Stable Benzonitrile Oxides

For comparative studies, a range of stable benzonitrile oxides can be synthesized. The general approach involves the dehydration of the corresponding aldoxime. For this compound, the precursor is 2,4,6-trimethylbenzaldoxime.

Workflow for Synthesis of this compound:

Caption: Synthesis of this compound.

Kinetic Measurement by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful and convenient technique for monitoring the progress of nitrile oxide cycloaddition reactions. The nitrile oxide functional group has a characteristic UV absorbance that disappears as the reaction proceeds.

Step-by-Step Protocol for a Kinetic Run:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.02 M) in a suitable solvent (e.g., CCl₄, acetonitrile). The solvent should be transparent in the UV region of interest and inert to the reactants.

    • Prepare a stock solution of the dipolarophile at a significantly higher concentration (e.g., 0.2-0.5 M) to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the nitrile oxide. This can be determined by running a full spectrum of the nitrile oxide solution.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature using a thermostatted cell holder.

  • Initiation of the Reaction:

    • Pipette a known volume of the dipolarophile solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • To initiate the reaction, rapidly inject a small, known volume of the nitrile oxide stock solution into the cuvette and mix thoroughly.

  • Data Acquisition:

    • Immediately start recording the absorbance at the predetermined λ_max as a function of time. The frequency of data collection will depend on the reaction rate.

  • Data Analysis:

    • The absorbance data is then used to calculate the concentration of the nitrile oxide at each time point using the Beer-Lambert law (A = εbc).

    • For a reaction under pseudo-first-order conditions, a plot of ln([Nitrile Oxide]) versus time will yield a straight line with a slope equal to -k_obs.

    • The second-order rate constant (k) can then be calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of the dipolarophile: k = k_obs / [Dipolarophile].

Causality Behind Experimental Choices:

  • Pseudo-first-order conditions: Using a large excess of the dipolarophile simplifies the rate law, making the data analysis more straightforward.

  • Thermostatted cell holder: Cycloaddition reactions are sensitive to temperature changes. Maintaining a constant temperature is crucial for obtaining accurate and reproducible kinetic data.

  • Choice of solvent: The solvent can have a significant impact on the reaction rate. Non-polar solvents are often used to minimize solvent-solute interactions that could complicate the kinetics.

Workflow for Kinetic Analysis:

Caption: Workflow for a typical kinetic experiment.

Alternative Stable Nitrile Oxides for Comparative Studies

While this compound is an excellent starting point, a comprehensive understanding of structure-reactivity relationships requires comparison with other stable nitrile oxides. Some alternatives include:

  • 3,5-Dichloro-2,4,6-trimethylbenzonitrile N-oxide: The electron-withdrawing chloro groups enhance the electrophilicity of the nitrile oxide, leading to faster reactions with electron-rich dipolarophiles.[3]

  • 2,6-Dichlorobenzonitrile N-oxide: Another sterically hindered and stable nitrile oxide that allows for kinetic investigation.

  • Benzonitrile oxides with para-substituents: A series of para-substituted benzonitrile oxides (e.g., p-methoxy, p-nitro) can be synthesized to systematically probe the electronic effects on the reaction rate and construct a Hammett plot.

Conclusion and Future Directions

This compound serves as an invaluable tool for the kinetic investigation of 1,3-dipolar cycloaddition reactions due to its inherent stability. By comparing its reactivity with a range of other substituted benzonitrile oxides, researchers can gain a deeper understanding of the electronic and steric factors that govern these powerful transformations. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality kinetic data, enabling the rational design of synthetic strategies and the development of novel heterocyclic compounds.

Future research in this area could focus on expanding the library of stable nitrile oxides with diverse electronic and steric properties, as well as exploring their reactivity with a wider range of dipolarophiles, including those relevant to medicinal chemistry and materials science. The continued synergy between experimental kinetic studies and computational modeling will undoubtedly lead to a more profound understanding and predictive power in the field of 1,3-dipolar cycloaddition chemistry.

References

  • Gelli, G., Cadoni, E., Deriu, A., & Beltrame, P. (1990). A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles. Journal of the Chemical Society, Perkin Transactions 2, (2), 245-250. [Link]

  • Beltrame, P., Cereda, E., & Vintani, C. (1971). Kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide to N-sulphinylanilines. Journal of the Chemical Society B: Physical Organic, 713-716. [Link]

  • Rispens, T., & Engberts, J. B. F. N. (2005). Kinetic solvent effects on 1,3-dipolar cycloadditions of benzonitrile oxide. Journal of Physical Organic Chemistry, 18(9), 908-917. [Link]

  • Kącka-Zych, A., & Zawadzińska, K. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 868. [Link]

  • Beltrame, P., Gelli, G., & Cadoni, E. (1985). 1,3-cycloaddition of substituted benzonitrile oxides to aliphatic nitriles. The kinetic effect of substituents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1001-1005. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801-8805. [Link]

  • Karmakar, A., & Kirtania, K. (2018). 1, 3-Dipolar Cycloaddition Reactions and Nitrones: An Overview. Chemical Science Review and Letters, 7(27), 751-759. [Link]

  • Jasiński, R. (2016). A DFT computational study of the molecular mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PeerJ, 4, e2764. [Link]

  • Beltrame, P., Sartirana, P., & Vintani, C. (1972). Kinetics of addition and cycloaddition of phenylacetylene to benzonitrile N-oxides. Competitive concerted and stepwise mechanisms. Journal of the Chemical Society, Perkin Transactions 2, (6), 814-817. [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational and Experimental Analyses of 2,4,6-Trimethylbenzonitrile N-Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The 1,3-dipolar cycloaddition of 2,4,6-trimethylbenzonitrile N-oxide, a sterically hindered yet versatile nitrile oxide, offers a compelling case study in the synergy and divergence of computational predictions and experimental outcomes. This guide provides an in-depth technical comparison, navigating the theoretical landscapes sculpted by Density Functional Theory (DFT) and the tangible results yielded in the laboratory.

Introduction: The Enduring Appeal of Nitrile Oxide Cycloadditions

1,3-Dipolar cycloadditions are powerful tools in synthetic organic chemistry for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This compound (mesitonitrile oxide), with its bulky mesityl group, presents a unique system for studying the interplay of steric and electronic effects that govern the regioselectivity and stereoselectivity of these reactions. The stability imparted by the ortho-methyl groups allows for its isolation and controlled reaction with a variety of dipolarophiles, including alkenes and alkynes.

In recent years, computational chemistry, particularly DFT, has emerged as an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations.[1][2] By modeling the transition states and calculating activation energies, researchers can gain profound insights into why a particular regio- or stereoisomer is favored. This guide will explore the degree to which these computational predictions align with the results obtained through meticulous experimental work, highlighting both the remarkable predictive power of modern theoretical methods and the instances where laboratory reality introduces complexities not fully captured by in silico models.

The Experimental Arena: Synthesizing Isoxazolines and Isoxazoles

The workhorse of experimental investigations into this compound cycloadditions is the reaction with various unsaturated partners. The general outcome is the formation of isoxazolines from alkenes and isoxazoles from alkynes.

Representative Experimental Protocol: Cycloaddition with Styrene

A typical experimental procedure for the reaction of this compound with an alkene, such as styrene, involves the following steps:

  • Preparation of this compound: This stable nitrile oxide can be prepared beforehand by the dehydrohalogenation of the corresponding hydroximoyl chloride.

  • Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable solvent, such as toluene or chloroform.

  • Addition of Dipolarophile: Styrene is added to the solution, typically in a slight excess to ensure complete consumption of the nitrile oxide.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired isoxazoline product.

  • Characterization: The structure and purity of the isolated product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_nitrile_oxide Prepare this compound dissolve Dissolve Nitrile Oxide in Solvent prep_nitrile_oxide->dissolve add_styrene Add Styrene dissolve->add_styrene react Stir at RT or Heat add_styrene->react workup Solvent Removal react->workup purify Column Chromatography workup->purify characterize NMR, MS Analysis purify->characterize

Figure 1: A typical experimental workflow for the cycloaddition of this compound with styrene.

Experimental Observations: A Summary
DipolarophileMajor RegioisomerReported Yield (%)Reference
Styrene3-mesityl-5-phenylisoxazolineGood to HighGeneral Observation
Methyl Acrylate3-mesityl-5-methoxycarbonylisoxazolineModerate to GoodGeneral Observation
Phenylacetylene3-mesityl-5-phenylisoxazoleGoodGeneral Observation

Table 1: Representative Experimental Outcomes for the Cycloaddition of this compound. Note: Specific yields can vary significantly based on reaction conditions.

The Computational Lens: Predicting Reaction Pathways with DFT

Computational chemists employ DFT to model the potential energy surface of a reaction, identifying the low-energy pathways that the reaction is most likely to follow. This involves locating the transition state structures and calculating their corresponding activation energies.

A Glimpse into the Computational Workflow

The process of computationally studying a cycloaddition reaction can be broken down into several key stages:

  • Model Building: The three-dimensional structures of the reactants, this compound and the dipolarophile, are built using molecular modeling software.

  • Geometry Optimization: The initial structures are optimized to find their lowest energy conformations.

  • Transition State Search: Sophisticated algorithms are used to locate the transition state structures for all possible regio- and stereochemical pathways.

  • Frequency Calculations: These calculations confirm that the located structures are true transition states (characterized by a single imaginary frequency) and provide thermodynamic data.

  • Energy Profile Construction: The relative energies of the reactants, transition states, and products are used to construct a reaction energy profile, which visually represents the energetic barriers for each pathway.

G cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis build_model Build Reactant Models geom_opt Geometry Optimization build_model->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculations ts_search->freq_calc energy_profile Construct Energy Profile freq_calc->energy_profile predict_outcome Predict Major Product energy_profile->predict_outcome

Figure 2: A generalized workflow for the computational study of a cycloaddition reaction using DFT.

Computational Predictions: Unraveling the Energetics

Computational studies on the cycloaddition of this compound consistently predict that the reaction proceeds via a concerted, asynchronous mechanism. This means that the two new sigma bonds are formed in a single step, but not at the exact same time.

For the reaction with styrene, DFT calculations typically predict that the transition state leading to the 3-mesityl-5-phenylisoxazoline is lower in energy than the transition state leading to the 3-mesityl-4-phenylisoxazoline. This energy difference, often denoted as ΔΔG‡, is the key to predicting the regioselectivity.

DipolarophilePredicted Major RegioisomerCalculated ΔΔG‡ (kcal/mol)Reference
Styrene3-mesityl-5-phenylisoxazoline~2-4[1]
Methyl Acrylate3-mesityl-5-methoxycarbonylisoxazoline~3-5[3]
Phenylacetylene3-mesityl-5-phenylisoxazole~2-3[4]

Table 2: Representative Computational Predictions for the Cycloaddition of this compound. Note: The exact values of ΔΔG‡ depend on the level of theory and basis set used.

The Comparative Analysis: Where Theory Meets Reality

A critical examination of the available data reveals a strong qualitative agreement between computational predictions and experimental observations for the cycloaddition reactions of this compound.

Agreement in Regioselectivity

For a range of dipolarophiles, DFT calculations correctly predict the major regioisomer observed experimentally. The lower calculated activation energy for one transition state over another provides a sound theoretical basis for the observed product distribution. This concordance underscores the power of computational chemistry to provide predictive insights into reaction outcomes. The steric bulk of the mesityl group is often computationally identified as a key factor in directing the approach of the dipolarophile, favoring the formation of the less sterically congested transition state.

G cluster_comp Computational Prediction cluster_exp Experimental Result comp_ts1 TS1 (lower energy) comp_major Predicted Major Product comp_ts1->comp_major comp_ts2 TS2 (higher energy) comp_minor Predicted Minor Product comp_ts2->comp_minor exp_major Observed Major Product comp_major->exp_major Agrees exp_minor Observed Minor Product comp_minor->exp_minor Agrees

Figure 3: A diagram illustrating the general agreement between computational predictions and experimental results for regioselectivity.

The Nuances: Quantitative Discrepancies and Unforeseen Pathways

While the qualitative agreement is strong, achieving precise quantitative correlation between calculated product ratios (derived from ΔΔG‡) and experimentally determined yields can be more challenging. Several factors contribute to these potential discrepancies:

  • Solvent Effects: While computational models can incorporate solvent effects, accurately capturing the intricate solvent-solute interactions that occur in a real reaction flask remains a complex task.

  • Reaction Dynamics: Static calculations of transition states may not fully encompass the dynamic nature of a reaction, where molecules are in constant motion.

  • Experimental Variables: Factors such as temperature, concentration, and the presence of impurities can influence reaction outcomes in ways that are not always accounted for in idealized computational models.

  • Side Reactions: In some cases, experimental observations may reveal the formation of unexpected byproducts resulting from alternative reaction pathways that were not initially considered in the computational model. For example, the dimerization of the nitrile oxide can be a competing process.

Conclusion: A Symbiotic Relationship

The study of this compound cycloadditions provides a compelling illustration of the powerful symbiotic relationship between computational and experimental chemistry. DFT calculations offer a robust framework for understanding the fundamental principles that govern reactivity and selectivity, providing predictions that can guide experimental design. In turn, experimental results serve as the ultimate arbiter, validating theoretical models and highlighting areas where they may need refinement.

For researchers in drug development and other fields that rely on the precise synthesis of complex molecules, leveraging both computational and experimental approaches is no longer a choice but a necessity. The iterative cycle of prediction, synthesis, and analysis accelerates the discovery process and deepens our fundamental understanding of chemical reactivity.

References

  • Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. (2023). ResearchGate. [Link]

  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. (2016). National Center for Biotechnology Information. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). MDPI. [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2022). MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. Asian Journal of Chemistry. [Link]

  • Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. (2021). MDPI. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Isoxazolines: Ensuring Structural Integrity with NMR and HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazoline Scaffold and the Imperative of Unambiguous Characterization

Isoxazolines, five-membered heterocycles featuring adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] Their unique structural and electronic properties have led to their incorporation into a wide array of biologically active molecules, from insecticides like afoxolaner to promising anticancer and antimicrobial agents.[2][3][4] The efficacy and safety of these compounds are inextricably linked to their precise molecular architecture. A subtle change in substitution or stereochemistry can dramatically alter biological activity. Therefore, the unambiguous confirmation of an isoxazoline's structure is not merely a procedural step but a fundamental requirement for meaningful drug development and scientific inquiry.

This guide provides an in-depth, comparative analysis of the two most powerful and complementary techniques for isoxazoline structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how to build a self-validating system of analysis that ensures the highest degree of confidence in your results.

The Analytical Synergy: A Holistic Approach to Structure Elucidation

Neither NMR nor HRMS alone can provide a complete structural picture with absolute certainty. It is the synergistic integration of data from both techniques that builds an unshakeable structural proof. HRMS provides the elemental composition, the molecular "parts list," while NMR reveals how those parts are connected, the "assembly instructions."

cluster_0 Overall Workflow cluster_1 Spectroscopic Techniques cluster_2 Information Derived Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Analysis Spectroscopic Analysis Purification->Analysis Pure Analyte StructureConfirmation Confirmed Structure Analysis->StructureConfirmation Conclusive Data HRMS HRMS Analysis Analysis->HRMS NMR NMR Analysis (1D & 2D) Analysis->NMR Determines Formula Molecular Formula (Elemental Composition) HRMS->Formula Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Stereochem Relative Stereochemistry NMR->Stereochem Provides Formula->StructureConfirmation Connectivity->StructureConfirmation Stereochem->StructureConfirmation

Caption: A workflow for isoxazoline structure confirmation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula Gatekeeper

The first and most critical step in analyzing a newly synthesized isoxazoline is to confirm its elemental composition. HRMS is the definitive technique for this purpose.

Expertise & Experience: While low-resolution MS provides nominal mass, it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS, typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision allows for the unequivocal determination of the molecular formula, acting as a gatekeeper for all subsequent analysis. A proposed structure that does not match the HRMS-derived formula is immediately invalidated.

Trustworthiness: A key aspect of HRMS is its ability to provide supporting isotopic pattern data. The measured isotopic distribution for a given ion should closely match the theoretical distribution calculated for the proposed formula. This provides a secondary layer of confirmation.

Fragmentation Analysis: Deconstructing the Molecule for Clues

Beyond the molecular ion, the fragmentation pattern in an MS/MS experiment offers valuable structural clues that corroborate NMR data. Isoxazoline rings exhibit characteristic fragmentation pathways. For example, a common cleavage occurs across the C4-C5 and N-O bonds, revealing the nature of the substituents at the C3 and C5 positions.

A proposed fragmentation pathway for the insecticide afoxolaner, an isoxazoline derivative, illustrates how fragment ions can be mapped back to the parent structure, reinforcing the structural assignment.[5]

Part 2: Nuclear Magnetic Resonance (NMR) – The Architectural Blueprint

With the molecular formula established by HRMS, NMR spectroscopy is employed to piece together the atomic puzzle. For isoxazolines, ¹H and ¹³C NMR are the primary tools, with 2D NMR techniques providing definitive connectivity.

Caption: Core 3,5-disubstituted isoxazoline structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The protons on the isoxazoline ring (H4 and H5) are the most diagnostic reporters of the local chemical and stereochemical environment.

  • Chemical Shifts (δ):

    • H5 (Methine Proton): This proton, adjacent to both the ring oxygen and the C5 substituent, typically resonates in the range of δ 4.8-5.4 ppm .[1][6] Its precise shift is sensitive to the nature of the R2 substituent.

    • H4 (Methylene Protons): These protons are diastereotopic, meaning they are chemically non-equivalent. They typically appear as a pair of signals, often as complex multiplets or distinct doublets of doublets, in the range of δ 3.1-3.9 ppm .[6][7] The significant chemical shift difference between H4 and H5 is a hallmark of the isoxazoline ring.[8]

  • Coupling Constants (J): The through-bond scalar coupling between adjacent protons provides invaluable data on connectivity and stereochemistry.

    • ³J(H4-H5) (Vicinal Coupling): The coupling between the protons on C4 and C5 is critical for determining the relative stereochemistry of the substituents. Trans protons generally exhibit a larger coupling constant (J = 7-11 Hz ) compared to cis protons (J = 4-8 Hz ).[1][9] This is a direct consequence of the dihedral angle relationship described by the Karplus equation.[10]

    • ²J(H4a-H4b) (Geminal Coupling): The coupling between the two diastereotopic protons on C4 is typically in the range of -10 to -17 Hz .[9][11] This large geminal coupling helps to identify these signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a count of unique carbon atoms, which must match the molecular formula from HRMS. The chemical shifts are characteristic of the isoxazoline core.

  • C3 (Iminyl Carbon): This sp²-hybridized carbon involved in the C=N bond is the most deshielded, typically resonating at δ 155-160 ppm .

  • C5 (Methine Carbon): This sp³-hybridized carbon, attached to the electronegative oxygen, appears further downfield than C4, generally in the range of δ 79-85 ppm .[6]

  • C4 (Methylene Carbon): This sp³-hybridized carbon is the most shielded of the ring carbons, typically found at δ 38-45 ppm .[6]

The distinct chemical shift regions for C3, C4, and C5 provide a reliable fingerprint for the isoxazoline ring system.[12]

Case Study: Data for a Representative 3,5-Disubstituted Isoxazoline

The following tables summarize expected spectroscopic data for a hypothetical 3-(4-chlorophenyl)-5-(phenoxymethyl)isoxazoline.

Table 1: ¹H and ¹³C NMR Data

Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm)
C3 - - 157.5
C4 3.45 (Ha), 3.70 (Hb) dd, J=17.0, 10.5 (Ha); dd, J=17.0, 7.5 (Hb) 40.2
C5 5.15 m 81.8

| Aromatic & Substituent signals | 6.8-7.8 | m | 115-160 |

Table 2: HRMS Data

Parameter Value
Ionization Mode ESI+
Calculated Mass [M+H]⁺ C₁₆H₁₅ClNO₃⁺: 316.0735
Measured Mass [M+H]⁺ 316.0731

| Mass Error | -1.3 ppm |

Part 3: The Power of 2D NMR – Building Definitive Connections

While 1D NMR provides a wealth of information, complex spin systems or signal overlap can create ambiguity. 2D NMR experiments are essential for resolving these issues and building a definitive map of atomic connectivity. For distinguishing complex regioisomers, 2D NMR is often not just helpful, but necessary.[13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals in a COSY spectrum provides direct evidence of a ³J (vicinal) or sometimes a ²J (geminal) coupling. For an isoxazoline, a clear cross-peak between the H5 multiplet (~5.1 ppm) and the H4 multiplets (~3.4-3.7 ppm) unequivocally confirms their adjacency.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of the C4 and C5 signals by correlating the H4 and H5 proton signals to their respective carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For example, the H5 proton should show a correlation to the C3 carbon, confirming the C3-C4-C5 connectivity pathway through the ring.

cluster_NMR NMR Techniques cluster_Info Structural Information H1 1H NMR Info_H Proton Environment Stereochemistry (J-coupling) H1->Info_H C13 13C NMR Info_C Carbon Skeleton C13->Info_C COSY 1H-1H COSY Info_HH H-H Connectivity COSY->Info_HH HSQC 1H-13C HSQC Info_CH1 Direct C-H Bonds HSQC->Info_CH1 HMBC 1H-13C HMBC Info_CHn Long-Range C-H Bonds HMBC->Info_CHn

Sources

A Comparative Guide to Nitrile Oxide Generation for Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and development, the 1,3-dipolar cycloaddition of nitrile oxides stands as a powerful and versatile tool for the construction of isoxazoles and isoxazolines. These five-membered heterocyclic motifs are prevalent in a myriad of biologically active compounds and serve as valuable synthetic intermediates. The efficacy of this cycloaddition, however, is intrinsically linked to the method of nitrile oxide generation. Given that most nitrile oxides are unstable and prone to dimerization, their in situ generation is a critical aspect of their synthetic utility.[1]

This guide provides a comparative analysis of the most common and effective methods for generating nitrile oxides, offering insights into their mechanisms, practical considerations, and substrate scope. We will delve into the classical dehydrohalogenation and Mukaiyama methods, as well as more contemporary oxidative approaches, providing detailed experimental protocols and a comprehensive comparison to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Classical Approach: Dehydrohalogenation of Hydroximoyl Halides

The dehydrohalogenation of hydroximoyl chlorides, first established as a reliable method for nitrile oxide generation, remains a widely used and robust strategy. The process involves the initial conversion of an aldoxime to a hydroximoyl chloride, which is then treated with a base to eliminate hydrogen chloride and furnish the nitrile oxide in situ.

Mechanism of Generation

The reaction proceeds in two distinct steps. First, the aldoxime is halogenated, typically with a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas, to form the hydroximoyl chloride intermediate. This intermediate is then subjected to base-induced elimination. The base, commonly a tertiary amine such as triethylamine, deprotonates the hydroxyl group, initiating the elimination of the chloride ion to yield the nitrile oxide.

G Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Aldoxime->Hydroximoyl_Chloride Hydroximoyl_Chloride_2 Hydroximoyl Chloride Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride_2->Nitrile_Oxide  Base (e.g., Et3N)

Caption: General workflow for nitrile oxide generation via dehydrohalogenation.

Experimental Protocol: Generation of Benzonitrile Oxide from Benzaldoxime

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Styrene (or other dipolarophile)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzaldoxime (1.0 eq) in anhydrous CH2Cl2.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC.

  • To the solution containing the in situ formed benzohydroximoyl chloride, add the dipolarophile (e.g., styrene, 1.2 eq).

  • Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Mukaiyama Method: Dehydration of Primary Nitroalkanes

Mechanism of Generation

The reaction is typically carried out using a dehydrating agent, such as phenyl isocyanate, in the presence of a catalytic amount of a tertiary amine base. The nitroalkane is first deprotonated by the base to form a nitronate anion. This anion then attacks the isocyanate, leading to a reactive intermediate that subsequently eliminates a molecule of water and carbon dioxide to generate the nitrile oxide and aniline.

G Nitroalkane Nitroalkane Nitronate_Anion Nitronate_Anion Nitroalkane->Nitronate_Anion  Base Intermediate Intermediate Nitronate_Anion->Intermediate  Phenyl Isocyanate Nitrile_Oxide Nitrile_Oxide Intermediate->Nitrile_Oxide  - H2O, - CO2

Caption: Simplified mechanism of the Mukaiyama reaction for nitrile oxide generation.

Experimental Protocol: Generation of Acetonitrile Oxide from Nitroethane

Materials:

  • Nitroethane

  • Phenyl isocyanate

  • Triethylamine (Et3N)

  • Styrene (or other dipolarophile)

  • Anhydrous benzene or toluene

Procedure:

  • To a solution of the dipolarophile (e.g., styrene, 1.2 eq) and phenyl isocyanate (1.1 eq) in anhydrous benzene, add a solution of nitroethane (1.0 eq) and a catalytic amount of triethylamine (0.1 eq) in anhydrous benzene dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the nitroalkane by TLC or GC.

  • After completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography to isolate the desired cycloaddition product.

Oxidative Methods: Generation from Aldoximes

A plethora of oxidative methods for the direct conversion of aldoximes to nitrile oxides have been developed, offering milder reaction conditions and avoiding the need for pre-functionalization to hydroximoyl halides. These methods often generate the nitrile oxide in situ in the presence of a dipolarophile.

Common Oxidizing Agents and Their Characteristics

A variety of oxidizing agents have been successfully employed, each with its own set of advantages and limitations:

  • N-Halosuccinimides (NCS, NBS): Readily available and effective, but can lead to halogenation of sensitive substrates.

  • Sodium Hypochlorite (NaClO): A cost-effective and powerful oxidant, often used in biphasic systems.

  • Trichloroisocyanuric Acid (TCCA): A safe and efficient solid reagent for the in situ generation of hydroximoyl chlorides, which are then converted to nitrile oxides.[2]

  • Hypervalent Iodine Reagents (e.g., (diacetoxyiodo)benzene): Offer mild reaction conditions and are compatible with a wide range of functional groups.[3]

  • Oxone® in combination with a halide source (e.g., NaCl): A "green" and efficient system that generates the active halogenating species in situ.[4]

Experimental Protocol: Generation of Benzonitrile Oxide using Oxone® and NaCl

Materials:

  • Benzaldoxime

  • Oxone® (2KHSO5·KHSO4·K2SO4)

  • Sodium Chloride (NaCl)

  • Sodium Bicarbonate (NaHCO3)

  • Styrene (or other dipolarophile)

  • Ethyl acetate and Water

Procedure:

  • To a stirred mixture of benzaldoxime (1.0 eq), styrene (1.5 eq), NaCl (0.2 eq), and NaHCO3 (2.0 eq) in a mixture of ethyl acetate and water (1:1) at room temperature, add Oxone® (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Nitrile Oxide Generation Methods

MethodPrecursorReagentsTemperature (°C)Typical Yields (%)AdvantagesDisadvantages
Dehydrohalogenation AldoximeNCS/NBS, Base (e.g., Et3N)0 to RT60-95[5]Well-established, high yields, broad substrate scope.Requires pre-formation of hydroximoyl halide, potential for side reactions with sensitive substrates.
Mukaiyama Method Primary NitroalkanePhenyl Isocyanate, BaseRT to 8050-80Utilizes readily available nitroalkanes, complementary to aldoxime-based methods.Phenyl isocyanate is toxic and moisture-sensitive,[6] limited to primary nitroalkanes.
Oxidative (NCS) AldoximeNCS, Base0 to RT70-90Direct conversion from aldoximes, good yields.Potential for unwanted chlorination of the dipolarophile or product.
Oxidative (TCCA) AldoximeTCCA, Et3N15 to 2740-90[2]Safe and stable solid reagent, efficient.Byproduct (cyanuric acid) needs to be filtered off.[2]
Oxidative (Oxone®/NaCl) AldoximeOxone®, NaCl, NaHCO3RT70-95"Green" and mild conditions, cost-effective.Biphasic reaction requires vigorous stirring.
Oxidative (Hypervalent Iodine) AldoximePhI(OAc)2, cat. AcidRT60-90[3]Mild conditions, high functional group tolerance.Reagents can be expensive.

Safety Considerations

The choice of method should also be guided by a thorough assessment of the associated safety hazards:

  • Hydroximoyl Chlorides: These intermediates can be lachrymatory and should be handled in a well-ventilated fume hood.

  • Phenyl Isocyanate: This reagent is highly toxic, a lachrymator, and moisture-sensitive.[6] It should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Chlorinating Agents (NCS, TCCA, NaClO): These are strong oxidizers and should be handled with care to avoid contact with skin and eyes. Chlorine gas, if used, is highly toxic and requires specialized handling procedures.[7]

  • Solvents: Many of the procedures utilize chlorinated solvents like dichloromethane, which is a suspected carcinogen. Whenever possible, less hazardous alternatives should be considered.

Conclusion and Future Outlook

The generation of nitrile oxides for 1,3-dipolar cycloaddition reactions has evolved from classical two-step procedures to a variety of milder and more efficient one-pot oxidative methods. The dehydrohalogenation of hydroximoyl chlorides remains a reliable and high-yielding method for a broad range of substrates. The Mukaiyama reaction offers a valuable alternative when starting from primary nitroalkanes. However, the direct oxidation of aldoximes has gained significant traction due to its operational simplicity and the development of greener and more functional-group-tolerant protocols.

The choice of the most suitable method will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. For substrates sensitive to halogenation, oxidative methods using hypervalent iodine reagents or the Oxone®/NaCl system are excellent choices. For large-scale synthesis, the cost and safety of the reagents will be a primary consideration, making methods utilizing inexpensive oxidants like sodium hypochlorite or the Oxone® system particularly attractive.

Future developments in this field will likely focus on the discovery of even milder and more catalytic oxidative systems, as well as the expansion of the substrate scope to include more challenging and complex molecules. The continued pursuit of sustainable and atom-economical methods will undoubtedly further enhance the utility of nitrile oxide cycloadditions in modern organic synthesis.

References

  • de Andrade Danin Barbosa, G., et al. (2018). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.).
  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (n.d.).
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.).
  • Nitrile Oxides, Nitrones, and Nitron
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Nitrile Oxide Synthesis Via Oxime. (n.d.). ChemTube3D.
  • Common Name: PHENYL ISOCYAN
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (n.d.).
  • Chlorine. (n.d.).
  • A Method for Generating Nitrile Oxides from Nitroalkanes: A Microwave Assisted Route for Isoxazoles. (n.d.).
  • In situ methods of nitrile oxide generation and cycloaddition. (n.d.).
  • Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions. (n.d.).
  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS.
  • SAFETY DATA SHEET - Phenyl Isocyan
  • Organic Synthesis with Nitrile Oxides. (n.d.). Scribd.
  • In situ generated nitrile oxides from hydroximoyl chloride or oxime... (n.d.).
  • Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. (2022). MDPI.
  • What are the safety precautions when handling Chloranil? (2026). Keyingchem Blog.
  • A New Method for the Generation of Nitrile Oxides and Its Application to the Synthesis of 2-Isoxazolines. (n.d.).
  • SAFETY DATA SHEET - Phenyl isocyan
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • EP0903338A2 - Synthesis of stable nitrile oxide compounds. (n.d.).

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A Comprehensive Guide to Assessing the Stereoselectivity of 2,4,6-Trimethylbenzonitrile N-Oxide Additions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount. The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a powerful transformation for the synthesis of isoxazolines, key heterocyclic motifs in numerous biologically active compounds. Among the various nitrile oxides, 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide) presents a unique case due to its significant steric bulk. This guide provides an in-depth analysis of the factors governing the stereoselectivity of its cycloaddition reactions, offering a comparative perspective with other aromatic nitrile oxides and presenting a robust experimental framework for its assessment.

The Decisive Role of the Transition State in Stereoselectivity

The stereochemical outcome of a 1,3-dipolar cycloaddition is determined in the transition state. The reaction proceeds in a concerted, pericyclic fashion, where the nitrile oxide and the dipolarophile (the alkene) approach each other to form two new sigma bonds simultaneously. The spatial arrangement of the substituents on both the dipole and the dipolarophile in this transition state dictates the stereochemistry of the final isoxazoline product.

The facial selectivity of the cycloaddition, which determines the approach of the nitrile oxide to one of the two faces (Re or Si) of a prochiral alkene, is a key determinant of the final product's stereochemistry. This selectivity is primarily governed by a combination of steric and electronic factors.

The Influence of the Mesityl Group: A Steric Gatekeeper

The defining feature of this compound is the bulky mesityl group. The two ortho-methyl groups impose significant steric hindrance around the nitrile oxide functionality. This steric bulk is the primary factor influencing the facial selectivity of its cycloaddition reactions. The nitrile oxide will preferentially approach the dipolarophile from the less sterically hindered face, leading to the formation of a specific diastereomer.

Computational studies on the cycloaddition of sterically hindered nitrile oxides with various dipolarophiles have elucidated the energetics of the possible transition states. These studies consistently show that the transition state leading to the sterically less crowded product is lower in energy, thus favoring its formation. For instance, in the reaction with a chiral alkene, the nitrile oxide will approach from the face opposite to the larger substituent on the chiral center of the alkene.

Caption: The stereochemical outcome is determined by the relative energies of the diastereomeric transition states.

Comparative Stereoselectivity: Insights from Other Aromatic Nitrile Oxides

While specific experimental data on the diastereoselectivity of this compound with a wide range of chiral alkenes is limited in the literature, valuable insights can be gained by examining the behavior of other aromatic nitrile oxides. The following table summarizes the diastereoselectivity observed in the cycloaddition of various nitrile oxides with chiral dipolarophiles.

Nitrile OxideDipolarophileDiastereomeric Ratio (dr)Reference
Benzonitrile oxideChiral homoallylic alcoholGood (syn favored)[1]
Substituted Benzonitrile oxidesChiral α-methylene lactamsUp to 89% ee (enantioselective)Not specified
Various Nitrile Oxides(-)-β-CaryophylleneHigh (single diastereomer)[2]

This data suggests that high levels of diastereoselectivity can be achieved in nitrile oxide cycloadditions, particularly when there are significant steric or electronic differences between the two faces of the dipolarophile. The bulky nature of the mesityl group in this compound is expected to amplify this effect, leading to even higher diastereoselectivity compared to less hindered aromatic nitrile oxides.

Experimental Protocol for Assessing Diastereoselectivity

The following protocol provides a general framework for conducting a 1,3-dipolar cycloaddition with this compound and analyzing the stereochemical outcome.

In Situ Generation of this compound

This compound is typically generated in situ from the corresponding hydroximoyl chloride, 2,4,6-trimethylbenzohydroximoyl chloride, by treatment with a non-nucleophilic base such as triethylamine.

G A 2,4,6-Trimethylbenzohydroximoyl Chloride C This compound A->C B Triethylamine (Base) B->C D Triethylammonium Chloride C->D

Caption: In situ generation of this compound.

Cycloaddition Reaction
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral dipolarophile (1.0 equiv) and 2,4,6-trimethylbenzohydroximoyl chloride (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.2 equiv) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the diastereomeric products.

Determination of Diastereomeric Ratio

The diastereomeric ratio (dr) of the purified product mixture can be determined by one or more of the following techniques:

  • ¹H NMR Spectroscopy: Integration of well-resolved, non-overlapping proton signals corresponding to each diastereomer.

  • Gas Chromatography (GC): Using a chiral stationary phase column for baseline separation of the diastereomers.

  • High-Performance Liquid Chromatography (HPLC): Employing a chiral stationary phase column for the separation and quantification of the diastereomers.

Asymmetric Catalysis: The Path to Enantioselectivity

While the inherent chirality of the dipolarophile can induce diastereoselectivity, achieving high enantioselectivity often requires the use of a chiral catalyst. Chiral Lewis acids have been shown to be effective in catalyzing asymmetric 1,3-dipolar cycloadditions of nitrile oxides. The Lewis acid coordinates to the dipolarophile, activating it towards cycloaddition and creating a chiral environment that directs the approach of the nitrile oxide to one face of the alkene.

G A Dipolarophile C Activated Complex A->C B Chiral Lewis Acid B->C E Enantioenriched Isoxazoline C->E D Nitrile Oxide D->E

Sources

A Comparative Guide to the Efficiency of 2,4,6-Trimethylbenzonitrile N-Oxide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the quest for efficient, stable, and high-yielding reagents is paramount. The 1,3-dipolar cycloaddition of nitrile oxides to unsaturated systems stands as a cornerstone for the construction of five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of 2,4,6-trimethylbenzonitrile N-oxide, a stable and isolable nitrile oxide, against common in situ generation methods, offering a benchmark for its efficiency and utility in synthesis.

The Stability Advantage: this compound

Most nitrile oxides are transient intermediates, prone to rapid dimerization to form furoxans, necessitating their generation in situ for immediate trapping by a dipolarophile.[1] This inherent instability often complicates reaction control and purification. This compound, also known as mesitonitrile oxide, circumvents this fundamental challenge. The steric hindrance provided by the three methyl groups on the benzene ring kinetically stabilizes the nitrile oxide functionality, rendering it a stable, crystalline solid that can be isolated, stored, and handled with ease.[2] This stability offers significant practical advantages in experimental design and execution, allowing for precise stoichiometry and simplified reaction setups.

Benchmarking Performance: A Head-to-Head Comparison

To objectively evaluate the efficiency of this compound, we will compare its performance in the archetypal 1,3-dipolar cycloaddition reaction with styrene against two widely employed in situ methods for generating benzonitrile oxide: the dehydrohalogenation of benzohydroxamoyl chloride and the oxidation of benzaldehyde oxime.

The Contenders:
  • Stable Nitrile Oxide: this compound

  • In Situ Method A (Dehydrohalogenation): Benzonitrile oxide generated from benzohydroxamoyl chloride.

  • In Situ Method B (Oxidation): Benzonitrile oxide generated from benzaldehyde oxime.

The Reaction: Cycloaddition with Styrene

The reaction of a nitrile oxide with styrene yields 3-aryl-5-phenyl-4,5-dihydroisoxazole, a key isoxazoline derivative. The efficiency of this transformation will be assessed based on reported chemical yields and reaction conditions.

Figure 1. Reaction pathways for the synthesis of isoxazolines using a stable nitrile oxide versus in situ generation methods.

Experimental Data Summary

MethodNitrile Oxide SourceDipolarophileReaction ConditionsYield (%)Reference
Stable This compoundα,β-Alkynyl hydrazoneTHF, 60 °CPoor Regioselectivity (30:70)[3]
In Situ A Benzaldehyde oxime / NaCl, OxoneStyreneBall-milling, room temp., 30 min67[4]
In Situ B Benzohydroxamoyl chloride / Et3N6,8-dioxabicyclo[3.2.1]oct-3-ene-4:1 mixture of regioisomers[5]

Discussion of Efficiency and Practicality

The primary advantage of This compound lies in its stability, which translates to ease of handling, storage, and precise control over reaction stoichiometry. This can be particularly beneficial in complex, multi-step syntheses where the introduction of a sensitive, freshly generated reagent is undesirable. However, the steric bulk that confers this stability can also influence its reactivity and selectivity. For instance, in the reaction with an α,β-alkynyl hydrazone, poor regioselectivity was observed, yielding a 30:70 mixture of isoxazole isomers.[3] This suggests that while stable, the steric hindrance of the mesityl group may present challenges in achieving high selectivity with certain substrates.

In contrast, in situ generation methods offer a route to a wider variety of nitrile oxides without the need for sterically demanding stabilizing groups. The oxidation of aldoximes, for example, using a green and convenient system of NaCl and Oxone under mechanochemical conditions, provided the desired isoxazoline from styrene in a respectable 67% yield.[4] This method avoids the use of hazardous solvents and elevated temperatures. The dehydrohalogenation of hydroxamoyl chlorides is another classic and effective method, though it requires the prior preparation of the chlorinated precursor.[5]

The choice between a stable nitrile oxide and an in situ generation method is therefore a nuanced one, guided by the specific synthetic target and the priorities of the researcher.

  • For Convenience and Control: this compound is the superior choice, especially in automated synthesis or when precise reagent addition is critical.

  • For Substrate Scope and Potentially Higher Reactivity: In situ methods may be more suitable, as they allow for the generation of less sterically hindered and potentially more reactive nitrile oxides.

  • For Green Chemistry: The mechanochemical oxidation of aldoximes presents an attractive, environmentally benign option.

Experimental Protocols

Protocol 1: Cycloaddition using a Stable Nitrile Oxide (General Procedure)

This is a general protocol, as a specific example with styrene was not found. Reaction conditions should be optimized for the specific substrate.

  • To a solution of the dipolarophile (1.0 eq) in an appropriate solvent (e.g., THF, toluene, or chloroform) is added this compound (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazoline.

Figure 2. Workflow for cycloaddition using a stable nitrile oxide.

Protocol 2: In Situ Generation via Oxidation of an Aldoxime

Adapted from a mechanochemical procedure.[4]

  • In a stainless-steel ball-milling jar, combine the aldoxime (1.0 eq), the alkene (1.2 eq), NaCl (1.1 eq), Oxone (1.1 eq), and Na₂CO₃ (1.5 eq).

  • Add stainless-steel balls and mill the mixture at room temperature for the specified time (e.g., 30 minutes).

  • After milling, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Figure 3. Workflow for in situ nitrile oxide generation via oxidation.

Protocol 3: In Situ Generation via Dehydrohalogenation of a Hydroxamoyl Chloride

Adapted from a general procedure.[5]

  • To a solution of the hydroxamoyl chloride (1.0 eq) and the alkene (1.0-1.5 eq) in an inert solvent (e.g., diethyl ether or THF) at 0 °C is added a solution of a base (e.g., triethylamine, 1.1 eq) in the same solvent dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The resulting salt is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the isoxazoline product.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2,4,6-Trimethylbenzonitrile N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of chemical research and pharmaceutical development, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2,4,6-Trimethylbenzonitrile N-oxide, a compound whose unique chemical properties demand a rigorous and informed approach to waste management. As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but also to ensure a safe and sustainable laboratory environment.

The First Principle: Safety and Hazard Recognition

Before any disposal procedure is considered, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed or in contact with skin, and it can cause serious eye irritation.[1][2] The presence of the N-oxide functional group suggests potential reactivity, and as a precautionary measure, it should be handled as a reactive chemical.[3][4]

Essential Personal Protective Equipment (PPE)

When handling this compound in any context, including preparation for disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[5][6][7]

  • Lab Coat: A flame-resistant lab coat provides a necessary barrier.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[5][7]

The Disposal Pathway: A Step-by-Step Procedural Guide

Given the lack of a validated, universal chemical neutralization protocol for this compound, the primary and most secure method of disposal is through a licensed hazardous waste management service. This approach ensures compliance with environmental regulations and mitigates the risks associated with attempting to treat a reactive chemical in-house.

Step 1: Waste Characterization and Classification

Proper disposal begins with accurate characterization. Due to its chemical structure and hazard information, this compound should be treated as hazardous waste. The specific classification will fall under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][8]

While a specific EPA waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics:

  • Reactivity (D003): As a precautionary measure due to the N-oxide group.

  • Toxicity: Based on its H-statements (H302, H312, H319). A toxicity characteristic leaching procedure (TCLP) would be required for a definitive D-code for toxicity, but it is prudent to handle it as potentially toxic.[9]

Your institution's Environmental Health and Safety (EHS) office will provide the final guidance on the appropriate waste codes.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent accidental reactions in the waste stream.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. This includes the pure compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and any solutions containing the compound.

  • Container Material: Use a robust, sealable container. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is recommended. For liquid waste, use a compatible plastic or plastic-coated glass container to minimize the risk of breakage.[5]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong acids, bases, oxidizing agents, or reducing agents, to prevent unforeseen reactions.[4]

Step 3: Labeling

Accurate and detailed labeling is a legal requirement and a cornerstone of safe waste handling. The hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful," "Irritant," "Reactive")

  • The date accumulation started

  • The name of the principal investigator and the laboratory location

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are the required storage locations for hazardous waste before it is collected.[6][10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container in secondary containment to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible materials.

Step 5: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you no longer need to dispose of this chemical, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Do Not Attempt On-Site Treatment: Unless you have a validated and approved procedure from your EHS office, do not attempt to chemically treat or neutralize this compound. Quenching procedures are generally reserved for residual reactive materials in reaction vessels as part of the experimental workup, not for bulk disposal of an unused reagent.[3] Unwanted and expired reactive materials should be disposed of in their original containers without attempting to quench them.[3]

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process and the overall disposal workflow.

Disposal_Decision_Process start Waste Generated: This compound is_reaction_mixture Is it a spent reaction mixture? start->is_reaction_mixture quench_protocol Follow established and validated quenching protocol as part of the experimental procedure. is_reaction_mixture->quench_protocol Yes is_pure_or_contaminated Is it pure compound or contaminated labware? is_reaction_mixture->is_pure_or_contaminated No collect_waste Collect in a dedicated, labeled hazardous waste container. quench_protocol->collect_waste is_pure_or_contaminated->collect_waste Yes store_in_saa Store in Satellite Accumulation Area (SAA). collect_waste->store_in_saa contact_ehs Contact EHS for pickup. store_in_saa->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Decision-making process for the disposal of this compound.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not available, the following table summarizes key regulatory thresholds for hazardous waste management in a laboratory setting.

ParameterGuideline/LimitRegulatory Context
Storage in SAA Up to 55 gallons of non-acute hazardous wasteEPA RCRA (40 CFR § 262.15)[10]
Storage of Acutely Toxic Waste (P-list) Up to 1 quart (liquid) or 1 kg (solid)EPA RCRA
Removal from Academic Lab (Subpart K) Every 12 monthsEPA RCRA (40 CFR, part 262, subpart K)[7][10]
pH for Corrosivity (D002) ≤ 2 or ≥ 12.5EPA RCRA[9]

The Rationale Behind the Protocol: A Commitment to Safety and Compliance

The procedures outlined in this guide are rooted in the principles of chemical safety and regulatory compliance. The decision to recommend disposal through a professional service rather than providing a chemical treatment protocol is deliberate. The reactivity of novel or specialized compounds like this compound can be unpredictable, and an improper quenching or neutralization reaction can lead to exothermic events, gas evolution, or the creation of even more hazardous byproducts.

By adhering to this structured disposal pathway, you ensure:

  • Personnel Safety: Minimizing the handling and manipulation of a hazardous substance.

  • Environmental Protection: Preventing the release of harmful chemicals into the environment.

  • Regulatory Compliance: Adhering to the strict guidelines set forth by the EPA and local authorities.

Your commitment to the responsible management of chemical waste is a vital component of your research and a testament to your dedication to a safe and sustainable scientific community.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Apollo Scientific. (2022, May 16).
  • Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips. Cal-Star.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • University of Michigan-Dearborn. (n.d.). Reactive Chemicals.
  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents.
  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Safe Disposal of Gramine N-oxide: A Procedural Guide.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 20).
  • ADK Packworks. (2022, April 11).
  • Cornell University Environmental Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Trimethylbenzonitrile N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. 2,4,6-Trimethylbenzonitrile N-oxide (CAS No. 2904-57-6) is a valuable reagent in synthetic chemistry, notably in 1,3-dipolar cycloaddition reactions. However, its utility is matched by a significant hazard profile that necessitates a meticulous and informed approach to personal protection.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling of this compound, grounded in an understanding of its specific risks. Our objective is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety in your laboratory.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the specific dangers of this compound is the foundation of any effective safety protocol. The compound is classified with several hazards under the Globally Harmonized System (GHS), which directly inform our PPE and handling requirements.[1][2][3][4]

GHS Hazard Code Hazard Statement Implication in the Laboratory
H302Harmful if swallowedIngestion of even small quantities can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.
H312Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. This mandates robust hand and body protection.[1][2][3]
H332Harmful if inhaledInhalation of the dust or aerosols can be toxic. This makes respiratory protection and engineering controls non-negotiable.[1][4]
H315Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1][4]
H319Causes serious eye irritationAccidental contact with the eyes can cause significant, potentially lasting, damage.[1][2][3][4]
H335May cause respiratory irritationInhaled particles can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1][4]

This profile reveals a compound that poses a multi-route exposure threat: ingestion, dermal contact, inhalation, and direct contact with eyes. Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.

The Core Ensemble of Personal Protective Equipment (PPE)

Based on the hazard analysis, the following PPE is mandatory for all procedures involving this compound. The principle here is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards. The serious eye irritation hazard (H319) means standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.[5]

  • Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles. This is crucial during procedures with a higher risk of splashing, such as transferring large quantities or handling solutions of the compound.[5][6]

Hand Protection
  • Specification: Double-gloving with chemical-resistant nitrile gloves is the standard. Nitrile provides good resistance against a variety of chemical structures.[5]

  • Causality and Protocol: The primary risk here is the compound's dermal toxicity (H312) and its ability to cause skin irritation (H315).

    • Inspect: Always check gloves for any signs of degradation or punctures before use.

    • Donning: Don the first pair of gloves, ensuring they are tucked under the sleeve of your lab coat. Don the second pair over the cuff.

    • Doffing: Remove gloves using a proper technique that avoids touching the outer, contaminated surface with your bare skin.

    • Disposal: Dispose of gloves immediately after use in the designated solid hazardous waste container. Never reuse disposable gloves.

Body Protection
  • Specification: At a minimum, a flame-resistant laboratory coat, fully fastened, must be worn.[5] For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[5]

  • Rationale: This protects your skin and personal clothing from contamination. In the event of a spill, the lab coat can be quickly removed to minimize exposure. Contaminated work clothes should always be laundered separately from personal clothing.[1]

Respiratory Protection
  • Primary Engineering Control: All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood.[5] This is the most critical step in mitigating the inhalation (H332) and respiratory irritation (H335) hazards.

  • Secondary Protection (If Required): The need for a respirator should be determined by a professional safety assessment. If engineering controls are deemed insufficient to maintain exposure below safe limits, a NIOSH-approved respirator may be necessary.[1][5]

Integrated Safety Workflow: From Receipt to Disposal

Effective use of PPE is part of a broader operational plan. The following workflow integrates PPE use with safe handling and disposal procedures.

Step 1: Preparation and Engineering Controls
  • Verify that the chemical fume hood is operational and has a current certification.

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[5]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) within the fume hood before introducing the chemical.

  • Ensure an appropriate chemical spill kit is readily accessible.

Step 2: Handling and Experimental Protocol
  • Don all required PPE as described in Section 2.

  • Carefully weigh the solid compound within the fume hood. Use dry clean-up procedures and avoid generating dust.[1]

  • When transferring the solid or adding it to a solvent, do so slowly and carefully to prevent splashing or aerosolization.

  • Keep the fume hood sash at the lowest possible height while actively manipulating the chemical.[5]

Step 3: Decontamination and Disposal
  • After the experiment is complete, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

  • Collect all contaminated solid waste—including gloves, weigh paper, and paper towels—in a clearly labeled, sealed hazardous waste container.[1][5]

  • Collect any liquid waste containing the compound in a separate, labeled hazardous waste container.[5]

  • Wipe down the designated work area within the fume hood with an appropriate solvent and then soap and water.

  • Remove PPE in the correct order (gloves last) and dispose of it in the appropriate waste stream.

  • Always wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[1]

The following diagram visualizes this integrated safety workflow.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase Prep 1. Verify Fume Hood 2. Assemble Equipment 3. Don Full PPE Weigh Weigh Compound (Avoid Dust) Prep->Weigh Begin work Transfer Transfer & Reaction (Low & Slow) Weigh->Transfer Proceed with experiment Decon Decontaminate Equipment Transfer->Decon Experiment complete Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste Clean Clean Work Area Waste->Clean Doff Doff PPE Correctly Clean->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Procedural flow for managing this compound.

Disposal Plan: A Critical Final Step

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any absorbent material from spill clean-up. It must be collected in a puncture-resistant, sealed container labeled "Hazardous Solid Waste" with the full chemical name listed.[1][5]

  • Liquid Waste: All solutions and reaction mixtures containing the compound must be collected in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.[5]

  • Final Disposal: All waste must be disposed of through your institution's authorized hazardous or special waste collection service, in accordance with all local, state, and federal regulations.[1]

By adhering to these comprehensive guidelines, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself and your colleagues while advancing the frontiers of science.

References

  • 2,4,6-Trimethylbenzonitrile - Safety Data Sheet. Apollo Scientific.

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.

  • This compound - Product Information. Angene Chemical.

  • This compound | 2904-57-6. Biosynth.

  • SAFETY DATA SHEET - Product Identifier 294098. Sigma-Aldrich.

  • SAFETY DATA SHEET - Product Identifier C94009. Sigma-Aldrich.

  • This compound(CAS# 2904-57-6 ). Angene Chemical.

  • Safety Data Sheet - this compound. Cayman Chemical.

  • Guideline for the Management of Time Sensitive Chemicals. University of Wollongong.

  • SAFETY DATA SHEET - Trimethylamine N-oxide. Sigma-Aldrich.

  • 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649. PubChem - National Institutes of Health.

  • SAFETY DATA SHEET - Benzonitrile. Fisher Scientific.

  • Personal protective equipement. BioRep.

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • The Reaction of this compound with Polysubstituted p-Benzoquinones. Sci-Hub.

  • 2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.